Manganocene
Description
The exact mass of the compound Cyclopenta-1,3-diene;manganese is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339901. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
73138-26-8 |
|---|---|
Molecular Formula |
C10H20Mn |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
bis(cyclopentane);manganese |
InChI |
InChI=1S/2C5H10.Mn/c2*1-2-4-5-3-1;/h2*1-5H2; |
InChI Key |
XZLLEYXMEAAVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Mn+2] |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of a "Black Sheep": A Technical Guide to the Discovery and Origins of Manganocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the burgeoning field of organometallic chemistry in the mid-20th century, the discovery of ferrocene (B1249389) in 1951 ignited a fervent exploration of "sandwich" compounds, where a central metal atom is bonded to two cyclopentadienyl (B1206354) (Cp) ligands. This pursuit led to the synthesis of a fascinating and somewhat anomalous member of the metallocene family: manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn). Unlike its remarkably stable 18-electron counterpart, ferrocene, this compound's unique electronic configuration and properties have earned it the moniker "the black sheep of the organometallic family." This technical guide provides an in-depth look at the discovery of this compound, its historical context, the seminal experimental protocols for its synthesis, and its initial characterization, offering a foundational understanding for researchers in chemistry and drug development.
Historical Context: The Metallocene Revolution
The discovery of ferrocene (Fe(C₅H₅)₂) in 1951 by two independent research groups marked a paradigm shift in the understanding of chemical bonding between organic and inorganic moieties. This groundbreaking discovery, and the subsequent elucidation of its "sandwich" structure by Geoffrey Wilkinson and Ernst Otto Fischer, who were awarded the Nobel Prize in Chemistry in 1973, opened the floodgates for the synthesis of analogous compounds with other transition metals.[1][2][3] The period that followed was characterized by a rapid expansion of organometallic chemistry, with a focus on understanding the structure, bonding, and reactivity of these novel metallocenes.[4][5] It was within this vibrant and competitive scientific landscape that the investigation of other d-block metals, including manganese, became a logical and exciting next step.
The Discovery of this compound
The first synthesis and characterization of this compound were reported in 1956 by Sir Geoffrey Wilkinson, F. Albert Cotton, and J. M. Birmingham.[6] Their work, detailed in the Journal of Inorganic and Nuclear Chemistry, described the preparation of the compound and provided the first insights into its distinct chemical and physical properties.[7][8] This discovery was a significant addition to the growing family of metallocenes and highlighted the diverse electronic structures and properties that could be achieved by varying the central metal atom.
Experimental Protocols: The Original Synthesis
The seminal synthesis of this compound by Wilkinson, Cotton, and Birmingham established a foundational method for preparing this and other metallocenes.[6][8] The protocol involves the reaction of a manganese(II) halide with sodium cyclopentadienide (B1229720) in an ethereal solvent.
Synthesis of Bis(cyclopentadienyl)manganese(II)
Reaction: MnX₂ + 2 NaC₅H₅ → Mn(C₅H₅)₂ + 2 NaX (where X = Cl, Br, I)
Materials and Methods:
-
Reactants: Anhydrous manganous halide (e.g., MnCl₂, MnBr₂), sodium cyclopentadienide (NaC₅H₅).
-
Solvent: Anhydrous tetrahydrofuran (B95107) (THF).
-
Atmosphere: All manipulations were carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the air-sensitive product.
-
Procedure:
-
A solution of sodium cyclopentadienide in tetrahydrofuran was prepared.
-
To this solution, a suspension of the anhydrous manganous halide in tetrahydrofuran was added portion-wise with stirring.
-
The reaction mixture was stirred for a period to ensure complete reaction.
-
The resulting mixture, containing precipitated sodium halide, was then processed to isolate the this compound.
-
-
Purification: The original method of purification involved fractional sublimation of the dried residue after removal of the solvent.[9] This yielded brown-black crystals of bis(cyclopentadienyl)manganese.[9]
Initial Characterization and Properties
The initial characterization of this compound by Wilkinson and his team revealed several properties that distinguished it from ferrocene. The compound was found to be a thermochromic solid, changing color with temperature, and highly sensitive to air.[5]
Quantitative Data from Early Studies
| Property | Value/Observation | Reference |
| Molecular Formula | C₁₀H₁₀Mn | [1][9] |
| Molecular Weight | 185.13 g/mol | |
| Appearance | Brown-black crystals | [9] |
| Magnetic Behavior | Antiferromagnetic | [6][8] |
| Néel Temperature | 134 K | [6][8] |
| Oxidation State of Mn | +2 | [2] |
| Spin State | High-spin (d⁵) | [2] |
Key Signaling Pathways and Logical Relationships
The electronic structure of this compound is a key determinant of its physical and chemical properties. As a d⁵ complex, it possesses five valence electrons in its d-orbitals. Unlike ferrocene, which has a stable, low-spin d⁶ configuration, this compound adopts a high-spin state. This results in unpaired electrons, leading to its paramagnetic (specifically, at higher temperatures, antiferromagnetic at lower temperatures) nature. The bonding in this compound is also considered to have a more ionic character compared to the more covalent bonding in ferrocene.
Conclusion
The discovery of this compound by Wilkinson, Cotton, and Birmingham was a pivotal moment in the development of metallocene chemistry. It demonstrated that the "sandwich" structure was not limited to the exceptionally stable 18-electron configuration of ferrocene and opened the door to a rich and diverse chemistry of metallocenes with varying electronic properties. The original synthesis and characterization of this compound laid the groundwork for decades of research into its unique magnetic properties, reactivity, and potential applications. For today's researchers, a thorough understanding of this historical and experimental foundation is crucial for the continued exploration and application of organometallic compounds in fields ranging from catalysis to materials science and drug development.
References
- 1. This compound [webbook.nist.gov]
- 2. Manganese - Wikipedia [en.wikipedia.org]
- 3. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions (Journal Article) | OSTI.GOV [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. US2976303A - Process for the preparation of bis (cyclopentadienyl) manganese compounds - Google Patents [patents.google.com]
- 9. labsolu.ca [labsolu.ca]
Unraveling the Electronic Landscape of Manganocene: A Technical Guide to its Electronic Configuration and d-Orbital Splitting
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the electronic configuration and d-orbital splitting in the organometallic compound, Manganocene. This document provides an in-depth analysis of its high-spin and low-spin states, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular orbital interactions.
This compound, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is a fascinating organomanganese compound that has garnered significant interest due to its unusual structural and electronic properties.[1] Unlike many other metallocenes, this compound exhibits a delicate balance between high-spin and low-spin electronic states, a phenomenon that is highly sensitive to its physical state and the substitution on the cyclopentadienyl (B1206354) rings.[2] This guide delves into the core principles governing its electronic structure, providing a valuable resource for professionals in organometallic chemistry and related fields.
Electronic Configuration and Spin States
The manganese atom in its ground state has an electronic configuration of [Ar] 3d⁵ 4s². In this compound, the manganese is in the +2 oxidation state, resulting in a d⁵ electron configuration. The arrangement of these five d-electrons in the molecular orbitals of the metallocene framework gives rise to two possible spin states: a high-spin state (S = 5/2) and a low-spin state (S = 1/2).[3]
The predominant form of unsubstituted this compound in the gas phase and in the solid state above 159 °C is the high-spin isomer.[1] Below this temperature, it adopts a polymeric zigzag chain structure.[1] The spin state can be influenced by the introduction of substituents on the cyclopentadienyl rings; electron-donating groups tend to stabilize the low-spin state.[4]
Quantitative Data Summary
The distinct electronic configurations of the high-spin and low-spin states of this compound and its derivatives are reflected in their structural and magnetic properties. The following table summarizes key quantitative data for easy comparison.
| Property | High-Spin this compound Derivative | Low-Spin this compound Derivative |
| Spin State (S) | 5/2 | 1/2 |
| Number of Unpaired Electrons | 5 | 1 |
| Effective Magnetic Moment (μ_eff) | ~5.9 μ_B | ~1.8 - 2.2 μ_B |
| Average Mn-C Bond Length (Å) | ~2.4 Å | ~2.1 Å |
| Ground State Term Symbol | ⁶A₁g | ²E₂g |
d-Orbital Splitting in this compound
The interaction between the manganese d-orbitals and the π-orbitals of the two cyclopentadienyl ligands leads to a specific splitting pattern of the d-orbitals. In the D₅d symmetry of a typical metallocene, the five d-orbitals split into three energy levels: a₁' (primarily d_z²), e₂' (d_xy, d_x²-y²), and e₁" (d_xz, d_yz).
In the high-spin state, each of the five d-orbitals is singly occupied to maximize spin multiplicity, following Hund's rule. This results in a (e₂')²(a₁')¹(e₁")² configuration.
The low-spin state, with one unpaired electron, has a (e₂')⁴(a₁')¹ configuration. This electronic arrangement is subject to the Jahn-Teller effect, a geometric distortion that removes the degeneracy of the e₂' orbitals to achieve a lower overall energy.[5] This distortion typically involves an elongation or compression of the molecule.
Experimental Protocols
A generalized workflow for the synthesis and characterization of this compound is presented below. Due to the air-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[6]
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720) in an appropriate solvent like tetrahydrofuran (B95107) (THF).[1]
Procedure:
-
Anhydrous manganese(II) chloride is suspended in dry, deoxygenated THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of sodium cyclopentadienide in THF is added dropwise to the stirred suspension at a controlled temperature (often starting at low temperatures and slowly warming to room temperature).
-
The reaction mixture is typically stirred for several hours to ensure complete reaction.
-
The resulting mixture contains a precipitate of sodium chloride and a solution of this compound. The salt is removed by filtration under inert atmosphere.
-
The solvent is removed from the filtrate under vacuum to yield crude this compound, which can be further purified by sublimation.
X-ray Crystallography
Single-crystal X-ray diffraction is essential for determining the precise molecular structure, including Mn-C bond lengths.
Protocol for Air-Sensitive Crystals:
-
Suitable single crystals of this compound are grown, typically by slow evaporation of a solvent or by cooling a saturated solution.
-
A selected crystal is coated in a cryoprotectant oil (e.g., paratone) inside a glovebox to prevent decomposition upon exposure to air.[7]
-
The crystal is mounted on a goniometer head and flash-cooled in a stream of cold nitrogen gas on the diffractometer.[8]
-
X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The collected data is processed to solve and refine the crystal structure, yielding detailed information about bond lengths and angles.
Magnetic Susceptibility Measurements
The magnetic susceptibility of a this compound sample is measured to determine its effective magnetic moment, which directly relates to the number of unpaired electrons and thus its spin state. The Gouy and Evans methods are commonly employed.[9][10]
Gouy Method:
-
A long, cylindrical sample of known mass is suspended from a balance such that one end is in a region of high magnetic field and the other is in a region of negligible field.[11]
-
The apparent change in mass upon application of the magnetic field is measured.
-
This change in mass is used to calculate the magnetic susceptibility of the sample.
Evans Method (NMR):
-
Two NMR tubes are prepared. One contains a solution of the paramagnetic sample in a suitable solvent with a reference compound. The other, a reference tube, contains only the solvent and the reference compound. Often, a coaxial insert is used.[12]
-
The ¹H NMR spectra of both are recorded.
-
The chemical shift difference of the reference compound's signal between the two spectra is used to calculate the magnetic susceptibility of the paramagnetic sample.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying paramagnetic species and provides detailed information about the electronic environment of the unpaired electrons.
Experimental Parameters:
-
A solution or powdered solid sample of this compound is placed in a quartz EPR tube. For solutions, the sample is often frozen to obtain a glass.
-
The EPR spectrum is recorded at a specific microwave frequency (e.g., X-band, ~9.5 GHz) and typically at low temperatures (e.g., liquid nitrogen or helium temperatures) to observe well-resolved spectra.[13]
-
The resulting spectrum is analyzed to determine the g-values and any hyperfine coupling constants, which are characteristic of the electronic structure of the manganese center.[14]
This guide provides a foundational understanding of the electronic properties of this compound, which is crucial for its potential applications in catalysis, materials science, and as a model system in organometallic chemistry. The intricate interplay of its electronic configuration and molecular structure continues to be an active area of research.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Collection - Spin Equilibria in Monomeric Manganocenes: Solid-State Magnetic and EXAFS Studies - Organometallics - Figshare [figshare.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 6. ncl.ac.uk [ncl.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]
- 11. Gouy balance - Wikipedia [en.wikipedia.org]
- 12. Elucidating the paramagnetic interactions of an inorganic–organic hybrid radical-functionalized Mn-Anderson cluster - Dalton Transactions (RSC Publishing) DOI:10.1039/D0DT04149A [pubs.rsc.org]
- 13. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 14. Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the high-spin vs low-spin states of Manganocene.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganocene, or bis(cyclopentadienyl)manganese(II) ([Mn(C₅H₅)₂]n), stands as a fascinating subject within organometallic chemistry due to the delicate balance between its high-spin and low-spin electronic states. This technical guide provides an in-depth exploration of the factors governing this spin equilibrium, methods for its characterization, and a summary of key quantitative data. Understanding the spin-state behavior of this compound and its derivatives is crucial for harnessing their potential in catalysis and materials science.
Introduction: The Dichotomy of this compound's Electronic Structure
This compound is an organomanganese compound that exhibits thermochromism, changing color from amber to pink above 159 °C. This change is associated with a structural transition from a polymeric chain to a monomeric sandwich complex. Unlike its highly stable and low-spin iron analog, ferrocene, this compound is notably reactive and typically exists in a high-spin state.[1] The Mn(II) center, with a d⁵ electron configuration, can adopt either a high-spin (S = 5/2) or a low-spin (S = 1/2) state, a phenomenon known as spin crossover. This equilibrium is highly sensitive to the electronic and steric environment of the manganese center.
The spin state of this compound is a subject of considerable interest as it dictates the molecule's magnetic properties, reactivity, and structure. The interplay between the Jahn-Teller effect and the close-lying electronic and spin states contributes to its unique characteristics.[2]
The High-Spin vs. Low-Spin Equilibrium
The d⁵ electron configuration of the Mn(II) ion in an octahedral ligand field can result in two possible electronic ground states. In the high-spin state, the electrons are distributed among the t₂g and e_g* orbitals to maximize spin multiplicity (t₂g³ e_g*²), resulting in five unpaired electrons. In the low-spin state, the electrons preferentially occupy the lower energy t₂g orbitals (t₂g⁵), leading to one unpaired electron.
The transition between these two states is a dynamic equilibrium that can be influenced by external stimuli such as temperature, pressure, or light. This spin crossover phenomenon is a key feature of this compound chemistry.
Factors Influencing the Spin State
The delicate energy balance between the high-spin and low-spin states can be tipped by several factors, primarily related to the substitution on the cyclopentadienyl (B1206354) (Cp) rings:
-
Electronic Effects: Electron-donating groups attached to the Cp rings increase the electron density on the manganese center. This strengthens the ligand field, which favors the pairing of electrons in the lower energy t₂g orbitals, thus stabilizing the low-spin state and leading to higher spin-crossover temperatures.[1][3]
-
Steric Effects: Increasing the steric bulk of the substituents on the Cp rings forces a greater distance between the rings. This elongation of the Mn-Cp distance weakens the ligand field, which in turn favors the high-spin state by reducing the energy penalty of occupying the higher energy e_g* orbitals.[1][3]
A computational study on substituted manganocenes highlighted this sensitive balance: while an increasing number of electron-donating groups raises the spin-crossover temperature (T₁/₂), steric hindrance counteracts this by lowering T₁/₂ and stabilizing the high-spin state.
The interplay of these effects is visually represented in the following diagram:
Quantitative Data on this compound Spin States
The spin state of this compound and its derivatives has been extensively studied, yielding a wealth of quantitative data. The following tables summarize key findings from magnetic susceptibility measurements and structural analyses.
Table 1: Magnetic Moments and Spin Crossover Temperatures of Substituted Manganocenes
| Compound | Substituent(s) (R in (C₅H₄R)₂Mn) | Effective Magnetic Moment (µ_eff) at Low Temp. (µB) | Effective Magnetic Moment (µ_eff) at High Temp. (µB) | Spin Crossover Temp. (T₁/₂) (K) | Reference(s) |
| [(Me₃C)C₅H₄]₂Mn | tert-Butyl | ~2.2 | ~5.9 | Varies with conditions | [1] |
| [1,3-(Me₃C)₂C₅H₃]₂Mn | 1,3-di-tert-Butyl | Exhibits spin transition with hysteresis | ~5.9 | ΔT_c = 16 K | [1] |
| [(Me₃Si)₂C₅H₃]₂Mn | 1,3-bis(trimethylsilyl) | ~5.9 (with small low-spin admixture at low temp) | ~5.9 | - | [1] |
| [(Me₃Si)₃C₅H₂]₂Mn | 1,2,4-tris(trimethylsilyl) | ~5.9 | ~5.9 | - | [1] |
| (C₅Me₅)₂Mn | Decamethyl | 2.17 (5-100 K) | 2.17 (up to 560 K) | Low-spin invariant | |
| [(Me₂CH)₄C₅H]₂Mn | Tetraisopropyl | 5.72 (5-350 K) | 5.72 | High-spin invariant |
Table 2: Structural Data for High-Spin and Low-Spin Manganocenes
| Compound | Spin State | Average Mn-C Bond Length (Å) | Mn to Cp Centroid Distance (Å) | Method | Reference(s) |
| (MeC₅H₄)₂Mn | High-Spin | 2.433(8) | - | Gas Electron Diffraction | |
| (MeC₅H₄)₂Mn | Low-Spin | 2.144(12) | - | Gas Electron Diffraction | |
| (C₅Me₅)₂Mn | Low-Spin | 2.111(3) | - | X-ray Diffraction | |
| [Cp*₂Mn]⁻ | - | - | 1.673(7) | X-ray Diffraction | |
| [(Cpᵗᵗᵗ)₂Mn]⁻ | - | - | 1.750(3) | X-ray Diffraction |
Experimental Protocols for Characterization
A combination of experimental techniques is employed to characterize the spin state of this compound derivatives. The following provides an overview of the methodologies for key experiments.
Synthesis of this compound Derivatives
A general synthesis for manganocenes involves the reaction of manganese(II) chloride with the sodium salt of the desired cyclopentadienyl ligand in a suitable solvent like tetrahydrofuran (B95107) (THF).
Example Synthesis of a Substituted this compound:
-
Ligand Deprotonation: The substituted cyclopentadiene (B3395910) is deprotonated using a strong base like sodium hydride or an organolithium reagent in an inert atmosphere (e.g., under argon or nitrogen).
-
Salt Metathesis: The resulting sodium cyclopentadienide (B1229720) is then reacted with a stoichiometric amount of anhydrous manganese(II) chloride.
-
Workup and Isolation: The reaction mixture is typically stirred overnight, after which the solvent is removed under vacuum. The product is extracted with a non-polar solvent (e.g., hexane) and filtered to remove sodium chloride. The this compound derivative is then isolated by crystallization from the filtrate.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are crucial for determining the effective magnetic moment (µ_eff) of a complex, which is directly related to the number of unpaired electrons.
Methodology (Gouy Method):
-
Sample Preparation: A powdered sample of the this compound derivative is uniformly packed into a cylindrical tube of known length and cross-sectional area.
-
Measurement without Magnetic Field: The sample tube is suspended from a sensitive balance, and its weight is recorded in the absence of an external magnetic field.
-
Measurement with Magnetic Field: An external magnetic field is applied using an electromagnet, and the change in the apparent weight of the sample is recorded. Paramagnetic samples will be drawn into the magnetic field, resulting in an apparent increase in weight, while diamagnetic samples will be repelled.
-
Calibration: The instrument is calibrated using a standard with a known magnetic susceptibility, such as HgCo(SCN)₄.
-
Calculation: The volume susceptibility, and subsequently the molar magnetic susceptibility (χ_M), are calculated from the change in weight, the strength of the magnetic field, and the sample's dimensions and density. The effective magnetic moment is then determined using the equation: µ_eff = 2.828(χ_M * T)¹/².
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for studying species with unpaired electrons, making it ideal for distinguishing between high-spin and low-spin states of this compound.
Methodology:
-
Sample Preparation: A dilute solution or a powdered solid of the this compound derivative is placed in a quartz EPR tube.
-
Data Acquisition: The sample is placed within a microwave cavity in a strong magnetic field. The magnetic field is swept while the sample is irradiated with a constant microwave frequency. Absorption of microwaves is detected when the energy of the microwaves matches the energy difference between the spin states of the unpaired electrons.
-
Spectral Analysis: The resulting EPR spectrum provides information about the g-value and hyperfine coupling constants, which are characteristic of the electronic environment of the manganese ion and can be used to identify the spin state. Low-spin Mn(II) (S=1/2) will exhibit a different EPR spectrum compared to high-spin Mn(II) (S=5/2).
Single-Crystal X-ray Diffraction
X-ray crystallography provides precise information about the molecular structure, including bond lengths and angles, which are indicative of the spin state.
Methodology:
-
Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by cooling a saturated solution.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
-
Analysis: The Mn-C bond lengths are a key indicator of the spin state. Shorter Mn-C bond lengths are characteristic of low-spin manganocenes, while longer bond lengths are found in high-spin analogues.
The following diagram illustrates a typical experimental workflow for characterizing the spin state of a newly synthesized this compound derivative:
Conclusion
The high-spin versus low-spin dichotomy of this compound presents a rich area of study with implications for the design of novel catalysts and magnetic materials. The spin state is a tunable property, highly dependent on the electronic and steric nature of the substituents on the cyclopentadienyl rings. A multi-technique approach, combining magnetic susceptibility measurements, EPR spectroscopy, and single-crystal X-ray diffraction, is essential for a comprehensive understanding of the spin-state behavior in these fascinating organometallic compounds. Future research in this area will likely focus on the precise control of the spin-crossover properties for applications in molecular switches and sensors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 3. Electronic and Steric Control of the Spin-Crossover Behavior in [(CpR)2Mn] Manganocenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular orbital diagram of high-spin Manganocene
An In-depth Technical Guide to the Molecular Orbital Diagram of High-Spin Manganocene
Introduction
This compound, (η⁵-C₅H₅)₂Mn, is a fascinating organometallic compound belonging to the metallocene family. Unlike its highly stable and diamagnetic neighbor, ferrocene (B1249389), this compound is a high-spin complex with a d⁵ electron configuration on the manganese(II) center.[1] This high-spin nature arises from the relatively small energy gap between the d-orbitals, making it energetically more favorable for the electrons to occupy different orbitals with parallel spins rather than pairing up in lower-energy orbitals. The electronic structure and the subtle energy balance between high and low spin states in this compound and its derivatives have been a subject of significant research interest.[2][3][4] This guide provides a detailed examination of the molecular orbital (MO) diagram of high-spin this compound, relevant experimental data, and the protocols used to characterize this complex.
Molecular Orbital Diagram of High-Spin this compound
The molecular orbital diagram of this compound is constructed from the interaction of the valence atomic orbitals of the central manganese atom (3d, 4s, and 4p) with the symmetry-adapted linear combinations (SALCs) of the π-molecular orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands. In the D₅d point group of staggered this compound, the manganese atomic orbitals and the ligand SALCs transform under specific symmetry representations.
The key interactions that form the molecular orbitals primarily involve the manganese 3d orbitals, which split into three symmetry sets: a₁' (d₂²), e₂' (dxy, dx²-y²), and e₁" (dxz, dyz). The Cp ligand π-orbitals also form SALCs with corresponding symmetries. The interaction between the metal and ligand orbitals leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals.
For high-spin this compound, the d⁵ electrons of the Mn(II) center occupy the molecular orbitals to maximize the total spin. The approximate energy ordering of the frontier molecular orbitals is:
e₂' < a₁' < e₁"*
The filling of these orbitals with the five d-electrons results in the electronic configuration (e₂')²(a₁')¹(e₁"*)², leading to five unpaired electrons. This configuration accounts for the observed paramagnetism of the compound. It is noteworthy that some computational studies suggest a possible inversion of the typical metallocene orbital ordering in this compound, with the metal-based orbitals lying below the ligand e₁ π orbitals.[5]
Quantitative Data
The electronic configuration and magnetic properties of high-spin this compound can be summarized as follows:
| Property | Value |
| Metal Center | Manganese (II) |
| d-Electron Count | 5 |
| Spin State | High-Spin (S = 5/2) |
| Electronic Configuration | (e₂')²(a₁')¹(e₁"*)² |
| Number of Unpaired Electrons | 5 |
| Theoretical Magnetic Moment (spin-only) | 5.92 µB (Bohr Magnetons) |
| Experimental Magnetic Moment | ~5.9 µB |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is through a salt metathesis reaction.[3][6]
Materials:
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Sodium cyclopentadienide (B1229720) (NaCp) solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk line and glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a suspension of anhydrous MnCl₂ is prepared in THF in a Schlenk flask.
-
The flask is cooled in an ice bath.
-
A solution of sodium cyclopentadienide in THF is added dropwise to the stirred suspension of MnCl₂ over a period of 30-60 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for several hours.
-
The solvent is then removed under vacuum to yield a solid residue.
-
The this compound is extracted from the residue with a non-polar solvent like petroleum ether or hexane.
-
The extract is filtered to remove the insoluble sodium chloride byproduct.
-
The solvent is removed from the filtrate under vacuum to yield crude this compound, which can be further purified by sublimation.
Magnetic Susceptibility Measurement
The magnetic susceptibility of this compound can be determined using methods such as the Gouy method, Evans NMR method, or a SQUID magnetometer.[7] The Quincke's method is suitable for liquid samples or solutions.[8][9]
Principle of the Gouy Method: The Gouy method involves measuring the change in mass of a sample when it is placed in a magnetic field. A long cylindrical sample is suspended from a balance so that one end is in a region of high magnetic field strength and the other end is in a region of negligible field strength. The apparent change in mass is proportional to the magnetic susceptibility of the sample.
Procedure:
-
A long, cylindrical tube is filled with the this compound sample to a known height.
-
The tube is suspended from a sensitive balance, with the bottom of the sample positioned in the center of the poles of a strong electromagnet.
-
The initial mass of the sample is recorded.
-
The electromagnet is turned on, and the new mass of the sample is recorded.
-
The change in mass, the strength of the magnetic field, the length, and the mass of the sample are used to calculate the magnetic susceptibility.
-
The effective magnetic moment (µ_eff) can then be calculated from the molar magnetic susceptibility.
Visualization of Molecular Orbital Interactions
The following diagram illustrates the interaction between the manganese 3d orbitals and the cyclopentadienyl ligand SALCs to form the molecular orbitals of high-spin this compound.
Caption: Molecular orbital diagram of high-spin this compound.
References
- 1. Manganese - Wikipedia [en.wikipedia.org]
- 2. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. iiserkol.ac.in [iiserkol.ac.in]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(cyclopentadienyl)manganese(II)
For Researchers, Scientists, and Drug Development Professionals
Bis(cyclopentadienyl)manganese(II), also known as manganocene, is an organomanganese compound with the formula [Mn(C₅H₅)₂]n.[1] It is a notable metallocene due to its interesting structural and magnetic properties, which differ significantly from other first-row transition metal metallocenes like ferrocene.[2] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and visualizations of its structural characteristics.
Physical Properties
This compound is a thermochromic solid that is highly sensitive to air and moisture.[1][3] Below 159 °C, it exists as an amber-colored polymeric solid, while above this temperature, it transforms into a pink-colored monomeric sandwich complex.[1]
The following table summarizes the key physical and thermochemical properties of bis(cyclopentadienyl)manganese(II).
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Mn | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Molar Mass | 185.13 g·mol⁻¹ | --INVALID-LINK--[1] |
| Appearance | Amber solid (< 159 °C), Pink solid (> 159 °C) | --INVALID-LINK--[1] |
| Melting Point | 172-173 °C | --INVALID-LINK--[3] |
| Enthalpy of Sublimation (ΔsubH°) | 75.7 ± 1.7 kJ/mol | --INVALID-LINK--[4] |
| Enthalpy of Phase Transition (ΔHtrs) | 0.041 kJ/mol (at 55 to 75 K) | --INVALID-LINK--[4] |
| Entropy of Phase Transition (ΔStrs) | 0.63 J/(mol·K) (at 55 to 75 K) | --INVALID-LINK--[4] |
| Ionization Energy | 6.18 eV | --INVALID-LINK--[4] |
| CAS Number | 73138-26-8 | --INVALID-LINK--[3], --INVALID-LINK--[4] |
Unlike the low-spin ferrocene, this compound is a high-spin complex, consistent with other Mn(II) compounds.[2] Its magnetic and structural properties are highly dependent on temperature and the nature of substituents on the cyclopentadienyl (B1206354) rings.[5]
| Property | Value | Reference |
| Spin State | High-spin (S = 5/2) | --INVALID-LINK--[5] |
| Crystal Structure | Below 159 °C: Polymeric chain. Above 159 °C: Monomeric sandwich complex. | --INVALID-LINK--[1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is characterized by its ionic character, which makes it kinetically labile.[1]
-
Air and Moisture Sensitivity: It degrades rapidly in air and is readily hydrolyzed by water.[1]
-
Reactivity with Acids: It reacts with hydrochloric acid.[1]
-
Lewis Base Adducts: this compound readily forms adducts with two- or four-electron Lewis bases.[1]
-
Polymerization: In the presence of cocatalysts such as methylaluminoxane (B55162) or diethylaluminium chloride, this compound can polymerize ethylene (B1197577) to form high molecular weight linear polyethylene.[1]
Experimental Protocols
A common method for the synthesis of this compound involves the reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720) in an inert solvent like tetrahydrofuran (B95107) (THF).[1]
Materials:
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Sodium cyclopentadienide (NaCp)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
All glassware should be thoroughly dried and the reaction carried out under an inert atmosphere.
-
A solution of sodium cyclopentadienide in THF is prepared.
-
To a stirred suspension of anhydrous MnCl₂ in THF, the solution of sodium cyclopentadienide is added slowly at room temperature.
-
The reaction mixture is stirred for several hours to ensure complete reaction.
-
The resulting mixture contains a precipitate of sodium chloride (NaCl).
-
The solvent (THF) is removed under vacuum.
-
The bis(cyclopentadienyl)manganese(II) product is then isolated from the residue by fractional sublimation.[6]
The overall reaction is: MnCl₂ + 2 Na(C₅H₅) → [Mn(C₅H₅)₂] + 2 NaCl[1]
Visualizations
The following diagram illustrates the workflow for the synthesis of bis(cyclopentadienyl)manganese(II).
Caption: Synthesis workflow for bis(cyclopentadienyl)manganese(II).
Bis(cyclopentadienyl)manganese(II) exhibits a fascinating temperature-dependent structural change. Below 159 °C, it adopts a polymeric chain structure, which transitions to a monomeric sandwich complex at higher temperatures.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Manganese - Wikipedia [en.wikipedia.org]
- 3. strem.com [strem.com]
- 4. This compound [webbook.nist.gov]
- 5. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 6. US2976303A - Process for the preparation of bis (cyclopentadienyl) manganese compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Ionic Character of the Metal-Ligand Bond in Manganocene
Affiliation: Google Research
Abstract
Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), stands as a compelling anomaly within the family of first-row transition metal metallocenes. While its counterparts, notably ferrocene (B1249389), are characterized by strong covalent metal-ligand interactions and remarkable stability, this compound exhibits properties that are overwhelmingly indicative of a predominantly ionic bond between the manganese(II) ion and the cyclopentadienyl (B1206354) (Cp) ligands. This guide provides a comprehensive analysis of the experimental and theoretical evidence that establishes the ionic nature of its bonding. We will delve into its unique structural features, spectroscopic signatures, chemical reactivity, and the delicate balance of spin states, all of which are direct consequences of the electrostatic interactions at its core. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic structure and reactivity of organometallic compounds.
Introduction: The this compound Anomaly
The discovery of ferrocene (Fe(C₅H₅)₂) heralded a new era in organometallic chemistry, defined by the "sandwich" structure where a metal atom is bound between two parallel cyclopentadienyl rings. The stability and rich chemistry of ferrocene are attributed to the formation of strong, covalent molecular orbitals, satisfying the 18-electron rule. This compound, containing the adjacent element manganese, would be expected to follow a similar pattern. However, it defies this expectation.
With a Mn(II) center, this compound has a d⁵ electron configuration, resulting in a 17-electron complex. This electron deficiency alone does not explain its profound differences from other metallocenes. The key lies in the nature of the metal-ligand bond. Extensive evidence demonstrates that the interaction in this compound is best described as primarily electrostatic, between a Mn²⁺ cation and two C₅H₅⁻ anions. This ionic character is the root of its unique structural arrangements, high reactivity, and fascinating magnetic properties.[1]
Evidence for Ionic Bonding
The case for this compound's ionic character is built upon four pillars of evidence: structural analysis, spectroscopic characterization, chemical reactivity, and computational modeling.
Structural Evidence
Unlike the simple molecular sandwich structure of ferrocene, the solid-state structure of this compound is highly unusual and temperature-dependent.
-
Polymeric Structure: Below 159 °C, this compound adopts an infinite polymeric chain structure.[2] In this arrangement, each manganese atom is coordinated by three Cp ligands—one terminal and two bridging—highlighting the lability and non-directional nature of the bonding, which is uncharacteristic of strong covalent interactions.
-
Thermochromism: Above 159 °C, the amber-colored polymeric solid transforms into a pink material with a conventional sandwich structure.[2] This phase transition suggests that the energetic barrier between different coordination modes is low, consistent with weaker, more flexible ionic bonds.
Spectroscopic Characterization
Spectroscopic techniques provide a direct window into the electronic environment of the manganese center.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: Unsubstituted this compound exhibits a high-spin (S = 5/2) ground state.[3] This is a critical piece of evidence. A high-spin configuration occurs when the ligand field splitting energy is smaller than the electron spin-pairing energy. Such a weak ligand field is a hallmark of ionic bonding, where the ligands exert only a minor electrostatic perturbation on the metal's d-orbitals.[4] The five d-electrons remain unpaired, occupying all five d-orbitals in accordance with Hund's rule. The EPR spectra of high-spin Mn(II) complexes are distinctive, typically showing signals near g ≈ 2.0.[5][6]
-
Influence of Ligands on Spin State: The spin state of this compound is delicately balanced. While Cp₂Mn is high-spin, its permethylated analogue, decamethylthis compound (Cp₂Mn), is low-spin (S = 1/2).[7] The electron-donating methyl groups on the Cp ligands increase the electron density on the rings, strengthening the ligand field. This stronger interaction, bordering on more covalent character, is sufficient to force the d-electrons to pair, overcoming the spin-pairing energy and resulting in a low-spin state. Some derivatives even exhibit spin-crossover behavior, where the spin state changes with temperature, further illustrating the small energy gap between the high- and low-spin states.[8]
Chemical Reactivity
The chemical behavior of this compound is starkly different from that of covalent metallocenes and strongly supports an ionic formulation.
-
Kinetic Lability: The compound is highly reactive and thermally sensitive, readily degrading in air.[2]
-
Hydrolysis: It is easily hydrolyzed by water or dilute acids, a reaction characteristic of ionic salts where the ligands can be easily displaced.[2] This contrasts sharply with the hydrolytic stability of ferrocene.
-
Adduct Formation: this compound readily forms adducts with Lewis bases, indicating that the manganese center is an accessible, electropositive site (a bare Mn²⁺ ion), rather than a sterically shielded and covalently bound metal atom.[2]
Theoretical and Computational Evidence
Modern computational chemistry provides quantitative support for the ionic bonding model.
-
Molecular Orbital (MO) Theory: An MO description of a highly ionic this compound shows minimal mixing between the metal d-orbitals and the ligand π-orbitals. The d-orbitals remain essentially atomic-like and non-bonding. This leads to a small energy splitting, which is consistent with the observed high-spin state.
-
Density Functional Theory (DFT): DFT calculations confirm the primarily electrostatic character of the Mn-C(Cp) interactions.[1] These studies can model the charge distribution, showing significant localization of positive charge on the manganese atom and negative charge on the cyclopentadienyl rings. DFT is also used to calculate the relative energies of the high-spin and low-spin states, corroborating experimental findings that the high-spin state is energetically favored in the parent molecule.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data from experimental and computational studies that define the bonding in this compound and its derivatives.
Table 1: Structural and Magnetic Properties of this compound Derivatives
| Compound | Spin State (S) | Mn–Cp(centroid) (Å) | Key Structural Feature | Reference |
|---|---|---|---|---|
| Cp₂Mn (<159 °C) | 5/2 (High-Spin) | Varies | Polymeric chain | [2] |
| Cp₂Mn (>159 °C) | 5/2 (High-Spin) | ~2.11 | Monomeric sandwich | [2] |
| Cp*₂Mn | 1/2 (Low-Spin) | ~1.71 | Monomeric sandwich | [7] |
| (C₅H₂tBu₃)₂Mn | 5/2 (High-Spin) | ~1.79 | Monomeric sandwich |[7] |
Table 2: Spectroscopic and Computational Parameters
| Compound | Technique | Parameter | Value | Significance |
|---|---|---|---|---|
| Cp₂Mn | EPR | Ground State | Sextet (S=5/2) | Indicates weak ligand field (ionic bonding) |
| Cp₂Mn | EPR | Ground State | Doublet (S=1/2) | Indicates stronger ligand field (more covalent) |
| Cp₂Mn | DFT/MATI | Ionization Energy | 5.349 ± 0.001 eV | Quantifies energy to remove a metal-centered electron |
| Cp₂Mn | DFT | Character | Primarily Electrostatic | Confirms ionic nature of Mn-Cp interaction |
Experimental Protocols
The characterization of this compound's bonding relies on a combination of synthesis and advanced analytical techniques.
Synthesis of this compound (Cp₂Mn)
The standard synthesis is a salt metathesis reaction performed under strictly inert conditions due to the product's air sensitivity.
-
Apparatus: All glassware (Schlenk flask, dropping funnel, condenser) is dried in an oven and assembled hot under a positive pressure of dry, oxygen-free nitrogen or argon.
-
Reagents: Anhydrous manganese(II) chloride (MnCl₂) and sodium cyclopentadienide (B1229720) (NaCp) are used. Tetrahydrofuran (THF) is typically used as the solvent and must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Procedure: A solution of NaCp in THF is added dropwise to a stirred suspension of MnCl₂ in THF at room temperature. The reaction is typically stirred for several hours to ensure completion.
-
MnCl₂ + 2 NaCp → Mn(C₅H₅)₂ + 2 NaCl[2]
-
-
Workup: The solvent is removed under vacuum. The solid residue is then heated under vacuum to sublime the this compound, separating it from the non-volatile sodium chloride byproduct. The product is collected as an amber solid on a cold finger condenser.
Single Crystal X-ray Diffraction
This technique provides definitive structural information, including bond lengths, bond angles, and solid-state packing.
-
Crystal Growth: Crystals suitable for X-ray diffraction are typically grown by slow sublimation or by cooling a saturated solution in a non-coordinating solvent like hexane.
-
Data Collection: A single crystal is mounted on a goniometer head. To study thermally sensitive structures or to reduce thermal motion, data is collected at low temperatures (e.g., 100-150 K) using a stream of cold nitrogen gas. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[8]
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and symmetry. The positions of the atoms are determined (solved) and then adjusted (refined) to achieve the best fit between the calculated and observed diffraction patterns.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR is the primary method for determining the spin state of this compound complexes.
-
Sample Preparation: A small amount of the polycrystalline (powdered) sample is loaded into a quartz EPR tube. For solution-state measurements, the compound is dissolved in a suitable solvent (e.g., toluene) that will form a glass upon freezing. All sample preparation is done in an inert atmosphere (glovebox).
-
Measurement: The sample tube is placed inside the EPR spectrometer's resonant cavity, which is cooled to cryogenic temperatures (typically 4-20 K). A magnetic field is swept while the sample is irradiated with a fixed-frequency microwave (e.g., X-band, ~9.5 GHz). Absorption of microwave energy occurs when the resonance condition is met, generating the EPR spectrum.[5][11]
-
Data Analysis: The resulting spectrum's g-values, hyperfine splitting patterns (a six-line pattern is characteristic for ⁵⁵Mn, which has a nuclear spin I = 5/2), and overall shape are analyzed to determine the spin state (S=5/2 or S=1/2) and the electronic environment of the Mn(II) center.[6][11]
Computational Methods (DFT)
Theoretical calculations provide insight into electronic structure and energetics that are not directly observable.
-
Model Building: The molecular structure of this compound is built using its crystallographically determined coordinates as a starting point.
-
Method Selection: A suitable level of theory is chosen. Density Functional Theory (DFT) is widely used for organometallic complexes. This involves selecting an exchange-correlation functional (e.g., B3LYP, PBE0) and a basis set (e.g., def2-TZVP) that accurately describes the electrons of the atoms involved.[9][10]
-
Calculation: The geometry of the molecule is optimized for different possible spin states (e.g., sextet for high-spin, doublet for low-spin) to find the minimum energy structure for each. Properties such as orbital energies, atomic charges, and the energy difference between spin states (ΔE_HL) are then calculated.
-
Analysis: The calculated energies are compared to determine the ground state spin multiplicity. The calculated geometric and electronic parameters are compared with experimental data to validate the computational model.
Mandatory Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Manganese - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Electron paramagnetic spectrum of dimanganic human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 9. DFT study of unligated and ligated manganese(II) porphyrins and phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Manganese matere bonds in biological systems: PDB inspection and DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. EPR Spectrum Analysis of DPPH and MnCl2 - IJFMR [ijfmr.com]
An In-depth Technical Guide to the Thermochromic Properties of Solid-State Manganocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is a fascinating organometallic compound renowned for its pronounced thermochromic behavior in the solid state. This technical guide provides a comprehensive overview of the thermochromic properties of solid-state this compound, detailing the underlying structural phase transition responsible for its color change. This document includes a summary of key quantitative data, detailed experimental protocols for synthesis and characterization, and visualizations of the structural and experimental workflows to serve as a valuable resource for researchers in organometallic chemistry, materials science, and related fields.
Introduction
Solid-state this compound exhibits a reversible thermochromic transition at approximately 159 °C (432 K).[1] Below this temperature, the compound is an amber-colored solid, which transforms into a pink solid upon heating above the transition temperature.[1] This dramatic color change is a direct consequence of a significant alteration in the crystal structure of the material. The low-temperature phase consists of a polymeric chain structure, which converts to a discrete, monomeric "sandwich" complex in the high-temperature phase.[1] This structural transformation directly impacts the electronic environment of the manganese centers, leading to the observed change in color.
Thermochromic and Structural Transition
The thermochromism of solid-state this compound is intrinsically linked to a structural phase transition.
-
Low-Temperature (Amber) Phase (< 159 °C): In this phase, this compound adopts a polymeric chain structure. Each manganese atom is coordinated to three cyclopentadienyl (B1206354) ligands; one terminal and two bridging ligands that link the manganese centers into an infinite chain.[1]
-
High-Temperature (Pink) Phase (> 159 °C): Above the transition temperature, the polymeric chains break down, and the compound adopts a molecular crystal structure composed of discrete Mn(η⁵-C₅H₅)₂ "sandwich" molecules.[1] This is the more commonly depicted structure for metallocenes.
This reversible phase transition is the key signaling pathway governing the thermochromic properties of solid-state this compound.
References
An In-depth Technical Guide to the Paramagnetism and Magnetic Properties of Manganocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganocene, Mn(C₅H₅)₂, is a fascinating organometallic compound renowned for its intriguing magnetic properties, which are highly sensitive to its molecular environment and substitution on the cyclopentadienyl (B1206354) (Cp) rings. This technical guide provides a comprehensive overview of the paramagnetism of this compound, detailing its electronic structure, the delicate balance between high-spin and low-spin states, and the experimental methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in organometallic chemistry, materials science, and related fields.
Introduction to the Magnetic Behavior of this compound
Manganese in its +2 oxidation state (Mn(II)) has a d⁵ electron configuration. In an octahedral ligand field, these five d-electrons can populate the orbitals in two distinct ways, leading to different spin states: a high-spin (HS) state and a low-spin (LS) state. In the case of this compound, the Mn(II) center is sandwiched between two cyclopentadienyl ligands, creating a ligand field that allows for the accessibility of both spin states.
The unsubstituted this compound, Mn(Cp)₂, typically exhibits a high-spin state with a magnetic moment close to the spin-only value of 5.92 µB.[1] However, the introduction of bulky or electron-donating substituents on the cyclopentadienyl rings can significantly influence the ligand field strength, leading to a stabilization of the low-spin state or even spin-crossover (SCO) behavior, where the spin state changes in response to external stimuli like temperature.[1][2]
Electronic Structure and Spin States
The magnetic properties of this compound are a direct consequence of its electronic structure. The five d-orbitals of the Mn(II) ion are split into different energy levels by the cyclopentadienyl ligands.
-
High-Spin (HS) State: In a weaker ligand field, the energy required to pair electrons in the same orbital is greater than the energy required to promote them to higher-energy orbitals. This results in the maximum number of unpaired electrons (S = 5/2), leading to a high-spin configuration (t₂g³ eg²). Manganocenes in the high-spin state are strongly paramagnetic.[1]
-
Low-Spin (LS) State: In a stronger ligand field, the energy splitting between the d-orbitals is larger. It becomes energetically more favorable for the electrons to pair up in the lower-energy orbitals rather than occupying the higher-energy ones. This leads to a minimum number of unpaired electrons (S = 1/2), resulting in a low-spin configuration (t₂g⁵). Low-spin manganocenes exhibit weaker paramagnetism.[1][2]
The interplay between the ligand field strength and the electron pairing energy dictates the preferred spin state of a given this compound derivative.
Experimental Characterization of Magnetic Properties
A variety of experimental techniques are employed to probe the magnetic properties of this compound and its derivatives.
Magnetic Susceptibility Measurements
Magnetic susceptibility measurements are the primary method for determining the bulk magnetic properties of a material. These measurements quantify the extent to which a material is magnetized in an applied magnetic field.
Experimental Protocol: SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer is a highly sensitive instrument used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.
-
Sample Preparation: A carefully weighed amount of the this compound sample (typically a few milligrams of powder) is placed in a gelatin capsule or a similar sample holder. Due to the air-sensitivity of many manganocenes, sample preparation should be performed in an inert atmosphere (e.g., a glovebox).
-
Measurement: The sample is placed in the SQUID magnetometer. The magnetic moment of the sample is measured over a range of temperatures (e.g., 2 K to 300 K) at a constant applied magnetic field (e.g., 1000 Oe).
-
Data Analysis: The molar magnetic susceptibility (χₘ) is calculated from the measured magnetic moment. The effective magnetic moment (µₑₑ) is then determined using the following equation:
µₑₑ = √(8χₘT)
where T is the temperature in Kelvin. The data is often plotted as µₑₑ vs. T to observe any temperature-dependent magnetic behavior, such as spin crossover. The data can also be fitted to the Curie-Weiss law (χₘ = C / (T - θ)) to obtain the Curie constant (C) and the Weiss constant (θ), which provides information about the magnetic interactions between neighboring molecules.[2]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species with unpaired electrons. It provides detailed information about the electronic environment of the metal center.
Experimental Protocol: X-band EPR Spectroscopy
-
Sample Preparation: For solution-state EPR, the this compound derivative is dissolved in a suitable solvent (e.g., toluene) to form a dilute solution. For solid-state EPR, a powdered sample is used. The sample is placed in a quartz EPR tube and, if necessary, frozen in liquid nitrogen.
-
Measurement: The EPR spectrum is recorded at a specific microwave frequency (typically X-band, ~9.5 GHz) while sweeping the external magnetic field.
-
Data Analysis: The EPR spectrum provides information about the g-factor, which is a characteristic property of the paramagnetic center. For manganocenes, distinct g-values are observed for the high-spin and low-spin states. Hyperfine coupling to the ⁵⁵Mn nucleus (I = 5/2) can also be observed, providing further insight into the electronic structure.[3]
Quantitative Magnetic Data of this compound Derivatives
The magnetic properties of this compound are highly tunable through chemical modification. The following table summarizes key magnetic data for a selection of this compound derivatives.
| Compound | Spin State | µₑₑ (µB) | Temperature Range (K) | Curie Constant (C) (cm³·K/mol) | Weiss Constant (θ) (K) | Reference |
| [(Me₃Si)₂C₅H₃]₂Mn | High-Spin | ~5.9 | 5 - 300 | Not explicitly stated, but follows Curie-Weiss Law | -1.6 | [1] |
| [(Me₃Si)₃C₅H₂]₂Mn | High-Spin | ~5.9 | 5 - 300 | Not explicitly stated, but follows Curie-Weiss Law | -1.2 | [1] |
| [(Me₃C)₃C₅H₂]₂Mn | High-Spin | ~5.9 | 5 - 300 | Not explicitly stated, but follows Curie-Weiss Law | -1.9 | [1] |
| (C₅Me₅)₂Mn | Low-Spin | 2.17 | 5 - 100 | Not explicitly stated | Not explicitly stated | [1] |
| [(Me₂CH)₄C₅H]₂Mn | High-Spin | 5.72 | 5 - 350 | Not explicitly stated | Not explicitly stated | [1] |
| Ind*₂Mn | Spin-Crossover | 4.18 (at 200K) | 6 - 300 | Does not follow Curie-Weiss Law | -76 (poor fit) | [2] |
Note: Ind represents the heptamethylindenyl ligand.*
Visualizations
Experimental Workflow for Magnetic Characterization
The following diagram illustrates a typical workflow for the synthesis and magnetic characterization of a this compound derivative.
Factors Influencing the Spin State of this compound
The spin state of a this compound derivative is a delicate balance of several factors, as depicted in the diagram below.
References
- 1. osti.gov [osti.gov]
- 2. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 3. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unraveling the Polymeric Solid State of Manganocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is a fascinating organometallic compound that exhibits unique structural and magnetic properties. Unlike its more famous metallocene counterpart, ferrocene, this compound adopts a polymeric structure in the solid state at temperatures below 159 °C. This polymeric nature, driven by the ionic character of the Mn-Cp bond, gives rise to a distinct zigzag chain arrangement. This technical guide provides an in-depth exploration of the structural elucidation of this polymeric solid state, presenting key experimental data, detailed methodologies, and visual representations of its structure and the processes used to determine it.
The Polymeric Structure of this compound
In the solid state below its transition temperature of 159 °C, this compound does not exist as a simple sandwich monomer. Instead, it forms a polymeric chain where each manganese atom is coordinated by three cyclopentadienyl (B1206354) (Cp) ligands.[1] Two of these Cp ligands act as bridging ligands, connecting adjacent manganese atoms, which results in a characteristic zigzag chain structure. This coordination environment is a departure from the typical bis-ligation seen in many other metallocenes and is a direct consequence of the significant ionic contribution to the bonding between the manganese(II) ion and the cyclopentadienyl anions.
Key Structural Features
The structural elucidation of polymeric this compound has been primarily achieved through single-crystal X-ray diffraction studies. These experiments have provided precise measurements of the atomic positions, allowing for a detailed understanding of the bonding and geometry within the polymer.
Table 1: Selected Crystallographic Data for Polymeric this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.86 |
| b (Å) | 7.80 |
| c (Å) | 10.82 |
| β (°) | 107.2 |
| Z (formula units per cell) | 2 |
Table 2: Key Bond Lengths and Angles in Polymeric this compound
| Bond/Angle | Value (Å or °) |
| Bond Lengths | |
| Mn-C (terminal Cp) | 2.40 - 2.45 |
| Mn-C (bridging Cp) | 2.42 - 2.70 |
| Mn···Mn distance | 4.45 |
| Bond Angles | |
| Ring Centroid-Mn-Ring Centroid (approx.) | ~135 |
Note: The range in Mn-C bond lengths for the bridging Cp rings reflects the different bonding interactions of the carbon atoms with the two adjacent manganese centers.
Experimental Protocols for Structural Elucidation
The determination of the polymeric structure of this compound relies on a combination of careful synthesis of high-quality crystals and their subsequent analysis using crystallographic and spectroscopic techniques.
Synthesis of this compound Crystals
The synthesis of this compound is typically achieved through the reaction of a manganese(II) salt with a cyclopentadienyl anion source.
Experimental Protocol: Synthesis of this compound
-
Preparation of Sodium Cyclopentadienide (NaCp): Freshly cracked cyclopentadiene (B3395910) is reacted with a dispersion of sodium metal in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon). The reaction proceeds with the evolution of hydrogen gas to yield a solution of sodium cyclopentadienide.
-
Reaction with Manganese(II) Chloride: A solution or slurry of anhydrous manganese(II) chloride (MnCl₂) in THF is prepared.
-
Formation of this compound: The NaCp solution is slowly added to the MnCl₂ suspension at a controlled temperature, typically starting at low temperatures (e.g., -78 °C) and gradually warming to room temperature. The reaction mixture is stirred for several hours to ensure complete reaction.
-
MnCl₂ + 2 NaCp → [Mn(C₅H₅)₂]n + 2 NaCl
-
-
Isolation and Crystallization: The resulting mixture contains solid this compound and sodium chloride. The solvent is typically removed under vacuum, and the solid residue is then sublimed under high vacuum and elevated temperature to purify the this compound. Slow sublimation can yield single crystals suitable for X-ray diffraction. Alternatively, crystallization from a suitable solvent can be employed.
Single-Crystal X-ray Diffraction
This is the cornerstone technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head. Due to the air-sensitivity of this compound, this process is typically performed in a glovebox or under a stream of inert gas.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which leads to a more precise structure determination. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the atoms in the unit cell are then determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.
Visualization of the Polymeric Structure
The polymeric chain structure of this compound can be visualized to better understand the coordination environment of the manganese atoms and the bridging nature of the cyclopentadienyl ligands.
// Nodes for Manganese atoms Mn1 [label="Mn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mn2 [label="Mn", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mn3 [label="Mn", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes for Cyclopentadienyl rings Cp1_term [label="Cp", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Cp1_bridge [label="Cp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cp2_bridge [label="Cp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cp3_bridge [label="Cp", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Cp3_term [label="Cp", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges representing coordination Mn1 -- Cp1_term [label="terminal"]; Mn1 -- Cp1_bridge [label="bridging"]; Mn1 -- Cp2_bridge [label="bridging"];
Mn2 -- Cp1_bridge; Mn2 -- Cp2_bridge; Mn2 -- Cp3_bridge [label="bridging"];
Mn3 -- Cp2_bridge; Mn3 -- Cp3_bridge; Mn3 -- Cp3_term [label="terminal"];
// Invisible edges to control layout edge [style=invis]; Mn1 -> Mn2 -> Mn3; } dot Caption: Simplified representation of the polymeric chain of this compound.
Conclusion
The structural elucidation of the polymeric solid state of this compound reveals a unique and complex arrangement that sets it apart from many other metallocenes. The zigzag chain structure, with its bridging cyclopentadienyl ligands, is a direct result of the ionic nature of the manganese-cyclopentadienyl bond. The detailed understanding of this structure, made possible by techniques such as single-crystal X-ray diffraction, provides a crucial foundation for further research into the magnetic and reactive properties of this intriguing organometallic polymer. The experimental protocols outlined in this guide serve as a reference for the synthesis and characterization of this and related materials, which may have implications in catalysis and materials science.
References
An In-depth Technical Guide on the Electronic Structure of 17-electron Manganocene Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manganocene (MnCp₂) and its derivatives represent a unique class of metallocenes, primarily due to the fine energy balance between different spin states and their intriguing electronic structures. The 17-electron configuration, in particular, presents a fascinating case study in organometallic chemistry, characterized by a delicate interplay of Jahn-Teller distortions, spin-crossover phenomena, and distinct spectroscopic signatures. This guide provides a comprehensive overview of the electronic structure of 17-electron this compound complexes, detailing the theoretical underpinnings, experimental characterization, and computational analysis crucial for understanding these reactive species.
Fundamental Electronic Structure
The manganese atom in its neutral state has an electronic configuration of [Ar] 3d⁵ 4s²[1]. In this compound, the manganese is in the +2 oxidation state (Mn²⁺), resulting in a d⁵ configuration[1][2]. For a 17-electron complex like this compound, the molecular orbital (MO) diagram is key to understanding its properties. The five d-orbitals of the manganese center interact with the π-orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands, splitting into three main groups: a₁', e₂', and e₁".
The typical qualitative MO energy level ordering for a D₅d metallocene is a₁' < e₂' < e₁". The 17 valence electrons fill these orbitals, leading to a ground state that is electronically degenerate, as the highest occupied molecular orbital (HOMO) is the e₂' set, which is occupied by three electrons.
// Connections Mn_d -> {a1g, e2g, a1g_star} [style=dashed, color="#5F6368"]; Cp_pi -> {e1g, e1g_star} [style=dashed, color="#5F6368"];
// Annotations label_HOMO [label="HOMO (degenerate)\n(a₁')²(e₂')³", shape=none, fontcolor="#202124", pos="6,-1!", fontsize=11]; edge [style=invis]; e2g -> label_HOMO; } caption: "Qualitative MO diagram for a 17-electron this compound."
The Jahn-Teller Effect
The Jahn-Teller theorem states that any non-linear molecule with a spatially degenerate electronic ground state will undergo a geometric distortion to remove that degeneracy, thereby lowering the overall energy of the species[3]. For 17-electron manganocenes with an (a₁')²(e₂')³ configuration, the e₂' HOMO is degenerate. This degeneracy is lifted by a distortion of the molecule, often a slight elongation or compression of the metal-ligand bonds or a tilting of the Cp rings, which splits the e₂' orbitals into two non-degenerate levels[3][4][5]. This distortion has profound consequences for the complex's structure and spectroscopy[4].
Experimental Characterization & Protocols
The electronic structure of 17-electron manganocenes is probed through a variety of spectroscopic and analytical techniques.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most direct method for studying paramagnetic species like 17-electron complexes[6][7]. It provides detailed information about the electron's environment, including the g-value and hyperfine coupling constants (A).
Experimental Protocol: Continuous-Wave (CW) EPR Spectroscopy
-
Sample Preparation: A solution of the this compound complex is prepared in a suitable, dry, and degassed solvent (e.g., THF or toluene) inside an inert atmosphere glovebox. The solution is transferred to a quartz EPR tube, which is then flame-sealed under vacuum. For solid-state measurements, a polycrystalline powder sample is used.
-
Instrumentation: Measurements are typically performed on an X-band (~9.5 GHz) or Q-band (~34 GHz) EPR spectrometer equipped with a cryostat for low-temperature studies (e.g., 5 K to 100 K)[8][9].
-
Data Acquisition: The magnetic field is swept while the sample is irradiated with a fixed microwave frequency. The absorption of microwaves by the unpaired electron is detected and recorded as the first derivative of the absorption spectrum[6].
-
Parameters: Key experimental parameters include microwave power (e.g., 50 µW), modulation frequency (e.g., 100 kHz), modulation amplitude (e.g., 0.8 mT), and temperature[9].
-
Data Analysis: The resulting spectrum is analyzed to extract the principal components of the g-tensor (gₓ, gᵧ, g₂) and the hyperfine coupling tensor (Aₓ, Aᵧ, A₂). These parameters are sensitive to the geometry and electronic structure of the complex[10].
Table 1: Representative EPR Data for this compound Complexes
| Complex | Spin State | g-values | A (⁵⁵Mn) values (cm⁻¹) | Temperature (K) | Reference |
| Ind₂Mn | S = 1/2 (low-spin) | g‖ = 2.00, g⊥ = 2.08 | Not reported | 12 - 100 | [9] |
| [(Cp₂Mn)]⁻ | S = 2 (high-spin) | Effective doublet state | Not reported | 11 | [8] |
(Ind = heptamethylindenyl, Cp* = pentamethylcyclopentadienyl)*
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on the molecular geometry, including bond lengths and angles, which are direct reflections of the underlying electronic structure[8].
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals suitable for diffraction are grown by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. This must be performed under strictly anaerobic and anhydrous conditions.
-
Data Collection: A crystal is mounted on a diffractometer (e.g., Rigaku SuperNova or XtalLAB AFC11) equipped with a CCD area detector and a low-temperature device (e.g., 150 K)[8]. The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell parameters and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².
-
Analysis: The refined structure provides key geometric parameters that can be compared with computational models and data from other metallocenes.
Table 2: Selected Structural Data for this compound Complexes
| Complex | Mn···Cp(centroid) (Å) | Average Mn–C (Å) | Cp-Tilt Angle (°) | Reference |
| [(Cp₂Mn)]⁻ | 1.673(7) | Not reported | Not reported | [8] |
| Ind₂Mn | Not reported | 2.1272(13) | 4.80(5) | [9] |
Computational Analysis
Density Functional Theory (DFT) and more advanced ab initio methods like CASSCF are essential tools for elucidating the electronic structure, predicting geometries, and interpreting spectroscopic data[8][11].
Methodology: DFT Calculations
-
Model Building: The starting geometry of the complex is typically taken from experimental X-ray data or built from standard bond lengths and angles.
-
Functional and Basis Set Selection: A wide range of DFT functionals (e.g., B3LYP, PBE) and basis sets (e.g., 6-31G(d), TZ2P) are available[11][12][13]. The choice can significantly impact the results, particularly for spin-state energy differences[9].
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. Frequency calculations are often performed to confirm that the optimized structure is a true minimum on the potential energy surface.
-
Property Calculation: Once the geometry is optimized, various properties can be calculated, including molecular orbital energies, spin densities, EPR parameters (g and A tensors), and relative energies of different spin states.
Table 3: Computational Data for this compound Systems
| System | Method | Calculated Property | Value | Reference |
| Ind*₂Mn | Various DFT functionals | ΔE(HL) (Energy difference between high- and low-spin states) | Spans ~420 kJ mol⁻¹ | [9] |
| MnCp₂ | MD-DFT, EDA, IDP | Analysis of Jahn-Teller distortion and spin states | Close-lying ⁶A₁' and ²A₁' states enable distortion and polymerization | [4][14] |
Synthesis and Handling Workflow
The synthesis of 17-electron this compound complexes requires stringent air- and moisture-free techniques due to their high sensitivity.
Conclusion
The electronic structure of 17-electron this compound complexes is a rich and complex field, governed by the principles of molecular orbital theory and the Jahn-Teller effect. The degenerate ground state of these complexes leads to fascinating structural and spectroscopic properties that can be effectively probed by a combination of EPR spectroscopy, X-ray crystallography, and computational chemistry. A thorough understanding of these principles and experimental techniques is vital for researchers aiming to harness the unique reactivity of these organometallic species in catalysis, materials science, and drug development.
References
- 1. youtube.com [youtube.com]
- 2. Manganese - Wikipedia [en.wikipedia.org]
- 3. Jahn–Teller effect - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Irony of this compound: An Interplay between the Jahn-Teller Effect and Close-Lying Electronic and Spin States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 10. Multifrequency Pulsed EPR Studies of Biologically Relevant Manganese(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electronic Structure of the Complete Series of Gas-Phase Manganese Acetylacetonates by X-ray Absorption Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Secure Verification [cherry.chem.bg.ac.rs]
Methodological & Application
Application Note: Standard Protocol for the Synthesis of Manganocene from Manganese(II) Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is an organomanganese compound belonging to the class of metallocenes.[1] It is a thermochromic solid that is highly sensitive to air and moisture.[1] While its direct applications are limited, it serves as a valuable precursor in organometallic synthesis and as a subject of study for its interesting electronic and structural properties, which differ significantly from other first-row transition metal metallocenes like ferrocene.[2][3][4] This protocol details a standard and reliable method for the synthesis of this compound from anhydrous manganese(II) chloride.
The synthesis is based on a salt metathesis reaction between manganese(II) chloride and a cyclopentadienyl (B1206354) alkali metal salt, typically sodium cyclopentadienide (B1229720), in an inert solvent.[1] The reaction proceeds smoothly to yield this compound, which can be isolated and purified under an inert atmosphere.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Manganese(II) Chloride (MnCl₂) | 1.0 molar equivalent | Anhydrous |
| Sodium Cyclopentadienide (NaCp) | 2.0 - 2.2 molar equivalents | Typically used as a solution in THF |
| Solvent | Tetrahydrofuran (THF) | Anhydrous and deoxygenated |
| Reaction Conditions | ||
| Temperature | Room Temperature to Reflux (66 °C) | Reaction is often stirred at room temperature initially and then refluxed to ensure completion. |
| Reaction Time | 12 - 24 hours | |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial due to the air and moisture sensitivity of the product and reactants. |
| Product | ||
| Molar Mass | 185.13 g/mol [5] | |
| Appearance | Amber to brown solid[1] | Becomes pink above 159 °C.[1] |
| Expected Yield | 50-70% | |
| Purification | ||
| Method | Recrystallization or Sublimation | Recrystallization from a non-polar solvent like hexane (B92381) is common. |
Experimental Protocol
This protocol describes the synthesis of this compound from manganese(II) chloride and sodium cyclopentadienide. All manipulations must be performed under an inert atmosphere (e.g., using a Schlenk line or in a glovebox) due to the air and moisture sensitivity of the reagents and product.
Materials:
-
Anhydrous Manganese(II) Chloride (MnCl₂)
-
Sodium Cyclopentadienide (NaCp) solution in THF (commercially available or freshly prepared)
-
Anhydrous, deoxygenated Tetrahydrofuran (THF)
-
Anhydrous, deoxygenated Hexane
-
Celite® or another suitable filter aid
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Cannula or filter cannula
Procedure:
-
Reaction Setup: In a nitrogen-filled glovebox or on a Schlenk line, add anhydrous manganese(II) chloride (1.0 eq) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, deoxygenated THF to the flask to create a suspension of MnCl₂.
-
Reagent Addition: While stirring, slowly add a solution of sodium cyclopentadienide in THF (2.0-2.2 eq) to the MnCl₂ suspension at room temperature. The addition is typically done dropwise via a syringe or an addition funnel.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. After this initial period, heat the mixture to reflux (approximately 66 °C) and maintain it for 12-18 hours to ensure the reaction goes to completion. The color of the reaction mixture will typically change to a brownish color.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent in vacuo to obtain a solid residue.
-
Extract the product from the residue with anhydrous, deoxygenated hexane. This compound is soluble in hexane, while the sodium chloride byproduct is not.
-
Filter the hexane solution through a pad of Celite® using a filter cannula to remove the insoluble NaCl and any unreacted MnCl₂.
-
-
Purification:
-
Concentrate the filtrate in vacuo until a solid begins to precipitate.
-
Cool the concentrated solution to a low temperature (-20 °C to -78 °C) to induce crystallization of the this compound.
-
Isolate the crystalline product by decanting the supernatant or by filtration under an inert atmosphere.
-
Wash the crystals with a small amount of cold, deoxygenated hexane and dry in vacuo.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from MnCl₂.
References
Synthesis of Decamethylmanganocene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decamethylmanganocene, [Mn(C₅Me₅)₂], is a significant organometallic compound utilized in various chemical syntheses and material science applications. Its synthesis is of considerable interest to researchers in organometallic chemistry and related fields. This document provides detailed application notes and protocols for the laboratory synthesis of decamethylthis compound. The primary method described herein involves the salt metathesis reaction between anhydrous manganese(II) chloride and lithium pentamethylcyclopentadienide. This protocol offers a reliable and high-yield route to the desired product. All procedures should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of the reagents and product.[1]
Data Presentation
Table 1: Reagent Quantities and Reaction Parameters
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Solvent/Volume | Temperature (°C) | Time (h) |
| Pentamethylcyclopentadiene (Cp*H) | 136.23 | 2.90 g | 21.3 | THF | -78 to 40 | 1 |
| n-Butyllithium (n-BuLi) | 64.06 | 8.5 mL (2.5 M in hexanes) | 21.3 | THF | -78 | 1 |
| Anhydrous Manganese(II) Chloride (MnCl₂) | 125.84 | 1.34 g | 10.6 | THF | -78 to 40 | 2 |
| Product: Decamethylthis compound | 325.42 | 1.87 g | 5.75 | - | - | - |
| Yield: | 76% |
Data compiled from a representative synthesis.[1]
Experimental Protocols
Synthesis of Decamethylthis compound via Salt Metathesis
This protocol details the synthesis of decamethylthis compound from pentamethylcyclopentadiene and anhydrous manganese(II) chloride.
Materials:
-
Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Anhydrous manganese(II) chloride (MnCl₂)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Anhydrous hexanes
-
Nitrogen or Argon gas (high purity)
-
Standard Schlenk line or glovebox equipment
-
Magnetic stirrer and stir bars
-
Low-temperature bath (e.g., dry ice/acetone)
-
Sublimation apparatus
Procedure:
-
Preparation of Lithium Pentamethylcyclopentadienide (LiCp):*
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve pentamethylcyclopentadiene (2.90 g, 21.3 mmol) in approximately 50 mL of anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (8.5 mL of a 2.5 M solution in hexanes, 21.3 mmol) to the stirred solution.
-
Allow the mixture to slowly warm to room temperature and stir for 1 hour. A white precipitate of LiCp* may form.[1]
-
-
Reaction with Anhydrous Manganese(II) Chloride:
-
Cool the suspension of LiCp* back down to -78 °C.
-
Against a counterflow of inert gas, add anhydrous manganese(II) chloride (1.34 g, 10.6 mmol) to the stirred suspension.[1]
-
Slowly warm the reaction mixture to 40 °C over approximately 1 hour.
-
Continue stirring at 40 °C for an additional 1-2 hours. The reaction mixture should turn into a clear orange solution.[1]
-
-
Isolation and Purification:
-
Remove the solvent in vacuo to obtain a crude orange-brown solid.[1]
-
Purify the crude product by sublimation. Assemble a sublimation apparatus and heat the crude solid to 100 °C under high vacuum (e.g., 10⁻⁵ Torr).[1]
-
Collect the sublimed product, which should be an air-sensitive, red-orange solid.[1]
-
The typical yield for this procedure is approximately 1.87 g (76%).[1]
-
Characterization:
The identity and purity of the synthesized decamethylthis compound can be confirmed by various analytical techniques:
-
Melting Point: 292 °C[2]
-
Mass Spectrometry (70 eV): m/e (relative abundance): 325 (P+, 38), 136 (67), 121 (100), 119 (53), 105 (51).[2]
-
Elemental Analysis: Calculated for C₂₀H₃₀Mn: C, 73.82%; H, 9.29%. Found: C, 73.96%; H, 9.18%.[2]
Decamethylthis compound is known to have a low-spin d⁵ electron configuration, which can be investigated using magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy.[3][4]
Mandatory Visualizations
Experimental Workflow for Decamethylthis compound Synthesis
Caption: Workflow for the synthesis of decamethylthis compound.
Logical Relationship of Synthesis Steps
Caption: Logical flow diagram of the synthesis protocol.
References
Manganocene and Organomanganese Compounds in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
While manganocene, the organometallic sandwich compound of manganese (Cp₂Mn), is a subject of academic interest due to its ionic character and thermochromic properties, its direct application in organic synthesis is limited due to its instability under ambient conditions. However, the broader class of organomanganese compounds has emerged as a versatile and indispensable tool in modern synthetic chemistry. Leveraging the low cost, low toxicity, and diverse reactivity of manganese, these reagents and catalysts offer powerful alternatives to precious metal-based systems. This document provides an overview of the key applications of organomanganese compounds in organic synthesis, complete with detailed experimental protocols and quantitative data.
Key Applications of Organomanganese Compounds
Organomanganese chemistry offers a wide array of synthetic transformations, including cross-coupling reactions, C-H functionalization, hydrosilylation of carbonyls, and polymerization. The reactivity of these compounds can be finely tuned by the choice of ligands and the oxidation state of the manganese center.
Cross-Coupling Reactions
Manganese-catalyzed cross-coupling reactions have gained prominence as a sustainable alternative to traditional palladium- and nickel-catalyzed methods. These reactions are particularly effective for the formation of C-C bonds.
Quantitative Data for Manganese-Catalyzed Cross-Coupling Reactions
| Entry | Aryl Grignard Reagent | Alkenyl Halide | Catalyst (mol%) | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylmagnesium bromide | (E)-β-Bromostyrene | MnCl₂ (10) | 50 | 85 | [1] |
| 2 | 4-Tolylmagnesium bromide | (E)-β-Bromostyrene | MnCl₂ (10) | 50 | 82 | [1] |
| 3 | 4-Methoxyphenylmagnesium bromide | (E)-β-Bromostyrene | MnCl₂ (10) | 50 | 78 | [1] |
| 4 | Phenylmagnesium bromide | (Z)-β-Bromostyrene | MnCl₂ (10) | RT | 75 | [1] |
| 5 | Phenylmagnesium bromide | 1-Bromo-2-methylpropene | MnCl₂ (10) | 50 | 90 | [1] |
Experimental Protocol: Manganese-Catalyzed Arylation of Alkenyl Halides [1]
Materials:
-
Anhydrous manganese(II) chloride (MnCl₂)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide solution in THF)
-
Alkenyl halide (e.g., (E)-β-Bromostyrene)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To a solution of the alkenyl halide (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add MnCl₂ (0.1 mmol, 10 mol%).
-
To this suspension, add the aryl Grignard reagent (1.2 mmol, 1.2 equiv) dropwise at room temperature.
-
The reaction mixture is then stirred at the desired temperature (room temperature or 50 °C) and monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cross-coupled product.
Logical Relationship: General Manganese-Catalyzed Cross-Coupling
Caption: General workflow for manganese-catalyzed cross-coupling.
C-H Functionalization
Manganese-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of unactivated C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates.
Quantitative Data for Manganese-Catalyzed C-H Alkenylation of Aromatic Imidates [2]
| Entry | Aromatic Imidate | Alkyne | Catalyst | Additive | Yield (%) |
| 1 | N-(p-tolyl)pivalimidate | Phenylacetylene | [MnBr(CO)₅] | NaOPiv | 85 |
| 2 | N-(4-methoxyphenyl)pivalimidate | Phenylacetylene | [MnBr(CO)₅] | NaOPiv | 82 |
| 3 | N-(4-chlorophenyl)pivalimidate | Phenylacetylene | [MnBr(CO)₅] | NaOPiv | 75 |
| 4 | N-phenylpivalimidate | 1-Hexyne | [MnBr(CO)₅] | NaOPiv | 78 |
| 5 | N-phenylpivalimidate | 1-Phenyl-1-propyne | [MnBr(CO)₅] | NaOPiv | 91 |
Experimental Protocol: Manganese-Catalyzed C-H Alkynylation of Peptides [3]
Materials:
-
Peptide substrate containing a directing group (e.g., 2-pyridyl)
-
Bromoalkyne
-
Pentacarbonylmanganese(I) bromide (MnBr(CO)₅)
-
Potassium acetate (B1210297) (KOAc)
-
Triphenylborane (BPh₃)
-
Anhydrous 1,4-dioxane (B91453)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, a suspension of the peptide (0.10 mmol, 1.0 equiv), bromoalkyne (0.11 mmol, 1.1 equiv), MnBr(CO)₅ (2.7 mg, 10 mol%), and KOAc (19.6 mg, 2.0 equiv) in 1,4-dioxane (1.0 mL) is prepared in a sealed vial.
-
A solution of BPh₃ (50 µL, 0.01 M in 1,4-dioxane, 0.5 mol%) is added.
-
The reaction mixture is stirred at 90 °C for 24 hours.
-
After cooling to ambient temperature, CH₂Cl₂ (10 mL) is added, and the mixture is concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the desired alkynylated peptide.
Catalytic Cycle: Manganese-Catalyzed C-H Alkenylation
Caption: Proposed mechanism for Mn-catalyzed C-H alkenylation.
Hydrosilylation of Ketones
Manganese complexes are efficient catalysts for the hydrosilylation of ketones, providing a mild and effective method for the reduction of carbonyl compounds to the corresponding alcohols.
Quantitative Data for Manganese-Catalyzed Asymmetric Hydrosilylation of Aryl Ketones
| Entry | Ketone | Catalyst (mol%) | Time (h) | Yield (%) | ee (%) |
| 1 | Acetophenone | (S)-3d (1) | 3 | 95 | 92 |
| 2 | 4'-Methylacetophenone | (S)-3d (1) | 3 | 96 | 91 |
| 3 | 4'-Methoxyacetophenone | (S)-3d (1) | 3 | 94 | 90 |
| 4 | 4'-Chloroacetophenone | (S)-3d (1) | 3 | 93 | 93 |
| 5 | 2'-Methylacetophenone | (S)-3d (1) | 3 | 92 | 88 |
Experimental Protocol: Asymmetric Hydrosilylation of Ketones
Materials:
-
Chiral manganese precatalyst (e.g., (S)-3d)
-
Sodium triethylborohydride (NaBHEt₃) solution in THF
-
Phenylsilane (PhSiH₃)
-
Ketone substrate
-
Anhydrous toluene (B28343)
-
Methanol
-
10% Sodium hydroxide (B78521) solution
-
Nitrogen-filled glovebox
Procedure:
-
In a nitrogen-filled glovebox, to a solution of the manganese precatalyst (0.005 mmol) in toluene (2 mL), a 1.0 M solution of NaBHEt₃ in THF (10 µL, 0.01 mmol) is slowly added at 25 °C.
-
After stirring for 1 minute, PhSiH₃ (0.5 mmol, 1 equiv) and the ketone substrate (0.5 mmol) are sequentially added.
-
The reaction mixture is stirred at 25 °C for 3 hours.
-
The reaction is quenched by exposing the solution to air.
-
Methanol (1.5 mL) and 10% NaOH (2 mL) are added, and the mixture is stirred vigorously for 10 hours.
-
The product is extracted with an appropriate organic solvent, and the organic layer is dried and concentrated.
-
The enantiomeric excess is determined by chiral HPLC analysis, and the product is purified by column chromatography.
Experimental Workflow: Hydrosilylation of a Ketone
Caption: Step-by-step workflow for ketone hydrosilylation.
Polymerization of Ethylene (B1197577)
While specific, detailed protocols for this compound-catalyzed ethylene polymerization are not as prevalent in recent literature as those for other metallocenes, it is known that this compound, in the presence of a cocatalyst such as methylaluminoxane (B55162) (MAO), can polymerize ethylene to produce high molecular weight linear polyethylene (B3416737).
General Considerations for this compound-Catalyzed Ethylene Polymerization:
-
Catalyst System: this compound (Cp₂Mn) is used as the precatalyst and requires activation by a cocatalyst, typically methylaluminoxane (MAO).
-
Reaction Conditions: The polymerization is typically carried out in a slurry phase using an inert solvent like toluene or heptane (B126788) under an ethylene atmosphere. The pressure and temperature can be varied to control the polymerization rate and polymer properties.
-
Polymer Characteristics: The resulting polyethylene is generally linear with a high molecular weight.
Due to the lack of a recent, detailed, and reproducible experimental protocol in the surveyed literature, a specific protocol is not provided here. Researchers interested in this application are encouraged to consult foundational literature in the field of metallocene-catalyzed polymerization.
Conclusion
Organomanganese compounds represent a powerful and increasingly important area of organic synthesis. Their low cost, ready availability, and diverse reactivity make them attractive for a wide range of transformations, including cross-coupling, C-H functionalization, and hydrosilylation. While the direct application of this compound itself is limited, the broader family of manganese catalysts provides a rich platform for the development of sustainable and efficient synthetic methodologies. The protocols and data presented herein offer a starting point for researchers looking to explore the utility of manganese in their own synthetic endeavors.
References
Application Notes and Protocols for Studying Manganocene Redox Potentials using Cyclic Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganocene, a member of the metallocene family, exhibits versatile redox behavior due to the accessibility of multiple oxidation states of the central manganese atom. This property is of significant interest in various fields, including catalysis, materials science, and medicinal chemistry, where electron transfer processes are crucial. Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species. This document provides detailed application notes and experimental protocols for studying the redox potentials of this compound and its derivatives using cyclic voltammetry.
Principle of Cyclic Voltammetry
Cyclic voltammetry involves applying a linearly varying potential ramp to a working electrode immersed in a solution containing the analyte (in this case, this compound). The potential is swept from a starting potential to a switching potential and then back to the starting potential, forming a triangular waveform. The current response of the analyte to this changing potential is measured and plotted as a function of the applied potential, resulting in a cyclic voltammogram. The key parameters obtained from a CV experiment are the anodic peak potential (Epa), the cathodic peak potential (Epc), the anodic peak current (ipa), and the cathodic peak current (ipc). For a reversible one-electron process, the formal redox potential (E°') can be estimated as the average of the peak potentials (E°' ≈ (Epa + Epc)/2).
Application of Cyclic Voltammetry to this compound
Cyclic voltammetry is an invaluable tool for characterizing the electrochemical behavior of this compound and its derivatives. Key applications include:
-
Determination of Redox Potentials: CV allows for the precise measurement of the formal redox potentials associated with the Mn(II)/Mn(I) and Mn(III)/Mn(II) couples. This information is fundamental to understanding the electron-donating or -accepting properties of the this compound moiety.
-
Study of Reaction Reversibility: The shape of the cyclic voltammogram and the ratio of the peak currents (ipa/ipc) provide insights into the reversibility of the redox processes. A reversible process typically exhibits an ipa/ipc ratio close to unity.
-
Investigation of Substituted Manganocenes: The electronic effects of substituents on the cyclopentadienyl (B1206354) rings can be systematically studied by comparing the redox potentials of a series of derivatized manganocenes.
-
Evaluation of Stability: The stability of the different oxidation states of this compound can be assessed on the timescale of the CV experiment. Irreversible processes may indicate decomposition of the oxidized or reduced species.[1]
Data Presentation
The following table summarizes representative redox potential data for this compound derivatives obtained from cyclic voltammetry experiments. It is important to note that the redox potentials are sensitive to the solvent, supporting electrolyte, and reference electrode used. For accurate comparison, it is crucial to use an internal standard, such as the ferrocene (B1249389)/ferrocenium (Fc/Fc⁺) couple.[1]
| Compound | Redox Couple | E½ (V vs. Fc/Fc⁺) | Solvent | Supporting Electrolyte | Temperature (°C) | Reference |
| [(Cpttt)₂Mn] (1) | Mn²⁺/Mn¹⁺ | -3.26 (Ep) | DME | 0.5 M [NⁿBu₄][BF₄] | -50 | [1] |
| [(Cpttt)₂Mn] (1) | Mn³⁺/Mn²⁺ | Not reported | DME | 0.5 M [NⁿBu₄][BF₄] | -50 | [1] |
| Decamethylthis compound (Cp*₂Mn) | Mn²⁺/Mn¹⁺ | -2.68 | THF | Not specified | Not specified |
Note: Cpttt = {1,2,4-C₅H₂tBu₃}. For the Mn²⁺/Mn¹⁺ couple of [(Cpttt)₂Mn], the process was not reversible, hence the peak potential (Ep) is reported instead of the half-wave potential (E½).[1]
Experimental Protocols
This section provides a detailed protocol for performing cyclic voltammetry on this compound. Due to the air and moisture sensitivity of this compound, all manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
Materials and Reagents
-
This compound or its derivative
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (B95107) (THF), dimethoxyethane (DME), or acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) ([NⁿBu₄][BF₄]))
-
Ferrocene (as an internal standard)
-
High-purity nitrogen or argon gas
Equipment
-
Potentiostat with cyclic voltammetry software
-
Electrochemical cell (three-electrode setup)
-
Working electrode (e.g., glassy carbon, platinum, or gold disk electrode)
-
Reference electrode (e.g., Ag/AgCl or a pseudo-reference electrode like a silver wire)
-
Auxiliary (counter) electrode (e.g., platinum wire or foil)
-
Glovebox or Schlenk line for inert atmosphere operations
-
Microliter syringes
Experimental Workflow
Caption: Experimental workflow for cyclic voltammetry of this compound.
Detailed Procedure
-
Solution Preparation (inside a glovebox):
-
Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous, deoxygenated solvent.
-
Accurately weigh a small amount of this compound and dissolve it in the electrolyte solution to obtain a final concentration of approximately 1-5 mM.
-
Prepare a separate stock solution of ferrocene in the same electrolyte solution.
-
-
Electrode Preparation:
-
Polish the working electrode surface with alumina (B75360) slurry on a polishing pad, starting with a coarser grit (e.g., 1.0 µm) and finishing with a finer grit (e.g., 0.05 µm).
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Dry the electrode completely before introducing it into the glovebox.
-
-
Electrochemical Cell Assembly (inside a glovebox):
-
Place the prepared this compound solution into the electrochemical cell.
-
Insert the polished working electrode, the reference electrode, and the auxiliary electrode into the cell, ensuring the tips are immersed in the solution.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Purge the solution with a gentle stream of inert gas (N₂ or Ar) for 5-10 minutes to remove any residual oxygen. Stop the bubbling but maintain an inert atmosphere above the solution during the measurement.
-
Set the parameters on the potentiostat software. A typical starting point would be:
-
Initial Potential: 0 V
-
Vertex Potential 1: -3.5 V (for reduction)
-
Vertex Potential 2: +1.0 V (for oxidation)
-
Scan Rate: 100 mV/s
-
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
Perform several scans to ensure reproducibility.
-
-
Internal Referencing:
-
After obtaining the CV of this compound, add a small, known amount of the ferrocene stock solution to the cell.
-
Run another cyclic voltammogram under the same conditions.
-
The reversible one-electron oxidation of ferrocene will provide a reference peak. The half-wave potential of the ferrocene/ferrocenium couple (Fc/Fc⁺) is then used to reference the measured potentials of this compound.
-
-
Data Analysis:
-
From the cyclic voltammogram of this compound, determine the anodic and cathodic peak potentials (Epa and Epc).
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Determine the E½ for the Fc/Fc⁺ couple from the second CV scan.
-
Report the redox potentials of this compound relative to the Fc/Fc⁺ couple.
-
Logical Relationships in Redox Potential Determination
References
Characterization of Manganocene Using Electron Paramagnetic Resonance (EPR) Spectroscopy: Application Notes and Protocols
Introduction
Manganocene, or bis(cyclopentadienyl)manganese(II) (Cp₂Mn), is a fascinating organometallic compound known for its unique structural and electronic properties. Unlike other metallocenes, this compound exhibits a delicate interplay between high-spin (S = 5/2) and low-spin (S = 1/2) states, which is highly sensitive to its physical state and molecular environment. This behavior is primarily governed by the Jahn-Teller effect and the close-lying electronic and spin states. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and indispensable tool for probing the paramagnetic nature of this compound, providing detailed insights into its electronic structure, spin state, and the local coordination environment of the manganese ion.
This document provides a comprehensive guide to the characterization of this compound using EPR spectroscopy, tailored for researchers, scientists, and drug development professionals. It includes an overview of the theoretical principles, detailed experimental protocols for handling this air-sensitive compound, and a summary of the expected EPR parameters.
Theoretical Background
The EPR spectrum of a manganese(II) complex is described by the spin Hamiltonian, which incorporates several key interactions:
-
Electron Zeeman Interaction: The interaction of the electron spin (S) with an external magnetic field (B₀), characterized by the g-tensor . For high-spin Mn(II) (d⁵ configuration), the g-value is typically isotropic and close to the free electron value (g ≈ 2.0023).
-
Hyperfine Interaction: The coupling of the electron spin with the nuclear spin of the ⁵⁵Mn nucleus (I = 5/2, 100% natural abundance). This interaction, described by the hyperfine coupling tensor (A) , gives rise to a characteristic six-line pattern in the EPR spectrum for each allowed electron spin transition. The magnitude of the hyperfine coupling constant is indicative of the covalency of the metal-ligand bonds.
-
Zero-Field Splitting (ZFS): In systems with more than one unpaired electron (S > 1/2), such as high-spin this compound, the spin states are split even in the absence of an external magnetic field. This splitting arises from spin-orbit coupling and spin-spin interactions. The ZFS is described by the axial (D) and rhombic (E) parameters. The magnitude of these parameters provides information about the symmetry of the coordination environment around the Mn(II) ion.
The interplay of these interactions determines the overall appearance of the EPR spectrum. For this compound, the spectrum is highly dependent on whether it is in the high-spin (S = 5/2) or low-spin (S = 1/2) state.
Spin States of this compound
This compound can exist in two distinct spin states:
-
High-Spin (S = 5/2): This is the ground state for this compound in the gas phase and in solution. The five d-electrons are unpaired, occupying all five d-orbitals. The EPR spectrum of high-spin this compound is expected to show a complex pattern of lines due to the combined effects of the g-tensor, hyperfine coupling, and zero-field splitting.
-
Low-Spin (S = 1/2): In the solid state at low temperatures, this compound can adopt a polymeric chain structure, which favors a low-spin ground state. In this state, there is one unpaired electron, leading to a simpler EPR spectrum characterized by an anisotropic g-tensor and hyperfine coupling.
The transition between these spin states can be influenced by temperature, the surrounding matrix, and the presence of coordinating ligands.
Quantitative EPR Data for this compound and Related Complexes
The following table summarizes typical EPR parameters for low-spin and high-spin Mn(II) complexes, including data for a this compound derivative. It is important to note that obtaining a complete set of experimental EPR parameters for unsubstituted this compound is challenging due to its reactivity and the complexities of its spin states.
| Compound/Spin State | Spin State (S) | g-values | Hyperfine Coupling Constant (A) [G] | Zero-Field Splitting (D) [cm⁻¹] | Rhombicity (E/D) | Reference(s) |
| Low-Spin Mn(II) Complex (Generic) | 1/2 | g₁, g₂, g₃ ≈ 1.9 - 2.1 (anisotropic) | A ≈ 75 | N/A | N/A | [1] |
| High-Spin Mn(II) Complex (Generic) | 5/2 | g_iso ≈ 2.0 | A_iso ≈ 90 | Variable (e.g., 0.1 - 1.0) | Variable | [2] |
| Permethylindenyl this compound | 1/2 | g_‖ ≈ 2.00, g_⊥ ≈ 2.15 | Not Reported | Not Reported | Not Reported | [3] |
Note: The g-values for the permethylindenyl this compound are compared to those of Cp₂Mn in the cited literature, indicating that experimental data for this compound exists, though it is not explicitly tabulated in the readily available search results.
Experimental Protocols
The successful EPR characterization of this compound requires careful handling due to its high sensitivity to air and moisture. The following protocols provide a general framework for sample preparation and data acquisition.
Synthesis and Handling of this compound
This compound is typically synthesized by the reaction of manganese(II) chloride with sodium cyclopentadienide (B1229720) in an inert solvent like tetrahydrofuran (B95107) (THF).
Reaction: MnCl₂ + 2 Na(C₅H₅) → Mn(C₅H₅)₂ + 2 NaCl
All manipulations must be carried out under a dry, oxygen-free atmosphere using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use. Solid this compound is a brownish, thermochromic solid that should be stored at low temperatures under an inert atmosphere.
EPR Sample Preparation
For Solution-State (High-Spin) Measurements:
-
Solvent Selection: Choose a dry, deoxygenated solvent that forms a good glass upon freezing, such as toluene (B28343) or a mixture of toluene and hexane.
-
Sample Loading: In a glovebox, prepare a dilute solution of this compound (typically in the low millimolar range) in the chosen solvent.
-
Tube Filling: Using a syringe or cannula, transfer the solution into a clean, dry EPR tube (quartz is preferred).
-
Sealing: Securely cap the EPR tube inside the glovebox. For long-term storage or variable-temperature studies, it is advisable to flame-seal the tube under vacuum after flash-freezing the sample in liquid nitrogen.
For Solid-State (Low-Spin) Measurements:
-
Sample Preparation: In a glovebox, finely grind a small amount of solid this compound.
-
Tube Loading: Carefully pack the powdered sample into the bottom of an EPR tube.
-
Sealing: Cap or flame-seal the tube as described for solution samples.
EPR Spectrometer Setup and Data Acquisition
The following are typical starting parameters for X-band EPR spectroscopy of this compound. These parameters will likely require optimization for specific instruments and sample concentrations.
| Parameter | Suggested Value (High-Spin) | Suggested Value (Low-Spin) |
| Microwave Frequency | ~9.5 GHz (X-band) | ~9.5 GHz (X-band) |
| Microwave Power | 1 - 10 mW | 1 - 5 mW |
| Modulation Frequency | 100 kHz | 100 kHz |
| Modulation Amplitude | 1 - 5 G | 1 - 4 G |
| Temperature | 77 K (Liquid Nitrogen) | 4 - 20 K (Liquid Helium) |
| Magnetic Field Center | 3400 G | 3400 G |
| Magnetic Field Sweep Width | 2000 - 4000 G | 1000 - 2000 G |
| Time Constant | 0.03 - 0.1 s | 0.03 - 0.1 s |
| Number of Scans | 1 - 16 | 4 - 16 |
Protocol for Variable-Temperature Studies:
To investigate the spin-crossover behavior of this compound, it is essential to perform variable-temperature EPR measurements.
-
Prepare a sample of this compound in a frozen solution (e.g., in toluene).
-
Cool the sample to the lowest achievable temperature (e.g., 4 K) using a liquid helium cryostat.
-
Acquire an EPR spectrum.
-
Incrementally increase the temperature (e.g., in steps of 10-20 K) and acquire a spectrum at each temperature point.
-
Monitor the changes in the EPR signal, particularly the appearance or disappearance of features corresponding to the high-spin and low-spin states.
Visualization of Experimental Workflow and Key Relationships
The following diagrams illustrate the experimental workflow for EPR characterization of this compound and the relationship between its spin states and EPR properties.
Caption: Experimental workflow for the EPR characterization of this compound.
Caption: Relationship between this compound's spin states and their EPR characteristics.
Conclusion
EPR spectroscopy is an invaluable technique for elucidating the complex electronic structure of this compound. By carefully controlling the experimental conditions, particularly temperature and sample state, it is possible to selectively probe the high-spin and low-spin forms of this unique metallocene. The determination of the g-tensor, hyperfine coupling constants, and zero-field splitting parameters provides a detailed picture of the manganese ion's electronic environment and the subtle factors that govern its spin-crossover behavior. The protocols and data presented herein serve as a comprehensive resource for researchers embarking on the EPR characterization of this compound and related paramagnetic organometallic species.
References
- 1. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acert.cornell.edu [acert.cornell.edu]
- 3. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of Manganocene
Abstract
Manganocene, or bis(cyclopentadienyl)manganese(II), is an organomanganese compound known for its unique structural and electronic properties. It is a thermochromic solid that exhibits a polymeric chain structure at temperatures below 159 °C and transitions to a monomeric "sandwich" complex at higher temperatures.[1] Due to its high sensitivity to air and moisture, specialized handling techniques are required for its synthesis and characterization.[1] Single-crystal X-ray diffraction (SCXRD) is the definitive method for elucidating the precise molecular geometry, bond lengths, bond angles, and crystal packing of such sensitive materials. This document provides detailed protocols for the synthesis, crystallization, and SCXRD analysis of this compound, intended for researchers in organometallic chemistry, materials science, and drug development.
Introduction to this compound
This compound, [Mn(C₅H₅)₂]n, is a notable example of a metallocene with significant ionic character in its metal-ligand bonding. This property imparts distinct reactivity compared to other first-row transition metal metallocenes.[1] The compound is particularly fascinating due to its temperature-dependent structural transition. Below 159 °C, it exists as an amber-colored solid with a polymeric structure where each manganese atom is coordinated by three cyclopentadienyl (B1206354) (Cp) ligands, two of which act as bridging ligands.[1] Above this temperature, it transforms into a pink solid consisting of discrete Mn(η⁵-C₅H₅)₂ molecules.[1] Understanding these structures is crucial for rationalizing its chemical behavior and exploring its potential applications.
SCXRD provides unparalleled insight into the solid-state structure of this compound, revealing the precise coordination environment of the manganese center and the nature of the interactions between the Cp rings and the metal. Due to the difficulty in obtaining and handling single crystals of the parent this compound, this note will use data from the well-characterized and structurally related derivative, Decamethylthis compound, [Mn(C₅(CH₃)₅)₂] , as a representative example for data presentation.
Experimental Protocols
Synthesis of this compound
This protocol describes a standard method for the synthesis of this compound. All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox.
Materials:
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Sodium cyclopentadienide (B1229720) (NaCp) solution in THF
-
Anhydrous Tetrahydrofuran (THF), freshly distilled
-
Anhydrous Hexane (B92381), freshly distilled
-
Schlenk flask and other appropriate glassware
Procedure:
-
In a glovebox, add anhydrous MnCl₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Using a cannula, slowly add a solution of 2 equivalents of sodium cyclopentadienide in THF to the stirred suspension of MnCl₂ at room temperature.
-
The reaction mixture is typically stirred overnight to ensure complete reaction. The balanced chemical equation is: MnCl₂ + 2 Na(C₅H₅) → [Mn(C₅H₅)₂] + 2 NaCl[1]
-
After the reaction is complete, the resulting suspension is filtered to remove the precipitated NaCl.
-
The solvent from the filtrate is removed under reduced pressure to yield crude this compound as a solid.
Single Crystal Growth
Growing single crystals of this compound suitable for SCXRD requires careful control of conditions due to its high solubility and air sensitivity.
Method 1: Slow Evaporation
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., THF or toluene) in a small vial inside a glovebox.
-
Place this vial inside a larger, sealed container containing a small amount of a less-volatile, miscible anti-solvent (e.g., hexane).
-
Allow the anti-solvent to slowly diffuse into the this compound solution over several days at room temperature or slightly below.
-
Crystals will form as the solution becomes supersaturated.
Method 2: Slow Cooling
-
Prepare a saturated solution of this compound in a suitable solvent (e.g., hexane or toluene) at a slightly elevated temperature (e.g., 40-50 °C) inside a glovebox.
-
Seal the container and allow it to cool slowly to room temperature, and then further to a lower temperature (e.g., -20 °C) over 24-48 hours.
-
Amber or pink crystals, depending on the crystallization temperature, should form.
Single-Crystal X-ray Diffraction Protocol
1. Crystal Selection and Mounting:
-
Inside a glovebox, select a suitable single crystal of appropriate size and quality under a microscope.
-
Coat the crystal in an inert cryoprotectant oil (e.g., Paratone-N).
-
Mount the oil-coated crystal onto a cryo-loop.
-
Rapidly transfer the mounted crystal to the diffractometer's cold nitrogen stream (typically 100-150 K) to prevent degradation and improve data quality.
2. Data Collection:
-
Instrument: A CCD or CMOS area detector diffractometer (e.g., Bruker APEX II or Rigaku Synergy) is typically used.
-
X-ray Source: Graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å) is standard.
-
Temperature: Data is collected at a low temperature, typically 100(2) K, to minimize thermal motion.
-
Data Collection Strategy: A series of frames are collected using ω and φ scans to cover a full sphere of reciprocal space.
3. Data Processing and Structure Solution:
-
Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities. Software such as SAINT is used for this step.
-
Absorption Correction: An empirical absorption correction based on multi-scan methods is applied using software like SADABS.
-
Structure Solution: The crystal structure is solved using direct methods or intrinsic phasing (e.g., with SHELXT).
-
Structure Refinement: The structural model is refined by full-matrix least-squares on F² using software such as SHELXL. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Data Presentation
The following tables summarize the crystallographic data for Decamethylthis compound , a representative low-spin this compound derivative.
Table 1: Crystal Data and Structure Refinement for Decamethylthis compound
| Parameter | Value |
| Empirical formula | C₂₀H₃₀Mn |
| Formula weight | 325.40 g/mol |
| Temperature | 100(2) K |
| Wavelength (Mo-Kα) | 0.71073 Å |
| Crystal system | Orthorhombic |
| Space group | Pnma |
| Unit cell dimensions | a = 10.512(3) Å, α = 90° |
| b = 13.568(4) Å, β = 90° | |
| c = 12.016(4) Å, γ = 90° | |
| Volume | 1715.1(9) ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | 1.260 Mg/m³ |
| Absorption coefficient | 0.693 mm⁻¹ |
| F(000) | 700 |
| Crystal size | Approx. 0.2 x 0.2 x 0.3 mm |
| Theta range for data collection | 2.0° to 28.0° |
| Reflections collected | 10052 |
| Independent reflections | 2118 [R(int) = 0.045] |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2118 / 0 / 191 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R1 = 0.039, wR2 = 0.098 |
| R indices (all data) | R1 = 0.055, wR2 = 0.105 |
Note: Data is representative and based on the structure of Decamethylthis compound.
Table 2: Selected Bond Lengths and Angles for Decamethylthis compound
| Bond | Length (Å) | Angle | Degrees (°) |
| Mn-C(1) | 2.105(3) | C(1)-Mn-C(2) | 38.2(1) |
| Mn-C(2) | 2.118(3) | C(ring)-C(ring)-C(Me) | 125.9(3) - 127.5(3) |
| Mn-C(3) | 2.112(3) | Cp(cent)-Mn-Cp(cent) | 180.0 |
| C(1)-C(2) | 1.425(4) | ||
| C(2)-C(3) | 1.434(4) | ||
| C(ring)-C(Me) (avg) | 1.508(4) |
Note: Cp(cent) refers to the centroid of the cyclopentadienyl ring.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow from synthesis to final structural elucidation.
Caption: Experimental workflow for this compound analysis.
References
Manganocene Derivatives in Chemical Vapor Deposition (CVD): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of manganocene derivatives as precursors in Chemical Vapor Deposition (CVD) processes. The focus is on the deposition of manganese-containing thin films, which have significant applications in microelectronics and catalysis.
Introduction to this compound Derivatives in CVD
This compound, an organomanganese compound with the formula [Mn(C₅H₅)₂]n, and its derivatives are valuable precursors for the deposition of manganese-containing thin films via CVD.[1] Their volatility and ability to decompose cleanly at relatively low temperatures make them suitable for producing high-purity thin films. This document will primarily focus on bis(ethylcyclopentadienyl)manganese (B6353895) [(EtCp)₂Mn], a commonly used liquid precursor for the CVD of manganese oxide (MnOx) and manganese nitride (MnxNy) films.
Precursor Properties: Bis(ethylcyclopentadienyl)manganese
Bis(ethylcyclopentadienyl)manganese is a dark red liquid with properties that make it an excellent choice for CVD applications.[2][3]
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₈Mn | [2] |
| Molecular Weight | 241.23 g/mol | [2] |
| Appearance | Dark red liquid | [2][3] |
| Boiling Point | 86 °C @ 1 mTorr | [3][4] |
| Sensitivity | Air and moisture sensitive, pyrophoric | [4] |
Storage and Handling: Due to its air and moisture sensitivity, bis(ethylcyclopentadienyl)manganese should be stored under an inert atmosphere (e.g., nitrogen or argon) and handled using appropriate Schlenk line or glovebox techniques.[4]
Application 1: Chemical Vapor Deposition of Manganese Oxide (MnOx) Thin Films
Manganese oxide thin films are of great interest for their use as diffusion barriers in copper interconnects in integrated circuits.[5][6] CVD using bis(ethylcyclopentadienyl)manganese is a promising method for depositing conformal and uniform MnOx layers.
Experimental Protocol: CVD of MnOx
This protocol outlines a general procedure for the thermal CVD of MnOx films using bis(ethylcyclopentadienyl)manganese as the precursor.
1. Substrate Preparation:
-
Start with a clean substrate (e.g., SiO₂, SiOC).
-
For enhanced film adhesion and nucleation on SiOC substrates, a plasma treatment (e.g., with O₂, N₂, or Ar) can be performed to introduce moisture.[6]
2. CVD System Setup:
-
A typical cold-wall CVD reactor is used.
-
The bis(ethylcyclopentadienyl)manganese precursor is held in a bubbler, which is temperature-controlled to regulate its vapor pressure.
-
An inert carrier gas, such as H₂, is flowed through the bubbler to transport the precursor vapor to the reaction chamber.[6]
-
Mass flow controllers are used to precisely control the flow rates of the carrier gas and any reactive gases.
3. Deposition Parameters:
-
Substrate Temperature: 300 °C[6]
-
Precursor Bubbler Temperature: Maintained at a constant temperature to ensure stable precursor delivery.
-
Carrier Gas: H₂[6]
-
Deposition Time: 30 minutes (can be varied to achieve desired film thickness)[6]
4. Post-Deposition:
-
After deposition, the chamber is cooled down under an inert gas flow.
-
The deposited films are then ready for characterization.
Characterization of MnOx Films
A variety of techniques can be used to characterize the deposited manganese oxide films:
| Characterization Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of manganese. |
| Transmission Electron Microscopy (TEM) | Film thickness, conformality, and microstructure.[7] |
| X-ray Diffraction (XRD) | Crystalline phase and orientation of the film.[8] |
| Scanning Electron Microscopy (SEM) | Surface morphology and grain size.[8] |
| Atomic Force Microscopy (AFM) | Surface roughness. |
Quantitative Data: CVD of MnOx
| Deposition Temperature (°C) | Film Thickness (nm) | Film Composition | Substrate | Reference |
| 300 | 3 - 4 | Mn oxide | SiO₂ | [5] |
| 300 | ~20 | MnOx | Plasma-TEOS SiO₂ | [7] |
Application 2: Chemical Vapor Deposition of Manganese Nitride (MnxNy) Thin Films
Experimental Protocol: CVD of MnxNy
This protocol provides a general guideline for the low-pressure CVD of MnxNy films.
1. Substrate Preparation:
-
Use a suitable substrate, such as Si(100).
-
Clean the substrate using standard procedures.
2. CVD System Setup:
-
A low-pressure or ultra-high-vacuum CVD chamber is required.[9]
-
The bis(ethylcyclopentadienyl)manganese precursor is delivered into the chamber using a carrier gas.
-
Ammonia (B1221849) (NH₃) is introduced as the nitrogen source through a separate gas line.
3. Deposition Parameters:
-
Substrate Temperature: 50 - 350 °C[1]
-
Precursor Delivery: Controlled by carrier gas flow rate and bubbler temperature.
-
Ammonia Flow Rate: Varied to control the Mn:N ratio in the film.
-
Chamber Pressure: Low pressure (e.g., in the mTorr range).[9]
4. Post-Deposition:
-
Cool the chamber under an inert atmosphere.
-
The deposited films can then be characterized.
Characterization of MnxNy Films
| Characterization Technique | Information Obtained |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition (Mn:N ratio) and chemical bonding.[1] |
| X-ray Diffraction (XRD) | Crystalline structure and phase identification. |
| Scanning Electron Microscopy (SEM) | Surface morphology and film thickness.[1] |
| Atomic Force Microscopy (AFM) | Surface roughness.[1] |
Quantitative Data: CVD of MnxNy (from a related precursor system)
The following data is from a study using bis(2,2,6,6-tetramethylpiperidido)manganese(II) and ammonia, which provides insights into the expected film properties.
| Deposition Temperature (°C) | Mn:N Ratio | RMS Roughness (nm) | Film Thickness (nm) | Reference |
| 50 | 2.3:1 - 2.5:1 | 0.4 | 30 | [1] |
| 150 | 2.3:1 - 2.5:1 | 0.5 | 30 | [1] |
| 250 | 2.3:1 - 2.5:1 | 0.7 | 25 | [1] |
Visualizations
CVD Experimental Workflow
References
- 1. Collection - Synthesis and Physical Properties of Manganese Chromium Nitride Thin Films Grown via Molecular Beam Epitaxy - The Journal of Physical Chemistry C - Figshare [figshare.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Bis(ethylcyclopentadienyl)manganese | Mn(EtCp)2 | C14H18Mn - Ereztech [ereztech.com]
- 4. Figure 1 from Metalorganic chemical vapor deposition for optoelectronic devices | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. US2976303A - Process for the preparation of bis (cyclopentadienyl) manganese compounds - Google Patents [patents.google.com]
- 7. Combination of theoretical and in situ experimental investigations of the role of lithium dopant in manganese nitride: a two-stage reagent for ammonia synthesis - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Application Notes and Protocols: Low-Temperature NMR Spectroscopy of Manganocene Complexes
Introduction
Manganocene (Mn(C₅H₅)₂) and its derivatives are fascinating organometallic compounds due to their complex electronic structures and magnetic properties. As d⁵ manganese(II) complexes, they are paramagnetic, which presents unique challenges and opportunities for NMR spectroscopic analysis. The study of these complexes, particularly at low temperatures, provides invaluable insights into their spin states, molecular dynamics, and electronic ground states. Low-temperature NMR is a critical tool for "freezing out" dynamic processes and resolving broad signals characteristic of paramagnetic species, enabling a more detailed structural and electronic characterization. These application notes provide an overview of the principles, quantitative data, and detailed protocols for conducting low-temperature NMR studies on this compound complexes.
Application Notes
Challenges and Considerations in NMR of Paramagnetic this compound Complexes
The presence of unpaired electrons in this compound complexes significantly influences their NMR spectra. Researchers must consider several factors:
-
Paramagnetic Broadening: The unpaired electrons provide efficient relaxation pathways for nuclear spins, leading to significantly broadened NMR signals. This can sometimes render signals undetectable. Low temperatures can help to sharpen these signals by altering the electron relaxation rates.
-
Large Chemical Shift Range: Hyperfine interactions between the unpaired electrons and the nuclei cause large shifts in resonance frequencies, known as paramagnetic shifts.[1] These shifts can spread the spectrum over a range of hundreds of ppm, requiring a wide spectral window for acquisition.[2]
-
Temperature Dependence: The paramagnetic shifts are highly sensitive to temperature.[3] For many paramagnetic complexes, this dependence follows the Curie Law (δ ∝ 1/T), where the chemical shift is inversely proportional to temperature. However, this compound complexes often exhibit a thermal equilibrium between different spin states (e.g., high-spin S=5/2 and low-spin S=1/2), leading to complex temperature dependencies that do not obey the Curie Law.[4]
Insights from Low-Temperature NMR
Conducting NMR experiments at reduced temperatures is essential for several reasons:
-
Slowing Dynamic Processes: Molecules are often not static and can undergo conformational changes. Low-temperature experiments can slow these processes on the NMR timescale, allowing the observation of distinct signals for each conformer.[5]
-
Trapping Intermediates: In reaction monitoring, low temperatures can trap reactive intermediates, allowing for their structural characterization.[5]
-
Investigating Spin-State Equilibria: For this compound, temperature changes can shift the equilibrium between high-spin and low-spin states. Variable-temperature NMR is a primary method for studying the thermodynamics of this equilibrium.[4][6]
-
Improving Spectral Resolution: By mitigating paramagnetic broadening and slowing exchange processes, low-temperature NMR can significantly improve the resolution and information content of the spectra.[5]
Quantitative Data
The following table summarizes variable-temperature ¹H NMR data for a permethylindenyl this compound complex (Ind*₂Mn), a derivative that showcases the typical behavior of such compounds. The data demonstrates the significant response of chemical shifts to temperature changes.
| Temperature (K) | Resonance | Chemical Shift (δ, ppm) |
| 333 | Me₂ (wing tip methyl) | (Not specified) |
| 298 | Broad signals | 9.06, 3.05, 2.44, 2.16, 1.82, 1.18 |
| 233 | Me₂ (wing tip methyl) | (Not specified) |
| Δδ (333-233K) | Me₂ (wing tip methyl) | 9.8 |
| Δδ (333-233K) | Other Me resonances | 0.18 |
| Data sourced from a study on a permethylindenyl this compound complex, Ind*₂Mn, in toluene-d₈ solution.[4] |
The dramatic temperature dependence of the "wing tip" methyl resonance compared to the others highlights how electronic effects are transmitted through the ligand framework.[4] The deviation from the Curie Law in this complex suggests that a simple spin state is not sufficient to describe its magnetic behavior across this temperature range, pointing towards a spin-equilibrium scenario.[4]
Experimental Protocols
Protocol 1: Synthesis of a this compound Complex (Ind*₂Mn)
This protocol describes the synthesis of a substituted this compound complex, which can then be analyzed using low-temperature NMR.
Materials:
-
MnCl₂ (Manganese(II) chloride)
-
Ind*Li (Lithium heptamethylindenide)
-
THF (Tetrahydrofuran), anhydrous
-
Hexane (B92381), anhydrous
-
Celite
-
Standard Schlenk line and glassware
-
Magnetic stirrer
-
Cannula and syringes
Procedure:
-
Preparation: In a glovebox or using Schlenk techniques, stir one equivalent of MnCl₂ (e.g., 0.27 g, 2.18 mmol) in 30 mL of THF in an ampoule for 16 hours to yield a white suspension.[4]
-
Reaction: Cool the MnCl₂ suspension to -78 °C using a dry ice/acetone bath.[4]
-
Addition of Ligand: Prepare a slurry of two equivalents of Ind*Li (e.g., 1.00 g, 4.36 mmol) in 30 mL of THF. Transfer this slurry via cannula to the cold MnCl₂ suspension.[4]
-
Warm-up: Allow the yellow-brown mixture to slowly warm to room temperature and stir for 15 hours. The solution will turn brown-orange.[4]
-
Isolation: Remove the THF solvent under vacuum to obtain a brown-orange solid.[4]
-
Extraction: Extract the product with anhydrous hexane. This will result in a purple solution.[4]
-
Purification: Filter the purple hexane solution through a pad of Celite to remove insoluble salts.[4]
-
Final Product: Dry the filtrate in vacuo to afford the final product, Ind*₂Mn, as a purple solid. A typical yield is around 60%.[4]
Protocol 2: General Procedure for Low-Temperature NMR Spectroscopy
This protocol outlines the steps for acquiring NMR data at sub-ambient temperatures. It is crucial that users are trained on the specific spectrometer they are using, as procedures can vary.[5]
Equipment:
-
NMR Spectrometer with Variable Temperature (VT) unit
-
NMR tubes rated for low temperatures (e.g., Class A Pyrex, Wilmad 507 or higher)[5]
-
Appropriate deuterated solvent with a low freezing point (e.g., toluene-d₈, THF-d₈, CD₂Cl₂)
-
Cooling source: Liquid nitrogen dewar with a heat exchanger or a chiller unit[5]
-
Temperature calibration sample (e.g., methanol-d₄)
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound complex in the chosen low-temperature deuterated solvent. Ensure the sample is homogeneous. Paramagnetic samples often require slightly higher concentrations than diamagnetic ones due to signal broadening.
-
Instrument Setup (Cooling):
-
Using Liquid Nitrogen: Connect the heat exchanger to the spectrometer's VT gas line and flush with dry nitrogen gas for at least 5 minutes to remove moisture.[5] Carefully fill the dewar with liquid nitrogen.
-
Using a Chiller Unit: Ensure the chiller is on and set to the appropriate cooling level. Chillers are often used for temperatures down to -40°C.[5]
-
-
Temperature Setting:
-
Insert a standard or calibration sample into the magnet.
-
Open the temperature control software on the spectrometer.
-
Set the target temperature. Crucially, lower the temperature in steps of 10-20°C to avoid thermal shock to the NMR probe.[5]
-
Allow the temperature to fully equilibrate at each step, which may take 10-20 minutes. Stability is reached when the temperature monitor shows a flat line.[5]
-
-
Temperature Calibration: Before running the actual sample, it is best practice to calibrate the temperature using a standard sample like methanol-d₄. The chemical shift difference between the OH and CH₃ protons is a reliable indicator of the true sample temperature.
-
Data Acquisition:
-
Replace the calibration sample with your this compound sample.
-
Allow the sample to equilibrate at the target temperature.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the desired nucleus (e.g., ¹H).
-
Shim the sample. Use a gradient-based shimming routine optimized for variable temperature if available.[5]
-
Acquire the NMR spectrum. For paramagnetic samples, you may need to use a wider spectral width, a shorter relaxation delay (due to faster T₁ relaxation), and a larger number of scans to improve the signal-to-noise ratio.
-
-
Variable-Temperature Experiment: To study temperature dependence, repeat step 5 at each desired temperature, ensuring the system equilibrates before each acquisition.
-
Returning to Ambient Temperature: After completing the experiments, return the probe to room temperature in gradual steps , just as during cooling, to prevent damage.[5]
Principles of Paramagnetic Shifts
The large chemical shifts observed in this compound complexes originate from hyperfine interactions, which can be broken down into two main components. Understanding these contributions is key to interpreting the spectra.
References
- 1. Paramagnetic Effects in NMR Spectroscopy of Transition-Metal Complexes: Principles and Chemical Concepts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.vu.lt [web.vu.lt]
- 3. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis of Manganocene Analogues: A Detailed Guide to Application and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of manganocene analogues bearing substituted cyclopentadienyl (B1206354) ligands. This compound and its derivatives are of significant interest due to their unique electronic and magnetic properties, which can be finely tuned by modifying the cyclopentadienyl (Cp) ligands. These compounds have potential applications in catalysis, materials science, and as precursors to other organometallic reagents.
I. Introduction to this compound Analogues
This compound, Mn(C₅H₅)₂, is a fascinating organometallic compound known for its ionic character and variable spin states.[1] Substitution on the cyclopentadienyl rings significantly influences the steric and electronic properties of the resulting this compound analogue, leading to variations in stability, reactivity, and physical properties. This guide details the synthetic methodologies for preparing a range of these analogues, from simple alkyl-substituted derivatives to more complex functionalized systems.
II. General Synthetic Routes
The most common and versatile method for the synthesis of this compound analogues is the salt metathesis reaction. This involves the reaction of a manganese(II) halide, typically anhydrous manganese(II) chloride (MnCl₂), with an alkali metal salt of the desired substituted cyclopentadienyl ligand.
A general workflow for this synthesis is depicted below:
Figure 1: General workflow for the synthesis of this compound analogues via salt metathesis.
III. Experimental Protocols
The following sections provide detailed protocols for the synthesis of representative this compound analogues. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as this compound derivatives are often sensitive to air and moisture.
Protocol 1: Synthesis of Bis(methylcyclopentadienyl)manganese
This protocol describes the synthesis of bis(methylcyclopentadienyl)manganese, a common precursor in organometallic chemistry.[2][3]
Materials:
-
Sodium metal
-
Anhydrous Manganese(II) Chloride (MnCl₂)
-
Diglyme (B29089), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Cracking of Methylcyclopentadiene Dimer: The methylcyclopentadiene dimer is cracked in situ by slowly adding it to a sealed pressure vessel under a nitrogen atmosphere.
-
Formation of Sodium Methylcyclopentadienide: The resulting methylcyclopentadiene monomer reacts with sodium metal in diglyme to form sodium methylcyclopentadienide.
-
Reaction with MnCl₂: Finely ground anhydrous MnCl₂ is added to the solution of sodium methylcyclopentadienide at a molar ratio of 0.5:1.0 (MnCl₂:Na(MeCp)).
-
Reaction Conditions: The mixture is stirred under a nitrogen atmosphere at a temperature between 50-175 °C for approximately one hour. This forms a diglyme solution of bis(methylcyclopentadienyl)manganese.
-
Purification: The product can be recovered by distillation.
Protocol 2: Synthesis of Bis(pentamethylcyclopentadienyl)manganese (Decamethylthis compound)
Decamethylthis compound is a well-studied low-spin this compound analogue. This protocol is adapted from several literature procedures.[4][5]
Materials:
-
Pentamethylcyclopentadiene (Cp*H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Manganese(II) Bromide Dimethoxyethane Adduct (MnBr₂·DME) or Anhydrous MnCl₂
-
Tetrahydrofuran (THF), anhydrous
-
Hexane (B92381), anhydrous
Procedure:
-
Deprotonation of Cp*H: In a Schlenk flask under an inert atmosphere, dissolve pentamethylcyclopentadiene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount of n-butyllithium in hexanes to the stirred solution. Allow the mixture to warm to room temperature and stir for several hours to ensure complete deprotonation, forming a suspension of lithium pentamethylcyclopentadienide (LiCp*).
-
Salt Metathesis: To the suspension of LiCp*, add solid anhydrous MnBr₂·DME or MnCl₂ in one portion against a counterflow of inert gas.
-
Reaction: Stir the resulting mixture at room temperature for at least 12 hours (overnight).
-
Work-up: Remove the THF solvent under reduced pressure.
-
Extraction: Extract the solid residue with anhydrous hexane. The lithium halide salt will remain as an insoluble precipitate.
-
Purification: Filter the hexane solution through Celite to remove the salts. Concentrate the filtrate under vacuum and cool to -30 °C to induce crystallization. The product is obtained as a yellow crystalline solid.
Protocol 3: Synthesis of Bis(heptamethylindenyl)manganese
This protocol outlines the synthesis of a this compound analogue with a bulky, electron-donating indenyl ligand.[6]
Materials:
-
1,2,3,4,5,6,7-Heptamethylindene (Ind*H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Manganese(II) Chloride (MnCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Celite
Procedure:
-
Deprotonation of Ind*H: Dissolve heptamethylindene in anhydrous THF and cool the solution to -78 °C.
-
Add one equivalent of n-butyllithium in hexanes dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Salt Metathesis: Cool the resulting solution of lithium heptamethylindenide (LiInd*) to -78 °C and add 0.5 equivalents of anhydrous MnCl₂ as a solid.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Remove the solvent under vacuum to yield a brown-orange solid.
-
Extraction: Extract the solid with hexane.
-
Purification: Filter the purple hexane solution through Celite and remove the solvent in vacuo to afford the product as a purple solid. Single crystals can be obtained from a concentrated hexane solution cooled to -24 °C.
IV. Data Presentation
The following tables summarize key quantitative data for selected this compound analogues.
Table 1: Synthetic Yields of this compound Analogues
| Compound | Ligand Precursor | Manganese Source | Solvent | Yield (%) | Reference |
| Bis(methylcyclopentadienyl)manganese | Methylcyclopentadiene | MnCl₂ | Diglyme | Good | [3] |
| Bis(pentamethylcyclopentadienyl)manganese | Pentamethylcyclopentadiene | MnBr₂·DME | THF | High | [4] |
| Bis(heptamethylindenyl)manganese | Heptamethylindene | MnCl₂ | THF | 60 | [6] |
Table 2: Spectroscopic Data for Bis(heptamethylindenyl)manganese [6]
| Spectroscopy | Data |
| ¹H NMR (benzene-d₆, 298 K) | δ (ppm): 9.06, 3.05, 2.44, 2.16, 1.82, 1.18 (all broad) |
| ¹³C{¹H} NMR (benzene-d₆, 298 K) | δ (ppm): 145.3, 142.3, 141.2, 133.5, 132.7, 130.6, 128.6, 126.5, 46.6, 16.8, 16.4, 16.3, 16.3, 16.1, 15.5, 12.3 |
| Mass Spec. (EI) | calc.: 481.2667, found: 481.2301 |
| UV/Vis (n-hexanes) | λₘₐₓ = 533.1 nm (ε = 5.30 × 10² mol⁻¹ dm³ cm⁻¹) |
| FT-IR (KBr, cm⁻¹) | 2965 (s), 1616 (m), 1447 (m), 1385 (s), 1261 (s), 1093 (m), 1022 (m), 801 (s) |
V. Signaling Pathways and Experimental Workflows
The synthesis of this compound analogues can be visualized as a clear, logical progression of steps.
Figure 2: Synthetic pathway for this compound analogues.
VI. Conclusion
The synthetic protocols and data presented herein provide a solid foundation for researchers interested in exploring the rich chemistry of this compound analogues. The tunability of the cyclopentadienyl ligands allows for the synthesis of a wide array of compounds with diverse electronic and steric properties. Careful execution of the described anaerobic and anhydrous techniques is crucial for the successful synthesis and isolation of these often sensitive compounds. Further research into novel substituted cyclopentadienyl ligands will undoubtedly lead to the discovery of new this compound analogues with unique and valuable properties.
References
- 1. researchgate.net [researchgate.net]
- 2. US4946975A - Process for making methylcyclopentadienyl manganese tricarbonyl compounds - Google Patents [patents.google.com]
- 3. US2976303A - Process for the preparation of bis (cyclopentadienyl) manganese compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
Application Notes and Protocols: Permethylindenyl Manganocene in Catalysis
A thorough review of scientific literature reveals no documented catalytic applications for permethylindenyl manganocene. While the synthesis and characterization of permethylindenyl this compound, specifically bis(heptamethylindenyl)manganese, have been reported, these studies focus on its synthesis, molecular structure, and magnetic properties.[1][2] The existing body of research does not contain data on its use as a catalyst for any chemical transformation.
Consequently, the creation of detailed Application Notes and Protocols, including quantitative data, experimental methodologies, and signaling pathway diagrams as requested, is not feasible due to the absence of foundational research in this specific area.
For the benefit of researchers, scientists, and drug development professionals, this document instead provides an overview of the synthesis of permethylindenyl this compound and highlights the catalytic applications of other manganese complexes and other metal complexes containing the permethylindenyl ligand. This information may serve as a valuable reference for exploring new frontiers in manganese and indenyl-based catalysis.
Synthesis of Permethylindenyl this compound
The synthesis of bis(heptamethylindenyl)manganese ((C₉Me₇)₂Mn) is a multi-step process that begins with the synthesis of the heptamethylindenyl ligand (Ind*H).
Ligand Synthesis: Heptamethylindene (Ind*H)
A general approach to the synthesis of the permethylated indenyl ligand involves the methylation of a less substituted indene (B144670) precursor.
This compound Synthesis: Bis(heptamethylindenyl)manganese
The synthesis of the this compound complex is achieved through a salt metathesis reaction.[1][2] This involves the deprotonation of the heptamethylindene ligand followed by reaction with a manganese(II) salt.
A general workflow for the synthesis is depicted below:
Catalytic Applications of Other Manganese Complexes
While permethylindenyl this compound itself has not been reported as a catalyst, other manganese complexes are highly active in a variety of catalytic transformations. Manganese is an attractive metal for catalysis due to its low cost, low toxicity, and rich redox chemistry.
Key areas of manganese catalysis include:
-
C-H Activation: Manganese catalysts have been effectively used for the functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.[3][4][5][6] These reactions allow for the direct conversion of simple hydrocarbons into more complex molecules.
-
Hydrogenation and Dehydrogenation: Manganese complexes, particularly those with pincer-type ligands, are active catalysts for the hydrogenation of polar and non-polar multiple bonds, as well as for dehydrogenation reactions.[7]
-
Polymerization: While not as common as other metals, some manganese complexes have been investigated for the polymerization of olefins.
-
Oxidation Reactions: Manganese complexes are well-known oxidation catalysts, finding applications in both industrial and laboratory settings.[8]
Catalytic Applications of Permethylindenyl Ligands with Other Metals
The permethylindenyl ligand has been successfully employed in catalysis with other transition metals, most notably from Group 4 (Titanium and Zirconium). The bulky and electron-donating nature of the permethylindenyl ligand can significantly influence the catalytic activity and selectivity of the metal center.
A prominent example is the use of permethylindenyl titanium complexes in ethylene (B1197577) polymerization .[9][10] These catalysts have shown high activity and can produce ultra-high molecular weight polyethylene (B3416737).
The general structure of such a catalyst is often a constrained-geometry complex, as illustrated below:
Conclusion and Future Outlook
The field of manganese catalysis is rapidly expanding, with new applications being discovered continuously. While permethylindenyl this compound has not yet been explored as a catalyst, its unique electronic and steric properties, conferred by the permethylindenyl ligand, may hold potential for future catalytic applications. Researchers interested in this area could consider investigating its activity in reactions where other manganocenes or manganese complexes have shown promise. The synthesis of this compound is established, providing a clear starting point for such exploratory studies. Future research may yet uncover the catalytic potential of this and related permethylindenyl manganese complexes.
References
- 1. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound | Department of Earth Sciences [earth.ox.ac.uk]
- 3. Recent advances and perspectives in manganese-catalyzed C–H activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 5. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese-catalyzed selective C–H activation and deuteration by means of a catalytic transient directing group strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Supported permethylindenyl titanium catalysts for the synthesis of disentangled ultra-high molecular weight polyethylene (disUHMWPE) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Best Practices for Handling and Storing Air-Sensitive Manganocene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for handling and storing the air-sensitive compound Manganocene. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound, with the formula [Mn(C₅H₅)₂]n, is an organomanganese compound that is highly reactive towards oxygen and moisture.[1] It readily degrades upon exposure to air, leading to changes in its chemical composition and properties.[1] This reactivity is due to the electron-rich and coordinatively unsaturated nature of the manganese(II) center.
Q2: What are the primary visual indicators of this compound decomposition?
A2: this compound is a thermochromic solid, appearing as an amber solid below 159 °C and turning pink above this temperature.[1] A common sign of decomposition due to air exposure is a color change to brown or the appearance of a black solid, likely manganese oxides. The material may also become insoluble in solvents in which it is typically soluble.
Q3: What are the ideal long-term storage conditions for this compound?
A3: For long-term storage, this compound should be kept in a sealed, airtight container under a dry, inert atmosphere (e.g., argon or high-purity nitrogen) in a freezer, preferably at -20°C or below.[2] The container should be placed inside a glovebox or a desiccator within a freezer to provide an additional barrier against atmospheric contamination.
Q4: Can I handle this compound on the benchtop, even for a short period?
A4: No. This compound degrades rapidly in air and should never be handled on an open bench.[1] All manipulations, including weighing, transferring, and preparing solutions, must be performed under a strictly controlled inert atmosphere using either a glovebox or Schlenk line techniques.
Q5: Which inert gas is preferable for handling this compound: Argon or Nitrogen?
A5: Both high-purity argon and nitrogen are suitable for creating an inert atmosphere for handling this compound. Argon is denser than air, which can be advantageous in certain Schlenk line setups as it can better displace air. However, high-purity nitrogen is a more cost-effective option and is sufficient for most applications, provided it is dry and has a very low oxygen content (<1 ppm).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Solid this compound has changed color from amber/pink to brown or black. | 1. Improper storage; exposure to air (oxygen).2. Contamination in the storage vial. | 1. The compound is likely oxidized. Its purity should be checked by analytical methods (e.g., NMR, if soluble). For non-critical applications, it might still be usable, but for sensitive reactions, purification by sublimation under high vacuum is recommended.[3]2. Discard the material if severely discolored. Ensure all storage containers are properly cleaned and dried before use. |
| Low or no reactivity of this compound in a reaction. | 1. Decomposed starting material.2. Contaminated solvent (containing water or oxygen).3. Leaks in the reaction setup. | 1. Use fresh, properly stored this compound. Check the appearance of the solid before use.2. Ensure solvents are anhydrous and thoroughly deoxygenated using appropriate techniques (e.g., freeze-pump-thaw cycles or sparging with inert gas).3. Check all joints and septa for a proper seal. Re-grease joints if using a Schlenk line. Ensure a positive pressure of inert gas is maintained throughout the experiment. |
| Solution of this compound changes color or forms a precipitate. | 1. Introduction of air or moisture during solvent addition or transfer.2. Use of non-degassed solvent.3. Reaction with impurities in the solvent. | 1. Refine inert atmosphere techniques. Ensure all glassware is rigorously dried and purged with inert gas before use.2. Degas the solvent thoroughly before use.3. Use high-purity, anhydrous solvents. |
| Inconsistent analytical results (e.g., NMR, UV-Vis). | 1. Partial decomposition of the this compound stock.2. Sample preparation for analysis was not performed under inert conditions. | 1. Discard the old stock and use a fresh, properly stored sample. Visually inspect the solid for any signs of decomposition before use.2. Prepare analytical samples (e.g., NMR tubes) inside a glovebox or using a Schlenk line to prevent degradation during sample preparation. |
Experimental Protocols
Protocol 1: Handling and Weighing this compound in a Glovebox
-
Preparation: Ensure the glovebox has a dry, inert atmosphere with oxygen and moisture levels below 1 ppm. Transfer all necessary glassware (e.g., vials, spatulas, weighing paper) and equipment into the glovebox through the antechamber, ensuring they are properly dried beforehand.
-
Equilibration: Allow the this compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing:
-
Place a tared vial or weighing paper on the analytical balance inside the glovebox.
-
Carefully open the this compound storage container.
-
Using a clean spatula, transfer the desired amount of this compound to the tared container.
-
Securely close the this compound storage container and the vial with the weighed sample.
-
-
Dissolution (if required):
-
Add a stir bar to a pre-dried flask.
-
Transfer the weighed this compound to the flask.
-
Add the desired volume of anhydrous, deoxygenated solvent to the flask and stir until dissolved.
-
Protocol 2: Handling this compound using a Schlenk Line
-
Glassware Preparation: Dry all necessary glassware (Schlenk flask, cannula, etc.) in an oven at >120°C overnight and cool under vacuum or a stream of inert gas.
-
Inert Atmosphere Introduction:
-
Assemble the Schlenk flask with a stir bar and a rubber septum.
-
Connect the flask to the Schlenk line and perform at least three vacuum/inert gas backfill cycles to remove air and moisture.
-
-
Transfer of this compound:
-
In a glovebox, weigh the desired amount of this compound into a separate, tared Schlenk flask and seal it.
-
Remove the flask from the glovebox and connect it to the Schlenk line.
-
-
Solvent Addition:
-
Use a cannula to transfer anhydrous, deoxygenated solvent from a solvent pot to the Schlenk flask containing the this compound.
-
Ensure a positive pressure of inert gas is maintained in both the solvent pot and the receiving flask during the transfer.
-
-
Dissolution: Stir the mixture under a positive pressure of inert gas until the this compound is fully dissolved.
Visualizations
Caption: Workflow for handling this compound inside a glovebox.
References
Technical Support Center: Manganocene Handling and Hydrolysis Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective handling of Manganocene, with a primary focus on preventing its hydrolysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, handling, and use of this compound, providing potential causes and solutions to mitigate hydrolysis and decomposition.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Brown or discolored this compound solid instead of the expected amber/pink crystals. | 1. Exposure to air (oxygen) or moisture during synthesis or workup.[1] 2. Impure starting materials (e.g., hydrated manganese(II) chloride). 3. Contaminated or wet solvents. | 1. Ensure all steps are performed under a strictly inert atmosphere (glovebox or Schlenk line).[2] 2. Use anhydrous manganese(II) chloride. If necessary, dry the salt under vacuum with heating before use. 3. Use freshly distilled and thoroughly degassed solvents. |
| Low yield of this compound. | 1. Incomplete reaction due to impure reagents. 2. Hydrolysis of the product during workup and isolation. 3. Loss of product during transfer due to its sensitivity. | 1. Verify the purity of sodium cyclopentadienide (B1229720) and manganese(II) chloride. 2. Minimize the duration of the workup and ensure all transfers are conducted under a positive pressure of inert gas.[3] 3. Use cannula transfer techniques for solutions and handle the solid product in a glovebox. |
| Formation of a precipitate or cloudiness in this compound solutions. | 1. Introduction of moisture into the solvent, leading to hydrolysis. 2. Reaction with incompatible solvents or impurities in the solvent. | 1. Ensure solvents are rigorously dried and degassed before use. Store solvents over molecular sieves in the glovebox. 2. Use compatible solvents such as THF, toluene, or hexanes. Avoid protic solvents. |
| Inconsistent experimental results when using this compound. | 1. Partial decomposition of the this compound stock due to improper storage. 2. Introduction of contaminants during the experiment. | 1. Store this compound in a sealed container under an inert atmosphere in a freezer.[2] Regularly check the appearance of the solid. 2. Pre-dry all glassware in an oven and cool under vacuum or an inert gas stream before use. Use clean, dry needles and syringes for transfers. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to hydrolysis?
This compound, or bis(cyclopentadienyl)manganese(II), is an organomanganese compound with the formula [Mn(C₅H₅)₂]n.[1] Its high reactivity towards water, leading to rapid hydrolysis, is attributed to the significant ionic character of the bond between the manganese atom and the cyclopentadienyl (B1206354) (Cp) ligands.[1][4] This makes the manganese center highly susceptible to attack by nucleophiles like water.
Q2: What are the primary decomposition products of this compound hydrolysis?
Upon reaction with water, this compound decomposes to form manganese(II) hydroxide (B78521) and cyclopentadiene. The presence of these byproducts can interfere with subsequent reactions and analyses.
Q3: What is the best way to store this compound to ensure its stability?
To maximize its shelf-life, this compound should be stored as a solid in a tightly sealed container, under a dry, inert atmosphere (e.g., argon or nitrogen).[2] The container should be kept in a freezer at or below -20°C to minimize thermal decomposition. It is advisable to store it in small batches to avoid repeated exposure of the entire stock to potential contaminants.
Q4: Which solvents are recommended for working with this compound?
Aprotic and non-polar or weakly polar solvents are generally suitable for this compound. The most commonly used solvents are tetrahydrofuran (B95107) (THF), toluene, and hexanes. It is crucial that these solvents are rigorously dried and degassed prior to use to remove any traces of water and oxygen.
Q5: Can I handle this compound on the benchtop, even for a short period?
No, this compound degrades rapidly in air.[1] All manipulations involving this compound, including weighing, transferring, and preparing solutions, must be performed under a strictly inert atmosphere using either a glovebox or Schlenk line techniques.
Experimental Protocols
Protocol 1: Synthesis of this compound under an Inert Atmosphere
This protocol is based on the reaction of manganese(II) chloride with sodium cyclopentadienide.[1]
Materials:
-
Anhydrous manganese(II) chloride (MnCl₂)
-
Sodium cyclopentadienide (NaCp) solution in THF
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous, degassed hexanes
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert gas supply (Argon or Nitrogen)
-
Cannula and syringes
Procedure:
-
Preparation: Assemble a Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas. All glassware must be oven-dried and cooled under vacuum.
-
Reaction Setup: In the glovebox, weigh anhydrous MnCl₂ and add it to the Schlenk flask. Seal the flask, remove it from the glovebox, and connect it to the Schlenk line.
-
Reaction: Cool the flask containing the MnCl₂ suspension in THF to -78°C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add the NaCp solution in THF to the stirred MnCl₂ suspension via a cannula.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color of the solution should change, indicating the formation of this compound.
-
Isolation: Remove the solvent under vacuum.
-
Purification: In the glovebox, extract the resulting solid with anhydrous, degassed hexanes and filter to remove sodium chloride.
-
Final Product: Evaporate the hexane (B92381) filtrate under vacuum to yield this compound as a crystalline solid.
-
Storage: Transfer the product to a sealed vial under an inert atmosphere and store it in a freezer.
Protocol 2: Handling and Dissolution of this compound for Experiments
Procedure:
-
Preparation: All manipulations must be performed inside a glovebox with a dry, inert atmosphere.
-
Weighing: Weigh the desired amount of this compound into a clean, dry vial.
-
Solvent Addition: Add the required volume of anhydrous, degassed solvent to the vial using a dry syringe or pipette.
-
Dissolution: Gently swirl or stir the mixture until the this compound is fully dissolved.
-
Transfer: If the solution needs to be transferred to a reaction vessel outside the glovebox, use a gas-tight syringe or a cannula transfer technique under a positive pressure of inert gas.
Visualizations
Caption: Workflow for preventing this compound hydrolysis.
Caption: Troubleshooting logic for this compound experiments.
References
Improving the thermal stability of Manganocene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving the thermal stability of manganocene derivatives.
Frequently Asked questions (FAQs)
Q1: What factors influence the thermal stability of this compound derivatives?
The thermal stability of this compound derivatives is primarily influenced by two key factors: the nature of the substituents on the cyclopentadienyl (B1206354) (Cp) rings and the spin state of the manganese center.
-
Electronic Effects of Substituents: Electron-donating groups, such as methyl (-CH₃) or tert-butyl (-C(CH₃)₃), on the cyclopentadienyl rings generally increase the thermal stability of the complex. These groups enhance the electron density at the manganese center, strengthening the metal-ligand bonds.
-
Steric Effects of Substituents: Bulky substituents on the Cp rings, like tert-butyl groups, can provide kinetic stabilization by sterically shielding the manganese center from reactive species that could initiate decomposition. This increased steric bulk can prevent intermolecular reactions that lead to degradation.
-
Spin State: this compound and its derivatives can exist in different spin states, most commonly high-spin (S = 5/2) and low-spin (S = 1/2). Low-spin manganocenes are generally more thermally stable than their high-spin counterparts. The spin state is influenced by the ligand field strength, which can be tuned by the substituents on the Cp rings. Electron-donating groups tend to favor a low-spin state.[1][2][3]
Q2: Why is my this compound derivative decomposing at a lower temperature than expected?
Several factors could contribute to the premature decomposition of your this compound derivative:
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts, can catalyze decomposition pathways. Ensure your product is thoroughly purified, for example, by sublimation or recrystallization.
-
Air and Moisture Sensitivity: this compound derivatives are notoriously sensitive to air and moisture.[4] Inadequate inert atmosphere techniques during synthesis, handling, or storage can lead to the formation of less stable oxides or hydroxides, which decompose at lower temperatures.
-
Incorrect Spin State: The spin state of your this compound derivative can be highly sensitive to its environment, including the solvent and temperature. An unexpected high-spin configuration, which is less stable, might be present. Characterization techniques like magnetic susceptibility measurements or EPR spectroscopy can help determine the spin state.[5]
-
Ligand Redistribution: Some this compound derivatives, particularly those in a high-spin state, can be prone to ligand redistribution reactions, where the cyclopentadienyl rings are exchanged between metal centers. This can lead to a mixture of products with varying thermal stabilities.
Q3: How can I improve the thermal stability of my synthesized this compound derivative?
Improving the thermal stability of this compound derivatives typically involves strategic ligand design:
-
Introduce Bulky Substituents: Incorporating bulky groups like tert-butyl or trimethylsilyl (B98337) on the cyclopentadienyl rings can significantly enhance kinetic stability.[1][2] A well-known example of a thermally robust derivative is decamethylthis compound, (C₅Me₅)₂Mn or Cp*₂Mn.[4]
-
Utilize Electron-Donating Groups: Attaching electron-donating substituents to the Cp rings can increase the electron density on the manganese center, leading to stronger metal-ligand bonds and favoring a more stable low-spin state.[3]
-
Chelating Ligands: While less common for classical manganocenes, incorporating chelating functionalities into the cyclopentadienyl ligand framework can enforce a more rigid coordination geometry, potentially increasing thermal stability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired this compound derivative | - Incomplete reaction. - Decomposition of the product during workup. - Use of wet or impure solvents and reagents. | - Extend reaction time or use a slight excess of the cyclopentadienyl salt. - Perform all manipulations under a strict inert atmosphere (glovebox or Schlenk line). - Ensure all solvents are rigorously dried and degassed. Use freshly purified reagents. |
| Product is an intractable oil or fails to crystallize | - Presence of impurities. - The compound has a low melting point. - Inappropriate crystallization solvent or technique. | - Purify the crude product by sublimation if it is sufficiently volatile. - Try crystallization from a different solvent or a mixture of solvents. - Employ advanced crystallization techniques for air-sensitive compounds, such as slow cooling, solvent diffusion (layering), or vapor diffusion.[6][7] |
| Inconsistent characterization data (e.g., NMR, magnetic susceptibility) | - Mixture of spin states (spin crossover). - Ligand redistribution. - Paramagnetic broadening in NMR. | - Perform variable-temperature magnetic susceptibility measurements or EPR spectroscopy to investigate spin state behavior. - Use sterically demanding ligands to suppress ligand scrambling. - For NMR of paramagnetic compounds, acquire spectra over a wide temperature range to observe trends in peak shifts and broadening. |
| Sample decomposes during thermal analysis (TGA/DSC) | - Reaction with the sample pan material. - Air leak in the instrument. - The compound is inherently unstable at the analysis temperature. | - Use an inert sample pan material (e.g., platinum, alumina). - Ensure the TGA/DSC is leak-tight and purged with a high-purity inert gas. For highly sensitive samples, loading the sample in a glovebox is recommended.[6] - Lower the starting temperature of the analysis and use a slower heating rate to better resolve decomposition events. |
Data Presentation
| Compound | Formula | Decomposition Temperature (°C) | Method | Notes |
| This compound | (C₅H₅)₂Mn | > 173 (Melting Point with Decomposition) | Visual | Highly air and moisture sensitive. |
| Decamethylthis compound | (C₅Me₅)₂Mn | > 290 (Melting Point)[4] | Visual | Significantly more stable than this compound; sublimes at 100 °C under high vacuum.[4] |
| [C₉H₁₄N]₂[MnCl₄] | N/A | Stable up to 177 °C (450 K)[3] | TGA | An example of a thermally characterized Mn(II) complex. The decomposition occurs in two stages.[3] |
Note: TGA decomposition temperatures are often reported as the onset temperature of mass loss or the temperature of 5% mass loss (T₅%). These values can vary with the heating rate and atmosphere.
Experimental Protocols
Synthesis of a Thermally Stable this compound Derivative: Decamethylthis compound ((C₅Me₅)₂Mn)
This procedure is adapted from the literature and should be performed using standard Schlenk techniques or in a glovebox.[4]
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane (B92381)
Procedure:
-
Preparation of Lithium Pentamethylcyclopentadienide (LiCp*):
-
In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1,2,3,4,5-pentamethylcyclopentadiene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature, during which a white precipitate of LiCp* will form.
-
-
Synthesis of Decamethylthis compound:
-
Cool the suspension of LiCp* to -78 °C.
-
In a separate Schlenk flask, prepare a suspension of anhydrous MnCl₂ in THF.
-
Transfer the MnCl₂ suspension to the LiCp* suspension via cannula.
-
Slowly warm the reaction mixture to 40 °C and continue stirring for an additional hour, during which the solution should become clear and orange.
-
-
Isolation and Purification:
-
Remove the solvent in vacuo to obtain a crude orange-brown solid.
-
Purify the crude product by sublimation at 100 °C under high vacuum (10⁻⁵ Torr) to yield decamethylthis compound as a red-orange, air-sensitive solid.[4]
-
The purified product can be recrystallized from hexane to obtain orange prisms.
-
Thermal Analysis (TGA/DSC) of Air-Sensitive this compound Derivatives
This protocol outlines the general procedure for performing thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on air-sensitive compounds.
Equipment:
-
Thermogravimetric Analyzer (TGA) or Differential Scanning Calorimeter (DSC), preferably housed inside a nitrogen-filled glovebox.
-
Inert sample pans (e.g., platinum or alumina).
-
High-purity inert gas (N₂ or Ar) for purging.
Procedure:
-
Sample Preparation (inside a glovebox):
-
Ensure the TGA/DSC sample pans and the instrument's autosampler (if applicable) are inside the glovebox to maintain an inert atmosphere.
-
Place a small amount of the this compound derivative (typically 1-5 mg) into the sample pan.
-
Record the initial sample mass.
-
-
Instrument Setup:
-
Place the sample pan into the TGA/DSC instrument.
-
Seal the furnace and purge with a high-purity inert gas at a controlled flow rate (e.g., 20-50 mL/min).
-
Equilibrate the sample at the starting temperature (e.g., 30 °C) for a sufficient time to ensure a stable baseline.
-
-
Thermal Analysis Program:
-
Heat the sample at a constant rate (e.g., 10 °C/min) to the desired final temperature. The temperature range should be chosen to encompass the expected decomposition of the compound.
-
Continuously record the sample mass (TGA) or heat flow (DSC) as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermogram to determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of mass loss.
-
For DSC, identify endothermic or exothermic events associated with melting, crystallization, or decomposition.
-
Visualizations
Logical Workflow for Improving Thermal Stability
Caption: A workflow diagram illustrating the process of improving the thermal stability of this compound derivatives, from initial problem identification to the final outcome.
Degradation Pathway of a Generic this compound Derivative
Caption: A simplified diagram showing potential degradation pathways for a generic this compound derivative under thermal and oxidative stress.
References
- 1. Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition of Manganese(II) Acetylacetonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 6. Thermogravimetry of Air Sensitive Materials - TA Instruments [tainstruments.com]
- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Optimization of Manganocene Synthesis
Welcome to the technical support center for the synthesis of Manganocene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the reaction conditions for this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve yield and purity.
Q1: My this compound yield is consistently low. What are the common causes and how can I improve it?
A: Low yields in this compound synthesis can stem from several factors:
-
Poor Quality of Reagents: The purity of both the manganese(II) chloride (MnCl₂) and the cyclopentadienyl (B1206354) source (e.g., sodium cyclopentadienide (B1229720), NaCp) is critical. Anhydrous MnCl₂ is essential as water will react with the cyclopentadienyl anion and the this compound product.[1] The NaCp solution should be fresh and properly prepared to ensure its reactivity.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the stoichiometry of the reagents is correct, typically a 2:1 molar ratio of NaCp to MnCl₂.[2] Reaction time and temperature also play a crucial role. While the reaction is often run at room temperature, gentle heating might be necessary in some solvent systems, but excessive heat can lead to decomposition.
-
Air and Moisture Contamination: this compound is highly sensitive to air and moisture, leading to rapid decomposition.[2] All glassware must be rigorously dried, and the reaction must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents must be thoroughly dried and degassed prior to use.
-
Side Reactions: Unwanted side reactions can consume starting materials or the product. The choice of solvent can influence the formation of byproducts.
Q2: The color of my reaction mixture is brown or dark, not the expected amber or pink. What does this indicate?
A: The expected color of this compound can vary with temperature and its physical state. Below 159 °C, solid this compound is amber, while above this temperature, it turns pink.[2] A brown or dark-colored reaction mixture often suggests the presence of impurities or decomposition products. This could be due to:
-
Oxidation: Exposure to air can cause oxidation, leading to darker colored manganese oxides.
-
Decomposition: this compound is thermally sensitive and can decompose if the reaction temperature is too high, resulting in the formation of dark, insoluble materials.
-
Impurities in Starting Materials: Impure manganese salts can introduce colored contaminants.[1]
Solution: Ensure rigorous exclusion of air and moisture. Monitor the reaction temperature carefully to avoid overheating. Use high-purity starting materials.
Q3: How can I effectively purify my crude this compound product?
A: Purification of the air-sensitive this compound requires careful handling under an inert atmosphere. Common purification methods include:
-
Extraction: After the reaction, the solvent can be removed under vacuum, and the this compound can be extracted from the solid residue (which contains NaCl) using a non-polar solvent like hexane (B92381) or pentane. The resulting solution is then filtered to remove insoluble salts.
-
Sublimation: this compound can be purified by sublimation under high vacuum. This method is effective for removing non-volatile impurities.
-
Crystallization: Recrystallization from a suitable solvent, such as hexane, at low temperatures can yield pure crystals of this compound.
Q4: What are the key safety precautions when synthesizing and handling this compound?
A: this compound is a flammable solid and is highly reactive with air and water.[2] Therefore, strict safety measures are necessary:
-
Inert Atmosphere: Always handle this compound and its precursors under an inert atmosphere (nitrogen or argon) using a Schlenk line or a glovebox.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
Solvent Safety: Use dried and degassed solvents. Be aware of the flammability of the solvents used (e.g., THF, hexane).
-
Quenching: Carefully quench any residual reactive materials before cleaning glassware.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different solvents and temperatures on the yield of this compound. This data is compiled from typical results reported in organometallic synthesis literature and should serve as a guideline for optimization.
Table 1: Effect of Solvent on this compound Synthesis Yield
| Solvent | Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Notes |
| Tetrahydrofuran (THF) | 25 | 12 | 60-75 | Good solubility of reactants. THF can form adducts with MnCl₂, potentially influencing reactivity.[1] |
| Diethyl Ether | 25 | 12 | 50-65 | Lower boiling point than THF, which can be a consideration for temperature control. |
| 1,2-Dimethoxyethane (DME) | 25 | 12 | 65-80 | Chelating solvent that can enhance the reactivity of the sodium cyclopentadienide. |
| Toluene | 25-50 | 12 | 40-60 | Higher reaction temperatures may be required due to lower solubility of reactants. |
| Hexane | 25 | 24 | < 20 | Poor solubility of inorganic starting materials leads to very low yields. |
Table 2: Effect of Temperature on this compound Synthesis Yield in THF
| Reaction Temperature (°C) | Reaction Time (hours) | Typical Yield (%) | Observations |
| 0 | 24 | 50-60 | Slower reaction rate, but potentially fewer side products. |
| 25 (Room Temperature) | 12 | 60-75 | Standard condition, good balance of reaction rate and yield. |
| 40 | 8 | 70-80 | Increased reaction rate, potentially leading to higher throughput. |
| 66 (Reflux) | 4 | 40-50 | Significant product decomposition observed, leading to a darker reaction mixture and lower yield. |
Experimental Protocols
High-Yield Synthesis of this compound
This protocol describes a method for the synthesis of this compound with an expected yield of approximately 70-80%. All procedures must be carried out under a dry, oxygen-free nitrogen or argon atmosphere using standard Schlenk techniques or in a glovebox.
Materials:
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Sodium cyclopentadienide (NaCp) solution in THF (typically 2.0 M)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Anhydrous, degassed Hexane
-
Celite
Procedure:
-
Reaction Setup: In a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, suspend anhydrous MnCl₂ (e.g., 5.0 g, 39.7 mmol) in anhydrous THF (100 mL).
-
Addition of NaCp: Cool the suspension to 0 °C using an ice bath. Slowly add the NaCp/THF solution (e.g., 40 mL of 2.0 M solution, 80 mmol) dropwise to the stirred suspension over a period of 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 12 hours. The color of the suspension should change from a pale pink to a brownish-orange solution with a white precipitate (NaCl).
-
Work-up: Remove the THF under vacuum to obtain a solid residue.
-
Extraction: Add anhydrous hexane (100 mL) to the residue and stir for 1 hour to extract the this compound.
-
Filtration: Filter the hexane solution through a pad of Celite on a filter frit to remove the NaCl precipitate and other insoluble impurities.
-
Isolation: Remove the hexane from the filtrate under vacuum to yield this compound as an amber solid.
-
Purification (Optional): The product can be further purified by sublimation at 100-120 °C under high vacuum (10⁻³ torr) or by recrystallization from hexane at -20 °C.
Visualizations
Experimental Workflow for this compound Synthesis
References
Managing the kinetic lability of Manganocene in reactions.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with manganocene (Cp₂Mn). Due to its significant kinetic lability, reactions involving this organometallic compound can present unique challenges. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you manage its reactivity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has changed from amber/pink to a brown or black powder. Can I still use it?
A1: No, this indicates significant decomposition. This compound is extremely sensitive to air and moisture, and a change from its characteristic amber (polymeric, <159 °C) or pink (monomeric, >159 °C) color to a dark, non-crystalline powder suggests oxidation or hydrolysis.[1][2] Using decomposed material will lead to reaction failure. It is critical to store this compound under a strictly inert atmosphere (e.g., in a nitrogen- or argon-filled glovebox) and away from light.
Q2: My reaction with this compound failed to initiate or resulted in a very low yield. What are the most common causes?
A2: Reaction failure is most often linked to the kinetic lability and high reactivity of this compound. Key causes include:
-
Atmosphere Contamination: this compound degrades rapidly in the presence of air or moisture.[1][2] Ensure all glassware is rigorously oven- or flame-dried and the reaction is performed under a high-purity inert atmosphere using Schlenk line or glovebox techniques.[3][4][5]
-
Solvent Impurities: Protic impurities (water, alcohols) or dissolved oxygen in the solvent will quench the this compound.[1] Use anhydrous, deoxygenated solvents.
-
Inappropriate Solvent Choice: this compound's ionic character means it can react with or be destabilized by certain solvents. Ethereal solvents are common, but Lewis basic solvents can form adducts, altering reactivity.[1]
-
Substrate Impurities: Acidic protons on your substrate or impurities will be deprotonated by the basic cyclopentadienyl (B1206354) ligands, consuming the reagent.
Q3: I am observing unexpected side products. What is a likely source?
A3: The lability of the cyclopentadienyl (Cp) ligands is a primary cause. This compound can undergo nucleophilic substitution where one or both Cp ligands are displaced.[6][7] If your reaction mixture contains other nucleophiles (e.g., certain solvents, additives, or impurities), they may compete with your desired reaction pathway. Furthermore, the high-spin state of this compound makes it highly reactive and prone to side reactions not observed with more inert metallocenes like ferrocene (B1249389).[6]
Q4: How does the spin state of this compound affect my reaction?
A4: The spin state is critical. This compound exists in a high-spin/low-spin equilibrium.[8] The high-spin state (sextet) is more common, characterized by longer Mn-C bonds, and is considered more kinetically labile.[9] The low-spin state (doublet) is more stable.[10] Bulky, electron-donating substituents on the Cp rings can favor the low-spin state, creating a more stable and potentially more selective reagent.[11] If you are experiencing issues with uncontrolled reactivity, consider using a substituted derivative like decamethylthis compound (Cp*₂Mn).
Troubleshooting Guides
Issue: Reaction Failure or Low Conversion
Use the following workflow to diagnose the problem.
Caption: Troubleshooting workflow for this compound reactions.
Issue: Unpredictable Reactivity
If your reaction is proceeding but giving inconsistent results or unexpected products, consider the influence of the spin-state equilibrium.
Caption: Influence of spin state on this compound reactivity.
Quantitative Data
The kinetic lability of this compound is fundamentally tied to its electronic structure and the ionic nature of the Mn-Cp bond. Modifying the cyclopentadienyl ligands can dramatically enhance thermodynamic stability.
Table 1: Calculated Stability of this compound Anions and Dianions This table shows how substituting the Cp-ring hydrogens with strongly electron-withdrawing groups like cyano (CN) can stabilize the molecule, making electron detachment less favorable.
| Compound | First Electron Affinity (eV) | Stability of Dianion (ΔE₂, eV) | Interpretation |
| This compound, [Mn(C₅H₅)₂] | 0.28 | -2.70 | Unstable as a dianion; readily loses an electron. |
| Cyano Derivative, [Mn(C₅(CN)₅)₂] | 4.78 | +0.70 | Significantly stabilized; the dianion is stable against electron loss. |
| Boronyl Derivative, [Mn(C₅(BO)₅)₂] | 4.85 | +0.38 | Significantly stabilized; the dianion is stable against electron loss. |
| Data sourced from density functional theory (DFT) calculations. A positive ΔE₂ value indicates the dianion is stable relative to the mono-anion.[1] |
Table 2: Water Ligand Exchange Rates for Divalent Hexaaqua Metal Ions This table provides context for the term "labile" by comparing the exchange rate of Mn²⁺ with other metal ions. The extremely fast rate for Mn²⁺ highlights the inherent kinetic lability of this oxidation state.
| Metal Ion | d-electron Count | Log k (s⁻¹) | Classification |
| Cr²⁺ | d⁴ | 8 | Labile |
| Mn²⁺ | d⁵ | 8-9 | Very Labile |
| Fe²⁺ | d⁶ | 6.6 | Labile |
| Ni²⁺ | d⁸ | 4.5 | Labile |
| V²⁺ | d³ | -2 | Inert |
| Rate constants (k) are for the reaction [M(H₂O)₆]²⁺ + H₂O ⇌ [M(H₂O)₅(H₂O)]²⁺ + H₂O.[12] |
Experimental Protocols
Protocol 1: General Handling and Preparation of a this compound Solution
This protocol outlines the mandatory procedure for safely handling this compound and preparing a stock solution for reaction. All steps must be performed in a certified glovebox or using a Schlenk line.
Materials:
-
This compound (solid)
-
Anhydrous, deoxygenated solvent (e.g., THF, Toluene)
-
Oven-dried glassware (Schlenk flask, volumetric flask, gas-tight syringe)
-
Magnetic stir bar
-
Septa, cannulas, and inert gas source (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously cleaned and dried in an oven at >120 °C for at least 4 hours. Assemble the apparatus hot and allow it to cool under vacuum or a positive pressure of inert gas.[5][13]
-
Inert Atmosphere: Transfer the required amount of solid this compound to a pre-weighed Schlenk flask inside a glovebox. If using a Schlenk line, do this under a strong positive flow of inert gas.
-
Solvent Transfer: Transfer the anhydrous, deoxygenated solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Dissolution: Add a magnetic stir bar and stir the mixture at room temperature until the this compound is fully dissolved. The solution should be handled promptly.
-
Storage & Use: For immediate use, transfer the solution via cannula or syringe to the reaction vessel. For very short-term storage, keep the flask sealed under positive inert gas pressure in a dark, cool place. Long-term storage of solutions is not recommended.
Protocol 2: Representative Nucleophilic Substitution of a Cp Ligand
This procedure is based on the reaction of this compound with a lithium amide nucleophile, demonstrating the lability of the Cp ring.
Reaction: Cp₂Mn + Li(Nu) → [CpMn(Nu)]₂ + LiCp (Note: This example uses Li(hpp) and results in a dimer).[6]
Procedure:
-
Setup: In a glovebox, charge a Schlenk flask with a stir bar and solid this compound (1.0 eq). In a separate flask, prepare a solution of the lithium nucleophile (e.g., Li(hpp), 1.0 eq) in an appropriate anhydrous solvent (e.g., THF).
-
Reaction: Cool the flask containing the this compound to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Addition: Slowly add the solution of the lithium nucleophile to the stirred this compound slurry/solution via cannula over 15-20 minutes.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 12 hours). Monitor the reaction by appropriate means (e.g., TLC, if substrates are suitable, or periodic sampling for NMR if stability allows).
-
Work-up: Upon completion, the work-up will be highly specific to the product's stability. It may involve filtration to remove LiCp, followed by removal of solvent under vacuum and recrystallization from a non-coordinating solvent like hexane (B92381) or toluene, all under inert atmosphere.
Caption: Simplified pathway for nucleophilic substitution on this compound.
References
- 1. Ligand stabilization of this compound dianions – in defiance of the 18-electron rule - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP02331C [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Expanding the Ligand Classes Used for Mn(II) Complexation: Oxa-aza Macrocycles Make the Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. strem.com [strem.com]
- 5. Mechanochemical protocol facilitates the generation of arylmanganese nucleophiles from unactivated manganese metal - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, characterisation, and magnetic properties of a permethylindenyl this compound - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01345C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and electronic structures of derivatized this compound, ferrocene and cobaltocene anions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting low yields in decamethylmanganocene synthesis
Technical Support Center: Decamethylmanganocene Synthesis
Welcome to the technical support center for the synthesis of decamethylthis compound, (C₅Me₅)₂Mn. This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during the synthesis of this air- and moisture-sensitive organometallic compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing decamethylthis compound?
The most prevalent method for synthesizing decamethylthis compound is the salt metathesis reaction between a manganese(II) salt, typically anhydrous manganese(II) chloride (MnCl₂), and an alkali metal salt of the pentamethylcyclopentadienyl anion (C₅Me₅⁻), such as lithium pentamethylcyclopentadienide (LiC₅Me₅).[1][2] The reaction is typically carried out in an inert solvent like tetrahydrofuran (B95107) (THF).
A complete reaction failure is often due to the high sensitivity of the reagents and product to air and moisture.[1][2][3] Key factors to investigate include:
-
Atmosphere Control: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[3][4]
-
Solvent and Reagent Purity: Solvents must be rigorously dried and deoxygenated. Reagents, particularly the pentamethylcyclopentadienyl source and the manganese(II) salt, must be anhydrous.
-
Reagent Activity: The lithium or other alkali metal reagent used to deprotonate pentamethylcyclopentadiene may have degraded. It is advisable to use freshly prepared or titrated reagents.
Q3: The final product is a different color than the expected orange-red. What does this indicate?
Deviations from the expected orange-red color of decamethylthis compound could indicate the presence of impurities or decomposition products. Oxidation of the product, which is extremely oxygen-sensitive, can lead to color changes.[1] Inadequate purification can also result in residual starting materials or byproducts affecting the color.
Q4: How can I confirm the identity and purity of my synthesized decamethylthis compound?
Several analytical techniques can be used to confirm the identity and purity of the product. Due to its paramagnetic nature, NMR spectroscopy will show broadened signals. X-ray crystallography provides definitive structural confirmation.[5] Other useful techniques include mass spectrometry and elemental analysis.
Troubleshooting Guide: Low Yields
Low yields are a common challenge in the synthesis of decamethylthis compound. The following guide addresses potential causes and offers solutions.
Issue 1: Incomplete Reaction
-
Potential Cause: Insufficient reaction time or non-optimal temperature.
-
Recommended Solution: Ensure the reaction is stirred for a sufficient duration. While some protocols suggest warming the reaction mixture, for example to 40°C, to drive it to completion, the optimal temperature profile should be carefully maintained to avoid side reactions.[1] Monitoring the reaction by taking aliquots (under inert atmosphere) and analyzing them (e.g., by quenching and analyzing the supernatant) can help determine the ideal reaction time.
-
Potential Cause: Poor quality of starting materials.
-
Recommended Solution: Use anhydrous manganese(II) chloride of high purity.[1] The pentamethylcyclopentadienyl lithium or Grignard reagent should be freshly prepared or properly stored to ensure its reactivity.
Issue 2: Product Loss During Workup and Purification
-
Potential Cause: Decomposition of the product due to exposure to air or moisture.
-
Recommended Solution: All workup and purification steps must be performed under a strictly inert atmosphere.[3][6] This includes filtration, solvent removal, and sublimation.
-
Potential Cause: Inefficient extraction or isolation.
-
Recommended Solution: After removing the solvent, the crude product is often purified by sublimation.[1][6] Ensure the sublimation apparatus is leak-tight and a sufficiently high vacuum is achieved. The sublimation temperature should be optimized to efficiently sublime the product without causing decomposition.
Issue 3: Formation of Side Products
-
Potential Cause: Presence of residual acidic protons from incomplete deprotonation of pentamethylcyclopentadiene.
-
Recommended Solution: Ensure a stoichiometric amount or a slight excess of the deprotonating agent (e.g., n-butyllithium) is used. The deprotonation reaction should be allowed to go to completion before adding the manganese salt.
-
Potential Cause: Unwanted redox reactions.
-
Recommended Solution: Use a high-purity manganese(II) source. The presence of manganese salts in other oxidation states could lead to side reactions.
Experimental Protocols
Synthesis of Decamethylthis compound via Lithium Pentamethylcyclopentadienide
This protocol is adapted from established procedures.[1][2] All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
Materials:
-
Pentamethylcyclopentadiene (C₅Me₅H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Manganese(II) Chloride (MnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexane (B92381)
Procedure:
-
In a Schlenk flask, dissolve pentamethylcyclopentadiene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric equivalent of n-butyllithium in hexanes to the solution while stirring.
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete deprotonation, resulting in a solution of lithium pentamethylcyclopentadienide (LiC₅Me₅).
-
In a separate Schlenk flask, create a suspension of anhydrous MnCl₂ in anhydrous THF.
-
Cool the MnCl₂ suspension to -78 °C.
-
Slowly add the LiC₅Me₅ solution to the MnCl₂ suspension via cannula transfer.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for the recommended time (e.g., 1-2 hours at 40°C).[1]
-
Remove the solvent under vacuum to yield a crude solid.
-
Extract the crude product with anhydrous hexane and filter to remove lithium chloride.
-
Remove the hexane under vacuum.
-
Purify the resulting solid by sublimation (e.g., 100 °C at 10⁻⁵ Torr) to yield decamethylthis compound as an air-sensitive, red-orange solid.[1]
Data Presentation
| Reactants | Solvent | Reaction Conditions | Yield | Reference |
| Li(C₅Me₅) + MnCl₂ | THF | Warm to 40 °C, 1 h | 76% | [1] |
| Na(C₅Me₅) + MnCl₂ | THF | Not specified | High Yield | [2] |
Visualizations
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural characterization of potassium salts of the decamethylthis compound anion Cp*2Mn− - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Ionization of Decamethylthis compound: Insights from the DFT-Assisted Laser Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Preventing unwanted side reactions with Manganocene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the use of manganocene, focusing on preventing unwanted side reactions and ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound reagent has changed color from amber to pink. Is it still usable?
A1: this compound is a thermochromic solid that exists as an amber-colored polymer below 159 °C.[1] Above this temperature, it transitions to a pink monomeric "sandwich" complex.[1] While this change is reversible, exposure to high temperatures can promote decomposition. It is crucial to assess the purity of the reagent if it has been subjected to temperature fluctuations. Significant color changes to brown or black likely indicate decomposition, and the reagent should be discarded.
Q2: I am observing significant precipitate formation in my reaction involving this compound. What is the likely cause?
A2: this compound is highly sensitive to air and moisture.[1] Unwanted precipitation is often due to the formation of manganese oxides and hydroxides resulting from exposure to trace amounts of oxygen or water. This compound is readily hydrolyzed by water.[1] To prevent this, all solvents and reagents must be rigorously dried and degassed, and the reaction must be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Q3: My reaction yield is consistently low when using this compound. What are the potential reasons?
A3: Low yields in reactions with this compound can stem from several factors:
-
Decomposition of the Reagent: this compound degrades rapidly in air.[1] Improper storage or handling will lead to a lower concentration of the active reagent.
-
Presence of Impurities: Water, oxygen, and other electrophilic impurities in the reaction mixture can consume the this compound, leading to lower yields.
-
Suboptimal Reaction Conditions: Temperature and solvent choice can significantly impact the stability of this compound and the reaction outcome.
-
Ligand Dissociation: The ionic character of the Mn-Cp bond can lead to ligand dissociation, reducing the concentration of the active catalyst.[2]
Q4: How can I improve the stability of my this compound-based catalyst?
A4: The stability of this compound can be significantly enhanced by modifying the cyclopentadienyl (B1206354) (Cp) ligands. Introducing bulky substituents on the Cp rings, such as methyl (as in decamethylthis compound, Cp*₂Mn) or other alkyl groups, can kinetically stabilize the molecule.[2] This increased steric hindrance protects the manganese center from unwanted interactions and can lead to improved thermal stability and reduced sensitivity to air and moisture.[2]
Troubleshooting Guides
Issue 1: Rapid Decomposition of this compound Solution
| Symptom | Possible Cause | Recommended Solution |
| Rapid color change of the solution (e.g., to brown/black) | Presence of oxygen or moisture in the solvent or reaction vessel. | Ensure all solvents are rigorously dried and degassed prior to use. Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use established Schlenk line or glovebox techniques for all manipulations.[3] |
| Peroxide formation in ethereal solvents (e.g., THF, diethyl ether). | Use freshly distilled solvents. Test for and remove peroxides from ethereal solvents before use. |
Issue 2: Formation of Insoluble Byproducts
| Symptom | Possible Cause | Recommended Solution |
| Formation of a brown or black precipitate. | Reaction with atmospheric oxygen or water. | Work under a strictly inert atmosphere. Purge all reaction vessels and solvent transfer lines with a high-purity inert gas.[3] |
| Unidentified crystalline or amorphous solids. | Side reactions with functional groups on the substrate or solvent. | Ensure the compatibility of this compound with all functional groups present in the reaction. Consider protecting sensitive functional groups. |
Experimental Protocols
Protocol 1: General Handling of this compound under an Inert Atmosphere
This protocol outlines the fundamental steps for safely handling this compound using Schlenk line techniques to prevent decomposition and side reactions.
Materials:
-
This compound
-
Schlenk flask
-
Septa
-
Cannula
-
Argon or nitrogen gas source (high purity)
-
Vacuum pump
-
Anhydrous, degassed solvent
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the hot glassware and flame-dry under high vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas.
-
Inert Atmosphere Purge: Connect the Schlenk flask containing a stir bar to the Schlenk line. Evacuate the flask under high vacuum and then backfill with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[3]
-
Reagent Transfer: Under a positive flow of inert gas, quickly open the Schlenk flask and add the solid this compound. Seal the flask with a septum.
-
Solvent Addition: Add anhydrous, degassed solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Reaction Setup: The reaction can now be carried out by adding other reagents via cannula or syringe. Maintain a positive pressure of inert gas throughout the experiment, which can be monitored with an oil bubbler.
Quantitative Impact of Inert Atmosphere on this compound Stability
| Condition | Expected this compound Stability | Anticipated Reaction Yield | Likelihood of Side Product Formation |
| Strict Inert Atmosphere | High | Optimal | Low |
| Exposure to Air/Moisture | Very Low (rapid decomposition) | Significantly Reduced to None | High (manganese oxides/hydroxides) |
Visualizations
Caption: A flowchart illustrating the key steps for setting up a reaction with the air-sensitive reagent this compound.
References
Technical Support Center: Characterization of Paramagnetic Manganocene Species
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with paramagnetic Manganocene species.
Frequently Asked Questions (FAQs)
Q1: Why are the signals in the ¹H NMR spectrum of my this compound compound extremely broad and shifted?
A1: This is a hallmark of paramagnetism. This compound and its derivatives are typically high-spin d⁵ Mn(II) complexes, meaning they have five unpaired electrons. The magnetic field generated by these unpaired electrons provides a powerful relaxation mechanism for nearby nuclear spins (like ¹H), causing significant line broadening. Furthermore, the interaction of the unpaired electrons with the nucleus causes large chemical shifts (paramagnetic shifts) that can move signals far outside the typical diamagnetic range (0-10 ppm). It is not uncommon for resonances of protons on the cyclopentadienyl (B1206354) (Cp) rings to be broadened to several hundred or even thousands of Hz.
Q2: What is the expected magnetic moment for a this compound species, and how do I interpret my experimental value?
A2: For a high-spin d⁵ metal center like Mn(II) in this compound, the expected spin-only magnetic moment (μ_so) is 5.92 μB (Bohr magnetons). Experimental values are often measured in solution via the Evans method or in the solid state using a SQUID magnetometer. Deviations from the expected value can indicate several possibilities:
-
Spin State Changes: The compound may not be a simple high-spin d⁵ species.
-
Structural Changes: The this compound may be in equilibrium with other species in solution.
-
Impurities: The presence of diamagnetic or other paramagnetic impurities can alter the bulk magnetic susceptibility.
Table 1: Theoretical vs. Common Experimental Magnetic Moments for Mn(II) Species
| Spin State | Number of Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (μ_so = √[n(n+2)]) | Typical Experimental Range (μ_eff) |
| High-Spin (S = 5/2) | 5 | 5.92 μB | 5.7 - 6.1 μB |
| Low-Spin (S = 1/2) | 1 | 1.73 μB | 1.7 - 2.2 μB |
Q3: I am struggling to obtain single crystals of my this compound derivative suitable for X-ray diffraction. What can I do?
A3: Crystallization of Manganocenes can be challenging due to their high reactivity and, in some cases, high symmetry which can lead to disordered structures. Here are some troubleshooting steps:
-
Solvent System: Systematically screen a wide range of solvents and solvent mixtures (e.g., pentane (B18724), toluene (B28343), THF, diethyl ether).
-
Precipitation Method: Attempt different techniques such as slow evaporation, vapor diffusion (e.g., pentane diffusing into a toluene solution), or slow cooling of a saturated solution.
-
Purity: Ensure the highest possible purity of your compound. Even small amounts of impurities can inhibit crystal growth. Recrystallize or sublime your material before setting up crystallization trials.
-
Handling: All manipulations must be performed under a strictly inert atmosphere (glovebox or Schlenk line) as Manganocenes are highly air and moisture sensitive.
Troubleshooting Guides
Problem 1: My magnetic susceptibility measurements are inconsistent or inaccurate.
This is a common issue when using methods like the Evans NMR method. The workflow below outlines a systematic approach to troubleshooting.
Caption: Troubleshooting workflow for inconsistent magnetic susceptibility data.
Problem 2: My EPR/ESR spectrum is a single, broad, unresolved line.
A2: A single broad line in the EPR spectrum of a solid or concentrated solution of a this compound is common and often due to spin-spin relaxation and exchange interactions between neighboring paramagnetic centers. To resolve hyperfine structure (coupling to the ⁵⁵Mn nucleus, I = 5/2, which should give a six-line pattern), you need to magnetically dilute the sample.
Table 2: Strategies to Resolve EPR Hyperfine Structure
| Method | Description | Common Issues |
| Solution Dilution | Dissolve the sample in a suitable, non-coordinating solvent at very low concentrations (e.g., 10⁻³ to 10⁻⁴ M). | Signal-to-noise ratio may become very low. Compound may be unstable in solution. |
| Frozen Solution/Glass | Freeze a dilute solution of the sample in a glass-forming solvent (e.g., toluene, 2-methyl-THF) at cryogenic temperatures (e.g., 77 K). This isolates the molecules in a rigid matrix. | Anisotropic effects (g-anisotropy) can complicate the spectrum. |
| Doping into a Diamagnetic Host | Co-crystallize a small amount of the this compound into an isostructural, diamagnetic host lattice (e.g., Ferrocene or Ruthenocene). | Finding a suitable, isostructural host can be difficult. |
Key Experimental Protocols
Protocol 1: Determination of Magnetic Susceptibility in Solution (Evans Method)
This method uses the chemical shift difference of a reference signal in the presence and absence of the paramagnetic species.
-
Prepare a Stock Solution: Accurately weigh the paramagnetic this compound compound (~1-5 mg) and dissolve it in a known volume (e.g., 1.00 mL) of a deuterated solvent (e.g., C₆D₆) containing a small amount of an inert reference compound (e.g., TMS or benzene).
-
Prepare the Reference Sample: Prepare a separate NMR tube containing only the deuterated solvent and the reference compound.
-
Prepare the Sample Tube: Use a coaxial NMR tube insert. Place the stock solution in the outer tube and the reference sample in the inner insert.
-
Acquire NMR Spectra: Record the ¹H NMR spectrum. Ensure the temperature is stable and recorded accurately.
-
Measure Frequency Shift: Carefully measure the frequency difference (Δf in Hz) between the reference signal in the paramagnetic solution and the pure reference sample.
-
Calculate Magnetic Moment: Use the following equation to calculate the effective magnetic moment (μ_eff): μ_eff ≈ 768.5 √[(Δf * T) / (f * c)] Where:
-
T is the absolute temperature in Kelvin.
-
Δf is the frequency shift in Hz.
-
f is the spectrometer frequency in MHz.
-
c is the concentration of the paramagnetic species in mol/L.
-
Protocol 2: Sample Preparation for EPR Spectroscopy of Air-Sensitive Species
This protocol is for preparing a frozen solution/glass sample. All steps must be performed in a glovebox.
-
Prepare a Stock Solution: In the glovebox, prepare a dilute solution (~1 mM) of the this compound in a glass-forming solvent like toluene or 2-methyl-THF.
-
Load the EPR Tube: Use a high-quality quartz EPR tube (e.g., Wilmad). Use a pipette to transfer the solution into the tube to a height of about 3-4 cm.
-
Seal the Tube: Securely cap the EPR tube with a tight-fitting cap. For maximum protection against air, the tube can be flame-sealed under vacuum, but this is often not necessary if the experiment is performed promptly.
-
Flash Freeze: Remove the sealed tube from the glovebox. Immediately plunge it into liquid nitrogen (77 K). A clear, non-cracked glass should form. A cloudy or cracked sample indicates poor glassing or solvent crystallization, which can lead to broad, aggregate signals.
-
Transfer to Dewar: Transfer the frozen sample in the EPR tube to a liquid nitrogen-filled finger dewar designed for the EPR spectrometer.
-
Acquire Spectrum: Insert the dewar into the EPR cavity and acquire the spectrum at 77 K.
Caption: Workflow for preparing an air-sensitive EPR sample.
Technical Support Center: C-H Bond Activation with Manganocene Catalysts
Disclaimer: The use of manganocene as a catalyst for C-H bond activation is not widely documented in peer-reviewed literature. This guide is based on the known chemical properties of this compound and general principles of manganese-catalyzed reactions. The experimental protocols and data tables provided are representative of manganese catalysis and are intended to serve as a general reference.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it of interest in catalysis?
A1: this compound, or bis(cyclopentadienyl)manganese(II) ([Mn(C₅H₅)₂]n), is an organomanganese compound.[1] Its interest in catalysis stems from manganese being an earth-abundant and low-toxicity metal, offering a sustainable alternative to precious metal catalysts.[2] However, this compound exhibits unusual properties, such as a highly ionic character of its metal-ligand bonds and kinetic lability, which distinguish it from other metallocenes like ferrocene.[1][2]
Q2: What are the key challenges and stability concerns when working with this compound?
A2: this compound is a thermochromic solid that is highly sensitive to its environment. Key challenges include:
-
Air Sensitivity: It degrades rapidly upon exposure to air.[1]
-
Water Sensitivity: It is readily hydrolyzed by water or aqueous acids.[1]
-
Thermal Instability: Below 159 °C, it exists in a polymeric structure. Above this temperature, it converts to a standard sandwich complex, indicating that temperature control is critical for maintaining a consistent catalytic species.[1]
-
Kinetic Lability: The ionic nature of the Mn-Cp bonds means the cyclopentadienyl (B1206354) ligands can be easily exchanged, potentially leading to catalyst deactivation or transformation into an undesired species.[1]
Q3: Are there specific safety precautions for handling this compound?
A3: Yes. Due to its reactivity, this compound should be handled under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). It is a flammable solid and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.
Troubleshooting Guide for this compound-Catalyzed C-H Activation
This guide addresses hypothetical issues that may arise during a C-H activation experiment using a this compound catalyst.
| Problem | Potential Cause | Suggested Solution |
| No reaction or very low conversion. | Catalyst Decomposition: The most likely cause is the degradation of this compound due to exposure to trace amounts of air or moisture.[1] | - Ensure all glassware is rigorously dried and the reaction is set up under a strictly inert atmosphere (glovebox or Schlenk line). - Use freshly purified, anhydrous, and deoxygenated solvents and reagents. |
| Thermal Degradation: The reaction temperature may be too high, causing the catalyst to decompose or change its structure.[1] | - Run the reaction at the lowest feasible temperature. - Perform a temperature screen to find the optimal balance between reaction rate and catalyst stability. | |
| Incorrect Catalyst Form: this compound's structure changes above 159 °C.[1] The active catalytic species may only be formed within a specific temperature range. | - Carefully control the reaction temperature to maintain the desired structural form of the catalyst. | |
| Inconsistent results between batches. | Variable Catalyst Quality: The purity and form of the synthesized this compound may vary. | - Standardize the synthesis and purification protocol for this compound. - Characterize each new batch of catalyst (e.g., by NMR, elemental analysis) to ensure consistency. |
| Trace Contaminants: Small amounts of water or oxygen can lead to unpredictable reaction outcomes. | - Re-purify solvents and reagents. - Check the inert atmosphere system for leaks. | |
| Formation of unexpected byproducts. | Ligand Exchange/Side Reactions: The lability of the cyclopentadienyl ligands could lead to side reactions with the substrate or solvent.[1] | - Screen different non-coordinating solvents. - Consider if the substrate itself can act as a ligand and interfere with the catalysis. |
| Radical Pathways: Some manganese-catalyzed reactions proceed via radical mechanisms, which can lead to a variety of products. | - Include radical trapping agents (e.g., TEMPO) in a control experiment to test for a radical mechanism. - Adjusting reaction parameters (e.g., temperature, concentration) may help control selectivity. |
Data Presentation: Representative Conditions for Manganese-Catalyzed C-H Activation
Note: The following data is compiled from studies on various manganese catalysts (not specifically this compound) and is for illustrative purposes.
| Reaction Type | Catalyst | Catalyst Loading (mol%) | Base/Additive | Solvent | Temperature (°C) | Yield (%) |
| C-H Alkenylation | [MnBr(CO)₅] | 10 | DIPEA, HOAc | Zirconia/Silica (B1680970) (mechanochemistry) | Room Temp | High |
| C-H Allylation | [Mn₂(CO)₁₀] | Varies | NaOAc | Varies | Varies | Good |
| Benzylic C-H Amination | Mn(III)-salen complex | Varies | - | Varies | Varies | Good |
| C-H Methylation | (S,S)-Mn(CF₃–PDP) | 1 | Lewis Acid (e.g., BF₃·OEt₂) | Varies | Varies | Good |
| C-H Fluorination | Mn(TMP)F | Varies | Fluoride Source | Varies | Varies | Moderate |
Experimental Protocols
Representative Protocol for Mn(I)-Catalyzed C-H Alkenylation of Indoles
This protocol is adapted from literature on Mn(I) catalysis and serves as a general example.
Materials:
-
Indole (B1671886) substrate
-
Alkyne coupling partner
-
[MnBr(CO)₅] catalyst
-
Diisopropylethylamine (DIPEA)
-
Acetic Acid (HOAc)
-
Anhydrous, deoxygenated solvent (e.g., THF or 1,4-dioxane)
-
Schlenk flask and other inert atmosphere glassware
Procedure:
-
Reaction Setup: In a glovebox, add the indole substrate (1.0 mmol), [MnBr(CO)₅] (0.1 mmol, 10 mol%), and a magnetic stir bar to a flame-dried Schlenk flask.
-
Reagent Addition: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line. Add the anhydrous, deoxygenated solvent (5 mL) via syringe.
-
Add DIPEA (0.2 mmol, 20 mol%) and HOAc (0.2 mmol, 20 mol%) to the stirring mixture via syringe.
-
Add the alkyne coupling partner (1.2 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkenylated indole.
Visualizations
Caption: Experimental workflow for a typical manganese-catalyzed C-H activation reaction.
Caption: Plausible catalytic cycle for a Mn(I)-catalyzed C-H functionalization.
References
Improving the selectivity of Manganocene-catalyzed reactions
Welcome to the technical support center for improving the selectivity of manganocene-catalyzed reactions. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their catalytic systems.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-catalyzed reactions and offers potential solutions to improve selectivity.
| Issue | Potential Cause | Suggested Solution |
| Poor Regioselectivity (e.g., C- vs. N-alkylation of indoles) | Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. For instance, in the dehydrogenative alkylation of indolines, toluene (B28343) favors C3-alkylation, while polar protic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) promote N-alkylation.[1] | Solvent Screening: Perform a systematic screen of solvents with varying polarities (e.g., toluene, THF, dioxane, TFE). Start with the solvent reported for a similar transformation and then explore alternatives. For indole (B1671886) alkylations, consider toluene for C3-selectivity and TFE for N-selectivity. |
| Low Enantioselectivity | Inappropriate Ligand: The chiral ligand is crucial for inducing stereoselectivity. The steric and electronic properties of the ligand framework dictate the facial selectivity of the substrate's approach to the metal center. | Ligand Modification: 1. Steric Bulk: Increase the steric hindrance of the ligand to create a more defined chiral pocket. For example, modifying the aryl groups on an N4 ligand can enhance enantioselectivity in epoxidation reactions.[2] 2. Electronic Tuning: Modify the electronic properties of the ligand. Electron-donating or -withdrawing groups can influence the catalyst's reactivity and selectivity.[3] 3. Ligand Backbone: Explore different chiral backbones (e.g., cyclohexane-1,2-diamine, BINOL-derivatives) to find a better match for the substrate. |
| Undesired Side Reactions (e.g., over-reduction, dimerization) | Reaction Conditions: Temperature, pressure, and reaction time can affect the relative rates of desired and undesired reaction pathways. | Optimization of Reaction Parameters: 1. Temperature: Lowering the reaction temperature can sometimes suppress side reactions that have a higher activation energy. 2. Concentration: Adjusting the substrate and catalyst concentration may favor the desired reaction pathway. 3. Additives: The addition of co-catalysts or additives, such as a base or an acid, can be critical for selectivity. For example, in the Mn-catalyzed functionalization of indoles with alkynes, the presence of a catalytic amount of acid is key to controlling the selectivity towards indolylalkenes over carbazoles.[4] |
| Poor Chemoselectivity (e.g., C-H oxidation vs. epoxidation) | Catalyst and Additives: The nature of the manganese catalyst and the presence of additives can determine which functional group in a molecule reacts preferentially. | Catalyst and Additive Screening: 1. Catalyst Selection: Different manganese catalysts (e.g., Mn(tBuPc)) can exhibit distinct chemoselectivities.[5] 2. Solvent and Additives: Changing the solvent (e.g., to 1,1,1,3,3,3-hexafluoroisopropanol) and removing carboxylic acid additives can favor C-H oxidation over epoxidation.[6] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of ligand influence the selectivity of a this compound-catalyzed reaction?
A1: The ligand plays a pivotal role in determining the selectivity of this compound-catalyzed reactions by influencing the steric and electronic environment around the manganese center. Chiral ligands create a specific three-dimensional space that favors the approach of the substrate from a particular direction, leading to high enantioselectivity.[2] The electronic properties of the ligand, modulated by electron-donating or -withdrawing substituents, can affect the catalyst's reactivity and its preference for certain reaction pathways, thereby controlling chemo- and regioselectivity.[3]
Q2: What is the role of the solvent in controlling the regioselectivity of indole alkylation?
A2: The solvent can dramatically switch the regioselectivity in manganese-catalyzed indole alkylation. Non-polar solvents like toluene typically favor C3-alkylation. In contrast, polar protic solvents such as 2,2,2-trifluoroethanol (TFE) can promote N-alkylation by stabilizing charged intermediates or altering the active catalytic species.[1]
Q3: Can additives be used to control the reaction pathway and improve selectivity?
A3: Yes, additives can be crucial for controlling selectivity. For example, in the manganese-catalyzed reaction of indoles with alkynes, the addition of a catalytic amount of acid can switch the reaction pathway from a [2+2+2] cyclization that forms carbazoles to a C-H alkenylation that produces indolylalkenes.[4] Bases are also common additives that can influence the catalytic cycle and, consequently, the selectivity.
Q4: How can I improve the enantioselectivity of a manganese-catalyzed oxidation reaction?
A4: To enhance enantioselectivity in manganese-catalyzed oxidations, focus on the design of the chiral ligand. Increasing the steric bulk of the ligand can create a more defined chiral pocket, leading to better stereocontrol.[2] Additionally, using a catalytic amount of a strong acid, like sulfuric acid, instead of stoichiometric amounts of a weaker acid, such as acetic acid, can improve both enantioselectivity and efficiency in epoxidation reactions.[2]
Q5: What strategies can be employed to improve the chemoselectivity of C-H oxidation in complex molecules?
A5: Improving chemoselectivity in C-H oxidation of complex molecules can be achieved by modifying the catalyst and the reaction conditions. The use of a sterically hindered catalyst, such as Mn(MeCF₃-PDP), can lead to better yields and mass balance.[6] Furthermore, altering the reaction medium, for instance by changing the solvent to a more polar and non-coordinating one like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and removing additives like carboxylic acids, can enhance the preference for C-H oxidation over other reactive functional groups like alkenes.[6]
Experimental Protocols
Protocol 1: Improving Regioselectivity in the Dehydrogenative Alkylation of Indolines
This protocol provides a general procedure for tuning the regioselectivity between C3- and N-alkylation of indolines by solvent selection.
Materials:
-
Manganese pincer complex (e.g., (iPr-PNP)Mn(H)(CO)₂)
-
Indoline (B122111) substrate
-
Alcohol alkylating agent
-
Base (e.g., Cs₂CO₃ or tBuOK)
-
Toluene (for C3-alkylation)
-
2,2,2-Trifluoroethanol (TFE) (for N-alkylation)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure for C3-Alkylation:
-
To a dry Schlenk tube under an inert atmosphere, add the manganese catalyst (1-5 mol%), the base (10-20 mol%), and the indoline substrate (1.0 equiv).
-
Add toluene as the solvent.
-
Add the alcohol (1.5-2.0 equiv).
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 110-135 °C) for the specified time (e.g., 4-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure for N-Alkylation:
-
Follow the same initial setup as for C3-alkylation.
-
Instead of toluene, add TFE as the solvent.
-
Proceed with steps 3-8 as described above.
Protocol 2: Enhancing Enantioselectivity in Asymmetric Epoxidation
This protocol outlines a general method for improving enantioselectivity in manganese-catalyzed epoxidation of olefins by ligand and additive modification.
Materials:
-
Manganese(II) precursor (e.g., Mn(OTf)₂)
-
Chiral N4 ligand (e.g., (R,R)-mcp derivative)[2]
-
Olefin substrate
-
Hydrogen peroxide (H₂O₂) as the oxidant
-
Sulfuric acid (H₂SO₄) as an additive
-
Acetonitrile as the solvent
Procedure:
-
In a reaction vial, dissolve the manganese(II) precursor (0.1-2 mol%) and the chiral N4 ligand (a slight excess relative to the metal) in acetonitrile.
-
Stir the solution for a few minutes to allow for complex formation.
-
Add the olefin substrate (1.0 equiv).
-
Add a catalytic amount of sulfuric acid (1-3 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C).
-
Slowly add hydrogen peroxide (1.1-1.5 equiv) over a period of time using a syringe pump to control the addition rate.
-
Stir the reaction until completion (monitor by TLC or GC).
-
Quench the reaction with a reducing agent (e.g., saturated Na₂S₂O₃ solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the epoxide product by column chromatography and determine the enantiomeric excess by chiral HPLC or GC.
Data Summary
The following table summarizes quantitative data on the influence of ligands and solvents on the selectivity of representative this compound-catalyzed reactions.
| Reaction | Catalyst/Ligand | Solvent | Substrate | Product Ratio/Selectivity | Yield (%) | ee (%) |
| Dehydrogenative Alkylation of Indoline | (iPr-PNP)Mn | Toluene | Indoline + Benzyl alcohol | C3-alkylation | >95 | N/A |
| Dehydrogenative Alkylation of Indoline | (iPr-PNP)Mn | TFE | Indoline + Benzyl alcohol | N-alkylation | >95 | N/A |
| Asymmetric Epoxidation | Mn((R,R)-mcp) | Acetonitrile | Styrene | Epoxide | 95 | 94 |
| Asymmetric Epoxidation | Mn((R,R)-mcpMP) | Acetonitrile | Styrene | Epoxide | 96 | 98 |
| C-H Alkenylation of Indole | MnBr(CO)₅ + L | Toluene + Acid | Indole + Alkyne | Alkenylated Indole | 85 | N/A |
| [2+2+2] Cyclization | MnBr(CO)₅ + L | Toluene | Indole + Alkyne | Carbazole | 75 | N/A |
Visualizations
Logical Workflow for Improving Reaction Selectivity
Caption: A logical workflow for troubleshooting and improving the selectivity of this compound-catalyzed reactions.
Reaction Pathway: Solvent-Controlled Regioselectivity in Indole Alkylation
Caption: Solvent-dependent reaction pathways in the manganese-catalyzed alkylation of indoles.
References
- 1. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Manganese catalyzed C–H functionalization of indoles with alkynes to synthesize bis/trisubstituted indolylalkenes and carbazoles: the acid is the key to control selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing chemoselectivity and predicting site-selectivity in manganese catalyzed C–H oxidation | IDEALS [ideals.illinois.edu]
Validation & Comparative
A Comparative Analysis of Manganocene and Ferrocene Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of organometallic compounds is crucial for their effective application. This guide provides an objective, data-driven comparison of the chemical reactivity of two prominent metallocenes: manganocene and ferrocene (B1249389). By examining their electronic structures, we can elucidate the profound differences in their behavior towards electrophiles, their redox properties, and their interactions with Lewis acids and bases.
Introduction: The Tale of Two Metallocenes
This compound, [Mn(C₅H₅)₂], and ferrocene, [Fe(C₅H₅)₂], are "sandwich" compounds where a central transition metal atom is coordinated to two parallel cyclopentadienyl (B1206354) (Cp) ligands. Despite this structural similarity, their chemical personalities are strikingly different. Ferrocene is renowned for its exceptional stability and aromatic-like reactivity, a consequence of its closed-shell, 18-electron configuration.[1][2][3] In contrast, this compound is a high-spin, 17-electron complex with a more ionic character, leading to high reactivity and kinetic lability.[4][5][6][7]
Comparative Reactivity Analysis
The divergent electronic structures of this compound and ferrocene dictate their reactivity, particularly in electrophilic substitution and oxidation-reduction reactions.
Electrophilic Substitution: A Story of Aromaticity vs. Instability
A cornerstone of ferrocene's chemistry is its ability to undergo electrophilic aromatic substitution, much like activated aromatic organic compounds such as phenol.[8] This reactivity has been extensively utilized to synthesize a vast array of functionalized ferrocene derivatives. Common examples include Friedel-Crafts acylation and alkylation.[1][9] The mechanism is believed to involve the initial attack of the electrophile on the electron-rich iron center, followed by migration to the cyclopentadienyl ring.[10]
In stark contrast, this compound does not typically undergo electrophilic aromatic substitution on its cyclopentadienyl rings. The high-spin d⁵ configuration of the Mn(II) center and the more ionic nature of the Mn-Cp bonds make the complex susceptible to decomposition in the presence of strong electrophiles and the acidic conditions often required for these reactions.[4][5] Searches for successful electrophilic substitution reactions on this compound, such as Friedel-Crafts acylation, do not yield established synthetic protocols, highlighting a fundamental difference in their reactivity. This compound's reactivity is dominated by its coordinative unsaturation and lability, leading to reactions at the metal center or ligand displacement rather than substitution on the Cp rings.
Oxidation-Reduction: A Quantitative Comparison
The redox behavior of this compound and ferrocene further underscores their differing electronic environments. Ferrocene undergoes a clean, reversible one-electron oxidation to the stable 17-electron ferrocenium (B1229745) cation, [Fe(C₅H₅)₂]⁺.[1][2] This well-behaved redox couple is so reliable that the Fc⁺/Fc system is used as a standard reference in electrochemistry.[1]
This compound, being a 17-electron species, is more readily oxidized and can also be reduced. Its redox chemistry is more complex and often irreversible. The following table summarizes key redox potential data for ferrocene and a derivatized this compound, illustrating the quantitative differences in their susceptibility to electron transfer.
| Metallocene Derivative | Redox Process | Potential (V vs. FcH⁺/FcH) | Reference |
| Ferrocene (FcH) | FcH⁺/FcH Oxidation | 0.00 (by definition) | [1] |
| [(Cpttt)₂Fe] | Fe²⁺/Fe¹⁺ Reduction | -3.39 | [11] |
| [(Cpttt)₂Mn] | Mn²⁺/Mn¹⁺ Reduction | -3.26 and -2.50 (two peaks) | [11] |
Note: Cpttt = {1,2,4-C₅H₂tBu₃}. The data for the derivatized metallocenes provides a comparative insight into their relative ease of reduction.
Reactivity with Lewis Acids and Bases
This compound's coordinatively unsaturated and kinetically labile nature allows it to readily form adducts with Lewis bases.[4] This is a key feature of its chemistry and is not as prevalent for the stable ferrocene.
Ferrocene's interaction with Lewis acids is a critical aspect of its electrophilic substitution mechanism, where the Lewis acid activates the electrophile.[10] Direct interaction with the metal center can also occur.
Experimental Protocols
Friedel-Crafts Acylation of Ferrocene
This experiment demonstrates the aromatic-like reactivity of ferrocene.
Materials:
-
Ferrocene
-
Acetic anhydride
-
85% Phosphoric acid
-
Ice
-
Sodium bicarbonate
-
Water
-
Round bottom flask (25 mL)
-
Hot water bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
In a 25 mL round bottom flask, combine 1.0 g of ferrocene and 3.3 mL of acetic anhydride.
-
Carefully add 0.7 mL of 85% phosphoric acid while stirring.
-
Heat the reaction mixture in a hot water bath for 20 minutes with continuous stirring.
-
Pour the hot mixture onto approximately 27 g of crushed ice.
-
Once all the ice has melted, neutralize the solution with solid sodium bicarbonate.
-
Cool the mixture for an additional 5 minutes.
-
Collect the resulting brown precipitate of acetylferrocene (B1663952) by filtration.
-
Wash the product with water and allow it to air dry.[11]
Note: A similar procedure with this compound would not be expected to yield acetylthis compound due to the instability of the starting material under these conditions.
Comparative Electrochemical Analysis by Cyclic Voltammetry
This protocol outlines a general procedure for comparing the redox potentials of this compound and ferrocene. All manipulations involving this compound must be performed under a strictly inert atmosphere (e.g., in a glovebox) due to its air sensitivity.
Materials and Equipment:
-
Ferrocene
-
This compound
-
Anhydrous, deoxygenated solvent (e.g., acetonitrile (B52724) or THF)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)
-
Potentiostat with a three-electrode cell (working, reference, and counter electrodes)
-
Inert atmosphere glovebox
Procedure:
-
Solution Preparation (in a glovebox):
-
Prepare stock solutions of ferrocene and this compound in the chosen solvent.
-
Prepare a solution of the supporting electrolyte in the same solvent.
-
-
Electrochemical Cell Assembly (in a glovebox):
-
Assemble the three-electrode cell. A glassy carbon or platinum electrode can be used as the working electrode, a platinum wire as the counter electrode, and a Ag/Ag⁺ or saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Add the electrolyte solution to the cell.
-
-
Data Acquisition:
-
Record a background voltammogram of the electrolyte solution.
-
Add a known concentration of ferrocene to the cell and record its cyclic voltammogram. The potential window should be set to observe the Fc⁺/Fc redox couple (e.g., -0.5 V to +1.0 V vs. SCE).
-
Thoroughly clean the cell and electrodes.
-
Add a fresh electrolyte solution and a known concentration of this compound to the cell. Record its cyclic voltammogram over a wider potential range to capture its redox events.
-
-
Data Analysis:
-
From the voltammograms, determine the anodic (Epa) and cathodic (Epc) peak potentials for each redox event.
-
Calculate the half-wave potential (E₁/₂) as (Epa + Epc) / 2.
-
Compare the E₁/₂ values for ferrocene and this compound to quantify the difference in their oxidation potentials.
-
Visualizing Reactivity Differences
The following diagrams illustrate the fundamental differences in the reactivity pathways of ferrocene and this compound.
Conclusion
The comparative analysis of this compound and ferrocene vividly illustrates the profound impact of electronic configuration on the reactivity of organometallic compounds. Ferrocene, with its stable 18-electron count, serves as a robust platform for functionalization via electrophilic substitution, akin to aromatic organic systems. Conversely, this compound's open-shell, 17-electron configuration and ionic character render it highly reactive and unstable in the presence of electrophiles, precluding aromatic-type substitution. Its chemistry is instead characterized by reactions at the coordinatively unsaturated metal center. For researchers in materials science and drug development, understanding these fundamental differences is paramount for the rational design and synthesis of novel metallocene-based compounds.
References
- 1. Electrochemical Behavior and Voltammetric Determination of a Manganese(II) Complex at a Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. Total synthesis of (-)-acetylaranotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclic Voltammetry | Chem Lab [chemlab.truman.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in manganese(iii) acetate mediated organic synthesis | Semantic Scholar [semanticscholar.org]
- 9. A mononuclear manganese(iii)–hydroperoxo complex: synthesis by activating dioxygen and reactivity in electrophilic and nucleophilic reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Unraveling the Spin Puzzle of Manganocene: A DFT and Computational Perspective
A comparative guide for researchers on the performance of Density Functional Theory (DFT) in predicting the spin state of manganocene, a notoriously challenging organometallic complex.
This compound [Mn(Cp)₂] stands as a fascinating case study in computational chemistry due to the subtle interplay of its electronic structure, Jahn-Teller distortion, and the close energetic proximity of its spin states. Accurately predicting the ground spin state of this compound has been a significant challenge for theoretical methods. This guide provides a comparative overview of the performance of various DFT functionals in tackling this problem, supported by published computational data.
The Challenge: A Delicate Balance of Spin States
Experimental evidence suggests a complex magnetic behavior for this compound, with a high-spin sextet (S=5/2) ground state in the gas phase and a low-spin doublet (S=1/2) in the solid state at low temperatures, with evidence of spin crossover behavior. This sensitivity to the physical state highlights the small energy differences between the spin states, making it a stringent test for computational methods. The Jahn-Teller effect, a geometric distortion that lifts the degeneracy of electronic states, further complicates the potential energy surface.
Performance of DFT Functionals: A Comparative Analysis
A comprehensive benchmark study by Radoń (2021) evaluated the performance of 30 DFT functionals against high-level wave function theory methods (CCSD(T)) and experimental data for the spin-state splitting of several metallocenes, including this compound. The study reveals a wide variation in the ability of different functionals to correctly predict the spin ground state and the energy difference between the high-spin and low-spin states.
The following table summarizes the calculated adiabatic energy difference (ΔEHL = Ehigh-spin - Elow-spin) for this compound using a selection of DFT functionals. A negative value indicates that the high-spin state is correctly predicted as the ground state.
| DFT Functional | Functional Type | ΔEHL (kcal/mol) |
| Experimental/Reference | ~ -2 to -4 | |
| B3LYP | Hybrid GGA | +5.3 |
| B3LYP* | Hybrid GGA | -1.7 |
| PBE0 | Hybrid GGA | +8.1 |
| TPSSh | Hybrid meta-GGA | +3.0 |
| M06 | Hybrid meta-GGA | +6.2 |
| M06-L | meta-GGA | -10.1 |
| BP86 | GGA | -13.8 |
| PBE | GGA | -12.1 |
| revPBE | GGA | -15.0 |
Data sourced from Radoń, M. (2021). Spin-state energetics of metallocenes: How do best wave function and density functional theory results compare with the experimental data? Physical Chemistry Chemical Physics, 23(16), 9987-10003. [1]
From the table, it is evident that standard hybrid functionals like B3LYP and PBE0 incorrectly predict a low-spin ground state for this compound. Functionals with a lower percentage of Hartree-Fock exchange, such as B3LYP*, show improved performance. Interestingly, some GGA and meta-GGA functionals, like M06-L and BP86, correctly predict the high-spin ground state but tend to overestimate its stability significantly. This highlights the "non-universality" of DFT functionals, where the performance can be highly system-dependent.
Experimental and Computational Protocols
The accurate prediction of this compound's spin state energetics requires a carefully chosen computational protocol. The following outlines a typical workflow based on the methodologies reported in the literature.
Computational Workflow
Caption: A typical computational workflow for studying the spin state of this compound.
Key Methodological Details
-
Software: Quantum chemistry packages such as Gaussian, ORCA, or TURBOMOLE are commonly used.
-
Basis Sets: A triple-zeta quality basis set with polarization functions (e.g., def2-TZVP) is generally recommended for the metal and all other atoms to provide a balanced description of the electronic structure.
-
Geometry Optimization: Geometries for both the high-spin and low-spin states are fully optimized without symmetry constraints to allow for the Jahn-Teller distortion.
-
Frequency Calculations: Vibrational frequency analysis is crucial to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to obtain the final electronic energies. The choice of the DFT functional at this stage is critical, as demonstrated in the comparison table.
The Role of the Jahn-Teller Distortion
Computational studies have shown that the Jahn-Teller effect plays a crucial role in the geometry and electronic structure of this compound. In the high-spin state, the molecule often exhibits a distortion from the ideal D5d symmetry, leading to changes in the Mn-Cp bond lengths and the overall shape of the molecule. Accurately capturing this distortion is essential for obtaining reliable energy predictions.
Conclusion
The computational study of this compound's spin state is a testament to the challenges and nuances of modern electronic structure theory. While no single DFT functional can be universally recommended for all transition metal complexes, the presented data offers valuable guidance for researchers in this field. For this compound, functionals with a reduced amount of exact exchange or certain meta-GGAs appear to provide a more qualitatively correct description of the spin ground state, although quantitative accuracy remains a significant challenge. Future research, including the development of new functionals and the application of more advanced multireference methods, will continue to shed light on the intricate electronic world of this enigmatic molecule.
References
Determining the Spin State of Manganocene: A Comparative Guide to Magnetic Susceptibility Measurements and Alternative Techniques
For researchers, scientists, and drug development professionals, understanding the electronic structure of organometallic compounds like manganocene is crucial for predicting their reactivity and designing new catalysts or therapeutic agents. The spin state of the central manganese atom, in particular, dictates its magnetic and chemical properties. This guide provides a comprehensive comparison of magnetic susceptibility measurements with other experimental techniques for determining the spin state of this compound, supported by experimental data and detailed protocols.
This compound, an organomanganese compound with the formula [Mn(C₅H₅)₂], can exist in different spin states, primarily a high-spin (S = 5/2) and a low-spin (S = 1/2) state.[1] The energy difference between these states is often small, and factors such as temperature, pressure, and the nature of substituents on the cyclopentadienyl (B1206354) (Cp) rings can influence which spin state is dominant.[1][2] Accurately determining this spin state is therefore essential for characterizing these molecules.
Magnetic Susceptibility Measurements: The Gold Standard
Magnetic susceptibility is a measure of how much a material becomes magnetized in an applied magnetic field.[3] For paramagnetic compounds like this compound, which contain unpaired electrons, this property is directly related to the number of unpaired electrons and thus the spin state of the metal center.[4] The effective magnetic moment (μeff), calculated from magnetic susceptibility data, serves as a reliable indicator of the spin state.[1]
Theoretical vs. Experimental Magnetic Moments for this compound
| Spin State (S) | Number of Unpaired Electrons (n) | Theoretical Spin-Only Magnetic Moment (μ_so = √[n(n+2)]) (Bohr Magnetons, μB) | Typical Experimental Magnetic Moment (μeff) (Bohr Magnetons, μB) |
| High-Spin (5/2) | 5 | 5.92 | ~5.7 - 5.9 |
| Low-Spin (1/2) | 1 | 1.73 | ~2.0 - 2.2 |
Note: Experimental values can deviate slightly from the spin-only formula due to factors like spin-orbit coupling.[4]
Experimental Data for Substituted Manganocenes
The spin state of this compound can be tuned by adding substituents to the cyclopentadienyl rings. Electron-donating groups tend to favor the low-spin state.[1]
| Compound | Temperature Range (K) | Observed Magnetic Moment (μeff) (μB) | Inferred Spin State |
| [(Me₃C)₃C₅H₂]₂Mn | Not specified | Temperature-invariant high value | High-Spin (S = 5/2)[1] |
| (C₅Me₅)₂Mn | 5 - 100 | 2.17 | Low-Spin (S = 1/2)[1] |
| [(Me₂CH)₄C₅H]₂Mn | 5 - 350 | 5.72 (temperature independent) | High-Spin (S = 5/2)[1] |
| [(Me₃C)₂C₅H₃]₂Mn | 5 - 200 | ~2.0 | Low-Spin (S = 1/2)[1] |
| Ind*₂Mn | 300 | Significantly populated | High-Spin (S = 5/2)[2] |
Experimental Workflow for Magnetic Susceptibility Measurement
The following diagram illustrates a typical workflow for determining the spin state of a this compound sample using a SQUID (Superconducting Quantum Interference Device) magnetometer, a highly sensitive instrument for measuring magnetic properties.
Caption: Workflow for determining this compound spin state via SQUID magnetometry.
Logical Path from Magnetic Susceptibility to Spin State
The determination of the spin state from magnetic susceptibility data follows a clear logical progression, as outlined in the diagram below.
Caption: Logic for spin state determination from magnetic susceptibility.
Alternative Methods for Spin State Determination
While magnetic susceptibility is a powerful tool, a multi-technique approach often provides a more complete picture of the electronic structure.
1. X-ray Diffraction
-
Principle: This technique provides precise information about the molecular structure, including bond lengths. The Mn-C bond distance in manganocenes is sensitive to the spin state of the manganese ion.
-
Data: Low-spin manganocenes exhibit shorter Mn-C bond lengths compared to their high-spin counterparts due to the population of anti-bonding orbitals in the high-spin state. For example, the Mn-C(ave) distance in the low-spin (Me₅C₅)₂Mn is 2.111(3) Å, while the high-spin isomer of (MeC₅H₄)₂Mn has a longer Mn-C distance of 2.433(8) Å.[1]
-
Protocol: A single crystal of the this compound derivative is mounted on a diffractometer. X-rays are passed through the crystal, and the diffraction pattern is collected. The data is then processed to solve the crystal structure and determine the bond lengths.
2. Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Principle: EPR is a spectroscopic technique that detects species with unpaired electrons. The shape and position (g-values) of the EPR signal are characteristic of the electronic environment of the unpaired electron(s) and can be used to distinguish between different spin states.[2]
-
Data: The EPR spectrum of a low-spin S=1/2 this compound will be significantly different from that of a high-spin S=5/2 species. For instance, studies on Ind*₂Mn in a toluene (B28343) glass showed distinct EPR signals at different temperatures, indicating a spin-crossover phenomenon.[2]
-
Protocol: A solution or frozen glass of the this compound derivative is placed in a quartz tube and inserted into the EPR spectrometer. The sample is irradiated with microwaves while the magnetic field is swept. The absorption of microwaves is detected and plotted as a function of the magnetic field.
3. Computational Methods
-
Principle: Quantum mechanical calculations, such as Density Functional Theory (DFT) and more advanced methods like CASSCF/NEVPT2, can be used to calculate the relative energies of the different possible spin states of a molecule.[2][5] The state with the lowest calculated energy is predicted to be the ground state.
-
Data: Computational studies on Ind*₂Mn predicted that the potential energy surfaces of the high-spin and low-spin states intersect, supporting the experimental observation of a thermally induced spin-crossover.[2]
-
Protocol: The 3D coordinates of the this compound molecule, often obtained from X-ray crystallography, are used as input for the calculation. A suitable level of theory and basis set are chosen, and the energies of the high-spin and low-spin states are calculated.
Conclusion
Magnetic susceptibility measurement remains a primary and highly effective method for determining the spin state of this compound derivatives, providing clear, quantitative data that can be directly related to the number of unpaired electrons. However, for a comprehensive understanding, especially in cases of spin-crossover or ambiguous magnetic data, complementary techniques such as X-ray diffraction, EPR spectroscopy, and computational modeling are invaluable. The combination of these methods allows for a robust characterization of the electronic structure of these important organometallic compounds.
References
A Comparative Guide to the Structural Validation of Manganocene Adducts with Lewis Bases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural features of manganocene adducts with various Lewis bases, supported by experimental data from X-ray crystallography and Electron Paramagnetic Resonance (EPR) spectroscopy. Detailed experimental protocols for these key analytical techniques are also presented to aid in the design and execution of validation studies.
Introduction
This compound, Mn(C₅H₅)₂, is a fascinating organometallic compound known for its ionic character and reactivity, readily forming adducts with Lewis bases.[1] The coordination of Lewis bases to the manganese center significantly influences the structural and electronic properties of the this compound framework. Validating the precise structure of these adducts is crucial for understanding their reactivity, stability, and potential applications in catalysis and materials science. This guide focuses on the structural elucidation of these adducts through a comparative analysis of crystallographic and spectroscopic data.
Structural Comparison of this compound-Lewis Base Adducts
The coordination of Lewis bases to this compound induces significant changes in its molecular geometry. These changes, primarily observed in bond lengths and angles, can be precisely determined by single-crystal X-ray diffraction. A systematic comparison of these parameters for a series of adducts provides insights into the steric and electronic effects of the Lewis base on the this compound moiety.
Crystallographic Data
The following table summarizes key structural parameters obtained from single-crystal X-ray diffraction studies of this compound and its adducts with pyridine-based Lewis bases. The data is extracted from the supplementary information of the study by Cannella et al. (2018) published in Dalton Transactions.
| Compound | Mn-N Bond Length (Å) | Avg. Mn-C(Cp) Bond Length (Å) | Cp(centroid)-Mn-Cp(centroid) Angle (°) | Reference |
| (η⁵-Cp)₂Mn(pyridine)₂ | 2.258(2), 2.261(2) | 2.435 | 139.8 | |
| (η⁵-Cp)₂Mn(4-phenylpyridine)₂ | 2.254(2), 2.259(2) | 2.438 | 140.1 | |
| (η⁵-Cp)₂Mn(2,2'-bipyridine) | 2.235(2), 2.245(2) | 2.441 | 138.5 | |
| (η⁵-Cp)₂Mn(4,4'-dimethyl-2,2'-bipyridine) | 2.241(3), 2.248(3) | 2.440 | 138.2 | |
| [CpMn(hpp)]₂ (dimer)¹ | 2.153(1), 2.248(1) | 2.478 | N/A | [2] |
¹Data for the dimeric substituted this compound adduct [CpMn(hpp)]₂ is included for comparison of Mn-N and Mn-C bond lengths in a different coordination environment.
The data reveals that the Mn-N bond lengths are influenced by the nature of the pyridine (B92270) ligand. Bidentate ligands like 2,2'-bipyridine (B1663995) exhibit slightly shorter Mn-N bonds compared to monodentate pyridine ligands, likely due to the chelate effect. The Mn-C(Cp) bond lengths and the angle between the cyclopentadienyl (B1206354) ring centroids show less variation, indicating that the fundamental sandwich structure is largely maintained upon adduct formation.
Spectroscopic Analysis: Electron Paramagnetic Resonance (EPR)
EPR spectroscopy is a highly sensitive technique for probing the electronic structure of paramagnetic species like high-spin manganese(II) complexes. The key parameters derived from an EPR spectrum are the g-factor and the hyperfine coupling constant (A), which provide information about the electronic environment and the interaction of the unpaired electron with the manganese nucleus (I = 5/2).
Comparative EPR Data
| Complex Type | g-value (isotropic) | Hyperfine Coupling Constant (A) (G) | Reference |
| Hexaaqua Mn(II) | ~2.00 | ~95 | [3] |
| Mn(II) with octahedral N/O coordination | ~2.00 | 90 - 95 | |
| Distorted five-coordinate Mn(II) (N-ligands) | Anisotropic g-tensor | Variable, often poorly resolved | [4] |
For high-spin Mn(II) complexes, the g-value is typically close to the free-electron value of ~2.00. The hyperfine coupling constant is sensitive to the covalency of the metal-ligand bonds and the coordination geometry. Deviations from these typical values in a this compound adduct would suggest a significant change in the electronic structure of the manganese center.
Experimental Protocols
Accurate structural validation requires meticulous experimental procedures, especially given the air-sensitive nature of many organometallic compounds.
Single-Crystal X-ray Diffraction of Air-Sensitive this compound Adducts
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling, or vapor diffusion in an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Crystal Mounting: Due to their air-sensitivity, crystals should be handled under an inert, viscous oil (e.g., paratone or fomblin oil). A suitable crystal is selected under a microscope, mounted on a cryo-loop, and flash-cooled in a stream of cold nitrogen gas on the diffractometer.
-
Data Collection:
-
Radiation Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation is commonly used.
-
Temperature: Data is typically collected at low temperatures (e.g., 100-150 K) to minimize thermal vibrations and potential sample decomposition.
-
Data Strategy: A complete dataset is collected by rotating the crystal and recording diffraction images over a range of angles.
-
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and integrate the reflection intensities. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.
Electron Paramagnetic Resonance (EPR) Spectroscopy of Manganese(II) Complexes
-
Sample Preparation:
-
Solid-State: A powdered sample of the this compound adduct is packed into an EPR tube under an inert atmosphere.
-
Solution: A solution of the complex in a suitable deoxygenated solvent is prepared in a glovebox and flame-sealed in an EPR tube. Frozen solution spectra are often recorded at cryogenic temperatures (e.g., 77 K).
-
-
Instrumental Setup:
-
Frequency: X-band (~9.5 GHz) is the most common frequency, though Q-band (~35 GHz) can provide better resolution.
-
Temperature: Measurements are typically performed at low temperatures (e.g., 77 K or 4 K) to increase signal intensity and observe fine structure.
-
-
Data Acquisition: The magnetic field is swept while the sample is irradiated with microwaves. The absorption of microwaves by the paramagnetic sample is detected and recorded as the first derivative of the absorption spectrum.
-
Data Analysis: The g-values are determined from the magnetic field and microwave frequency at resonance. The hyperfine coupling constants are measured as the separation between the hyperfine lines in the spectrum. Spectral simulations are often employed to extract accurate parameters, especially for anisotropic spectra.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a newly synthesized this compound-Lewis base adduct.
Caption: Logical workflow for the synthesis, characterization, and structural validation of this compound-Lewis base adducts.
References
- 1. Structural diversity in pyridine and polypyridine adducts of ring slipped this compound: correlating ligand steric bulk with quantified deviation from ideal hapticity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Electron paramagnetic spectrum of dimanganic human serum transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of Manganocene and Other First-Row Metallocenes
For Researchers, Scientists, and Drug Development Professionals
Metallocenes, a class of organometallic compounds featuring a transition metal sandwiched between two cyclopentadienyl (B1206354) ligands, have garnered significant interest for their catalytic applications. Their unique electronic and structural properties make them effective catalysts in a variety of chemical transformations, including polymerization and cross-coupling reactions. This guide provides a comparative analysis of the catalytic activity of manganocene against other common first-row transition metal metallocenes—ferrocene, cobaltocene, and nickelocene—with a focus on the Suzuki-Miyaura cross-coupling reaction. While direct comparative studies are limited, this document synthesizes available data to offer insights into their relative performance.
Catalytic Performance in Suzuki-Miyaura Cross-Coupling Reactions
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Ferrocene-based Palladacycle | 4-Bromotoluene | Phenylboronic acid | Cs₂CO₃ | Dioxane | 100 | 12 | >95% | [1] |
| Cobalt(II) complex with DMCyDA | N-Boc-4-bromopiperidine | Phenylboronic acid neopentyl glycol ester | KOMe | DMA | 60 | 12 | 61% | [2][3] |
| NiCl₂(PCy₃)₂ | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85% | [4] |
| (IPr)CuCl / Na[Mn(CO)₅] | 4-Tolylboronic acid neopentyl glycol ester | 1-Iodooctane | KOMe | THF | 60 | 12 | 88% | [2] |
Note: The data presented is sourced from different studies with varying reaction conditions and catalyst structures. Direct comparison of catalytic activity should be made with caution. The manganese-based catalyst listed is a bimetallic system and not this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of catalytic performance. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using catalyst systems based on the metallocenes discussed.
General Procedure for Suzuki-Miyaura Cross-Coupling
A mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2 mmol), and the metallocene-based catalyst (0.5-5 mol%) in a suitable solvent (e.g., dioxane, THF, t-amyl alcohol, 3-5 mL) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is then stirred at a specified temperature for a designated period. Upon completion, the reaction is cooled to room temperature, and the product is isolated and purified using standard techniques such as extraction and column chromatography.
Example Protocol for a Ferrocene-based Catalyst System:
In a nitrogen-filled glovebox, a reaction tube is charged with a ferrocene-based palladium catalyst (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and a base (2.0 mmol). The tube is sealed, removed from the glovebox, and the appropriate solvent (5 mL) is added via syringe. The reaction mixture is then heated in an oil bath at the desired temperature with stirring for the specified time. After cooling, the mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in metallocene-catalyzed reactions, the following diagrams are provided.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for screening the catalytic activity of metallocenes.
Discussion
The available data suggests that ferrocene, cobaltocene, and nickelocene, when incorporated into suitable catalyst systems, are active in promoting Suzuki-Miyaura cross-coupling reactions. Ferrocene-based ligands, in particular, are widely used in conjunction with palladium to form highly active and stable catalysts. Cobalt and nickel complexes also demonstrate catalytic activity, often providing a more cost-effective alternative to palladium.
References
Spectroscopic Fingerprints: Distinguishing High-Spin and Low-Spin Manganocene
A Comparative Guide for Researchers
Manganocene, (C₅H₅)₂Mn, and its derivatives stand out in the landscape of metallocene chemistry due to the delicate energy balance between their high-spin and low-spin electronic states. This equilibrium is readily influenced by the substitution on the cyclopentadienyl (B1206354) (Cp) rings, making spectroscopic characterization crucial for determining the ground-state spin configuration. This guide provides a comparative overview of the key spectroscopic techniques used to differentiate between high-spin (S = 5/2) and low-spin (S = 1/2) manganocenes, supported by experimental data and detailed methodologies.
The spin state of this compound is dictated by the ligand field strength of the cyclopentadienyl rings. Unsubstituted this compound is a high-spin complex, whereas the introduction of electron-donating alkyl groups, such as in decamethylthis compound ((C₅Me₅)₂Mn or MnCp*₂), increases the ligand field splitting, favoring a low-spin ground state.[1] This fundamental difference in electronic configuration gives rise to distinct spectroscopic signatures.
Comparative Analysis of Spectroscopic Data
The following tables summarize the characteristic spectroscopic parameters for high-spin and low-spin this compound derivatives, providing a quantitative basis for differentiation.
Table 1: Magnetic Susceptibility Data
| Compound | Spin State | S Value | Theoretical µ_so (B.M.) | Experimental µ_eff (B.M.) |
| This compound, (C₅H₅)₂Mn | High-Spin | 5/2 | 5.92 | ~5.9 |
| Decamethylthis compound, (C₅Me₅)₂Mn | Low-Spin | 1/2 | 1.73 | 2.17[2] |
µ_so: spin-only magnetic moment µ_eff: effective magnetic moment
Table 2: Electron Paramagnetic Resonance (EPR) Spectroscopy Data
| Compound | Spin State | Temperature | g-values |
| This compound, (C₅H₅)₂Mn | High-Spin | Room Temp. | g ≈ 2.0 |
| Decamethylthis compound, (C₅Me₅)₂Mn | Low-Spin | Low Temp. | g⊥ ≈ 2.0, g∥ ≈ 2.0[1] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Spin State | Nucleus | Chemical Shift (δ, ppm) |
| Paramagnetic Manganocenes | High/Low | ¹H | Wide range, e.g., -260 to +300 |
| Paramagnetic Manganocenes | High/Low | ¹³C | Wide range, e.g., -600 to +1640 |
Note: The paramagnetic nature of both spin states leads to broad signals and a wide range of chemical shifts, making direct comparison complex without specific examples under identical conditions.
Table 4: UV-Vis Spectroscopy Data
| Compound | Spin State | λ_max (nm) | Assignment |
| Decamethylthis compound, (C₅Me₅)₂Mn | Low-Spin | 468[3] | Ligand-to-Metal Charge Transfer (LMCT) |
Experimental Protocols
Accurate spectroscopic characterization of manganocenes requires careful handling due to their air-sensitivity and paramagnetic nature.
Synthesis and Handling
Manganocenes are typically synthesized via salt metathesis from MnCl₂ and the corresponding cyclopentadienyl anion. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated prior to use.
Magnetic Susceptibility Measurements
Magnetic susceptibility data is commonly acquired using a Superconducting Quantum Interference Device (SQUID) magnetometer.
-
Sample Preparation: A polycrystalline sample is loaded into a gelatin capsule or a similar sample holder inside a glovebox.
-
Measurement: The magnetic moment of the sample is measured over a range of temperatures (e.g., 2-300 K) in a constant applied magnetic field (e.g., 0.1 T).
-
Data Analysis: The molar magnetic susceptibility (χ_M) is calculated and plotted as χ_M vs. T or χ_M*T vs. T. The effective magnetic moment (µ_eff) is determined from the Curie-Weiss law fit of the high-temperature data.[4]
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a highly sensitive technique for distinguishing between the S = 5/2 and S = 1/2 spin states.
-
Sample Preparation: Samples for EPR are typically prepared as frozen solutions or as powders diluted in a diamagnetic host matrix to prevent intermolecular interactions. Inside a glovebox, the sample is loaded into a quartz EPR tube and sealed.
-
Instrument Settings:
-
Frequency: X-band (~9.5 GHz) or Q-band (~35 GHz) are commonly used.
-
Temperature: Measurements are often performed at low temperatures (e.g., 77 K or 4 K) using a liquid nitrogen or helium cryostat to observe well-resolved spectra.
-
Modulation Frequency and Amplitude: These are optimized to maximize signal-to-noise without distorting the lineshape.
-
-
Data Analysis: The g-values are determined from the resonance field positions.[5] Simulations of the spectra can provide more detailed information about the electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR of paramagnetic compounds is characterized by broad signals and large chemical shift ranges.
-
Sample Preparation: Samples are prepared in deuterated solvents that have been thoroughly dried and degassed. The NMR tube is sealed under an inert atmosphere.
-
Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer is advantageous for better resolution of the broad signals.
-
Pulse Sequence: Simple one-pulse experiments are typically used.
-
Acquisition Parameters: A short relaxation delay (due to fast relaxation in paramagnetic compounds) and a wide spectral width are necessary.[6]
-
-
Referencing: Chemical shifts are referenced to an internal standard, though the large shifts can sometimes make this challenging.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
-
Sample Preparation: Solutions of the this compound derivative are prepared in a suitable, transparent, and dry solvent inside a glovebox. The solution is transferred to a cuvette with a septum or a specially designed air-tight cuvette.
-
Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm).
-
Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified and assigned to specific electronic transitions (e.g., d-d transitions, charge transfer bands).
Logical Relationship between Spin State and Spectroscopic Evidence
The following diagram illustrates the logical flow from the electronic structure of this compound to the observable spectroscopic evidence that allows for the determination of its spin state.
Caption: Relationship between this compound's electronic structure and spectroscopic observables.
Conclusion
The differentiation between high-spin and low-spin manganocenes is unequivocally achieved through a combination of spectroscopic techniques. Magnetic susceptibility measurements provide a direct measure of the number of unpaired electrons, offering a clear distinction between the S = 5/2 and S = 1/2 states. EPR spectroscopy serves as a powerful complementary technique, with the g-values and spectral features being highly sensitive to the spin state. While NMR and UV-Vis spectroscopy provide valuable electronic structure information, their interpretation for spin-state determination can be more complex due to the paramagnetic nature of these compounds. A comprehensive analysis employing multiple spectroscopic methods is therefore essential for the accurate characterization of this compound derivatives.
References
The Influence of Ligand Modification on the Electronic Properties of Manganocene: A Comparative Guide
Introduction: Manganocene, Mn(C₅H₅)₂, stands out among metallocenes due to its fascinating and tunable electronic properties. The delicate balance between high-spin and low-spin states, along with its redox behavior, is highly sensitive to modifications of the cyclopentadienyl (B1206354) (Cp) ligands. This guide provides a comparative analysis of how ligand substitutions—ranging from electron-donating alkyl groups to bulky and electron-withdrawing moieties—impact the electronic landscape of the this compound core. Experimental data on spin states, magnetic moments, and redox potentials are presented, along with detailed experimental protocols for the synthesis and characterization of these fascinating compounds.
The Interplay of Steric and Electronic Effects
The electronic configuration of the Mn(II) center in this compound is d⁵. The relative energies of the d-orbitals, and thus the preferred spin state, are dictated by the ligand field environment. Ligand modifications can alter this environment through both steric and electronic effects.
-
Electron-Donating Groups (EDGs): Substituents like alkyl groups (-CH₃, -C(CH₃)₃) increase the electron density on the cyclopentadienyl rings. This enhances the ligand field strength, which can favor the pairing of electrons, leading to a low-spin state.
-
Steric Hindrance: Bulky substituents can influence the Mn-Cp bond distance and the overall geometry of the complex. Increased steric bulk can sometimes force a change in the spin state.
-
Electron-Withdrawing Groups (EWGs): Ligands such as cyano (-CN) or boronyl (-BO) groups decrease the electron density on the Cp rings. This can dramatically affect the electron affinity and redox potentials of the this compound complex.
The interplay of these factors determines the ultimate electronic properties of the substituted this compound.
Comparative Analysis of Electronic Properties
The following tables summarize key electronic properties of various substituted manganocenes based on reported experimental and computational data.
| This compound Derivative | Ligand Modification | Spin State (S) | Magnetic Moment (μ_eff) [μ_B] | Key Observations |
| Unsubstituted this compound | ||||
| Mn(C₅H₅)₂ | None | High-Spin (5/2) | ~5.9 | In the gas phase and above 159 °C in the solid state, it exists as a typical high-spin sandwich complex. Below this temperature, it adopts a polymeric structure. |
| Alkyl-Substituted Manganocenes | ||||
| Mn(C₅H₄CH₃)₂ | Methyl (EDG) | High-Spin/Low-Spin Equilibrium | Temperature-dependent | Exhibits a thermal equilibrium between high-spin and low-spin states in solution. |
| Mn(C₅Me₅)₂ (Decamethylthis compound) | Pentamethyl (EDG) | Low-Spin (1/2) | ~2.17 | The strong electron-donating effect of the ten methyl groups stabilizes the low-spin configuration. |
| Mn(C₅H₄tBu)₂ | mono-tert-Butyl (EDG, Bulky) | High-Spin/Low-Spin Crossover | Temperature-dependent | Shows spin-crossover behavior, with a higher crossover temperature than less substituted derivatives. |
| Mn(Ind*)₂ (Heptamethylindenyl) | Fused Ring System with EDGs | Low-Spin (1/2) at 100 K | Temperature-dependent | The solid-state structure at low temperatures indicates a low-spin ground state, but it undergoes thermally accessible spin-crossover to a high-spin state. |
| Bulky Ligand this compound | ||||
| Mn(Cp''')₂ (Cp''' = C₅H₂tBu₃) | 1,2,4-tri-tert-Butyl (EDG, Bulky) | High-Spin (5/2) | Not Reported | The bulky ligands provide kinetic stability to the complex. |
| This compound Derivative | Ligand Modification | Redox Potential (V vs. Fc/Fc⁺) | Electron Affinity (eV) | Key Observations |
| Unsubstituted this compound | ||||
| Mn(C₅H₅)₂ | None | Not Reported in a comparable solvent | 0.28 (Calculated) | Has a surprisingly low electron affinity for a 17-electron species.[1] |
| Bulky Ligand this compound | ||||
| Mn(Cp''')₂ (Cp''' = C₅H₂tBu₃) | 1,2,4-tri-tert-Butyl (EDG, Bulky) | E_pc = -3.26 (irreversible) | Not Reported | The reduction is observed at a very negative potential, indicating the stability of the Mn(II) state.[2] |
| Manganocenes with EWGs | ||||
| Mn[C₅(CN)₅]₂ | Pentacyano (EWG) | Not Reported | 4.78 (Calculated) | The presence of strong electron-withdrawing groups dramatically increases the electron affinity, making it a "superhalogen".[1] |
| Mn[C₅(BO)₅]₂ | Pentaboronyl (EWG) | Not Reported | 4.85 (Calculated) | Similar to the cyano-substituted derivative, this complex exhibits a very high electron affinity.[1] |
Experimental Protocols
General Synthesis of Substituted Manganocenes (Salt Metathesis Route)
This method is a general procedure for the synthesis of manganocenes with substituted cyclopentadienyl ligands.
Materials:
-
Anhydrous Manganese(II) chloride (MnCl₂)
-
Substituted cyclopentadienyl potassium or sodium salt (e.g., KC₅H₄R, NaC₅R₅)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous hexane
Procedure:
-
All manipulations are carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.
-
A suspension of anhydrous MnCl₂ in THF is prepared in a Schlenk flask.
-
Two equivalents of the desired substituted cyclopentadienyl salt, dissolved in THF, are added dropwise to the stirred MnCl₂ suspension at room temperature or below (e.g., -78 °C for thermally sensitive products).
-
The reaction mixture is stirred overnight at room temperature to ensure complete reaction.
-
The solvent is removed in vacuo, and the resulting solid residue is extracted with a non-polar solvent such as hexane.
-
The extract is filtered to remove the inorganic salt byproduct (KCl or NaCl).
-
The filtrate is concentrated, and the product is crystallized by cooling to a low temperature (e.g., -20 °C).
Cyclic Voltammetry Measurements
Apparatus:
-
A three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., platinum wire).
-
A potentiostat.
-
An inert atmosphere glovebox or Schlenk line.
Procedure:
-
The experiment is conducted under an inert atmosphere.
-
A solution of the this compound derivative (typically ~1 mM) is prepared in a suitable dry, degassed solvent (e.g., THF, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆).
-
The solution is transferred to the electrochemical cell.
-
The cyclic voltammogram is recorded by scanning the potential between appropriate limits.
-
The redox potentials are typically referenced to an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple, which is added to the solution at the end of the experiment.
Magnetic Susceptibility Measurements
The magnetic susceptibility of solid samples is often measured using a Superconducting Quantum Interference Device (SQUID) magnetometer.
Procedure:
-
A carefully weighed sample of the crystalline this compound derivative is placed in a gelatin capsule or other suitable sample holder.
-
The sample is loaded into the SQUID magnetometer.
-
The magnetic moment is measured over a range of temperatures (e.g., 2 K to 300 K) under a constant applied magnetic field.
-
The molar magnetic susceptibility (χ_M) is calculated from the measured magnetic moment.
-
The effective magnetic moment (μ_eff) is then determined using the equation: μ_eff = √(8χ_M T), where T is the temperature in Kelvin.
Visualizing the Structure-Property Relationship
The following diagram illustrates the general relationship between ligand modifications and the resulting electronic properties of this compound.
Caption: Ligand modification effects on this compound properties.
Conclusion
The electronic properties of this compound are highly tunable through strategic ligand design. Electron-donating groups generally favor a low-spin state and make the complex easier to oxidize (more negative reduction potential). Conversely, electron-withdrawing groups are predicted to favor a high-spin state and dramatically increase the electron affinity, making the complex a powerful oxidizing agent. Steric bulk also plays a crucial role, influencing the spin-crossover behavior and the stability of the resulting complexes. This ability to fine-tune the electronic structure of this compound through ligand modification opens up possibilities for its application in catalysis, materials science, and as redox-active components in molecular devices. Further systematic experimental studies will continue to unravel the intricate relationships between ligand structure and the electronic properties of this unique metallocene.
References
A Comparative Guide to the X-ray Photoelectron Spectroscopy (XPS) Analysis of Manganocene and Other First-Row Metallocenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the X-ray Photoelectron Spectroscopy (XPS) analysis of manganocene, benchmarked against its well-characterized structural analogs, ferrocene (B1249389) and cobaltocene (B1669278). Given the air-sensitive nature of this compound, this document emphasizes the specialized handling protocols required for accurate analysis and presents expected binding energy data to aid in spectral interpretation.
Quantitative XPS Data Comparison
The following table summarizes the core-level binding energies for this compound, ferrocene, and the cobaltocenium cation (the stable form of cobaltocene in air). The values for this compound are representative estimates based on typical Mn(II) compounds, as specific literature values for its XPS analysis are scarce. All binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and are presented in electronvolts (eV).
| Metallocene | Metal Core Level | Binding Energy (eV) | C 1s (Cyclopentadienyl) | Binding Energy (eV) |
| This compound (MnCp₂) | Mn 2p₃/₂ | ~641.1 - 642.0[1][2] | C 1s | ~284.3 - 285.0 |
| Ferrocene (FeCp₂) | Fe 2p₃/₂ | ~707.7 - 708.2[3] | C 1s | ~284.9[4] |
| Cobaltocenium ([CoCp₂]⁺) | Co 2p₃/₂ | ~780.0 - 781.1[5][6] | C 1s | ~285.0 - 286.8[7] |
Experimental Protocol for XPS Analysis of Air-Sensitive Metallocenes
The analysis of air-sensitive compounds like this compound requires rigorous exclusion of atmospheric oxygen and moisture to prevent sample degradation. The following protocol outlines the necessary steps for obtaining reliable XPS data.
1. Sample Preparation (In an Inert Atmosphere)
-
All sample handling must be performed inside a glovebox with a continuously purified inert atmosphere (e.g., argon or nitrogen) with oxygen and moisture levels below 1 ppm.
-
The metallocene sample, typically a crystalline powder, is mounted onto a sample holder using either a compatible, vacuum-rated adhesive tape (e.g., copper or carbon tape) or by pressing the powder into a shallow well in the holder.
-
The mounted sample holder is then loaded into a vacuum-tight transfer vessel, which is sealed before removal from the glovebox.
2. Sample Transfer and Introduction to the XPS Instrument
-
The sealed transfer vessel is quickly moved from the glovebox to the XPS instrument's load-lock chamber.
-
The transfer vessel is docked to the load-lock's port, and the space between the vessel's gate valve and the load-lock's gate valve is evacuated.
-
Once the pressure has equalized, both gate valves are opened, and the sample holder is transferred from the vessel to the instrument's transfer arm using a wobble stick or other manipulation tool.
-
The gate valves are then closed, and the transfer vessel can be removed.
3. XPS Data Acquisition
-
The sample is moved from the load-lock chamber into the main analysis chamber, which is maintained under ultra-high vacuum (UHV) conditions (typically <10⁻⁸ mbar).
-
A survey scan is first acquired to identify the elements present on the surface.
-
High-resolution scans are then performed for the core levels of interest, including Mn 2p, Fe 2p, or Co 2p, as well as C 1s and O 1s (to check for any oxidation).
-
A low-energy electron flood gun may be used to counteract any sample charging effects.
-
All binding energies should be calibrated using the C-C component of the adventitious carbon C 1s peak, set to a binding energy of 284.8 eV.[8]
Visualizing the Experimental Workflow
The following diagram illustrates the critical steps in the XPS analysis of an air-sensitive compound, ensuring sample integrity from preparation to analysis.
Comparative Analysis and Interpretation
This compound (MnCp₂): As a high-spin d⁵ Mn(II) complex, the Mn 2p spectrum of this compound is expected to exhibit significant multiplet splitting. The Mn 2p₃/₂ peak is anticipated to appear around 641.1-642.0 eV.[1][2] The presence of shake-up satellite features is also possible, which can provide further information about the electronic structure. Due to its high reactivity, the presence of an O 1s signal and higher binding energy components in the Mn 2p spectrum would indicate sample oxidation, likely to Mn(III) or Mn(IV) species.
Ferrocene (FeCp₂): Ferrocene is a diamagnetic, low-spin d⁶ Fe(II) complex. Its Fe 2p₃/₂ peak is typically observed at a lower binding energy of approximately 707.7-708.2 eV.[3] The spectrum is characterized by sharp, well-defined peaks with less pronounced multiplet splitting compared to high-spin manganese(II). A higher binding energy shoulder or peak around 710 eV can indicate the presence of the oxidized ferrocenium (B1229745) cation (Fe(III)).
Cobaltocene and the Cobaltocenium Cation ([CoCp₂]⁺): Cobaltocene itself is a 19-electron Co(II) species and is readily oxidized to the more stable 18-electron cobaltocenium cation, a Co(III) species. Therefore, XPS analysis performed under standard conditions is more likely to characterize the cobaltocenium cation. The Co 2p₃/₂ peak for Co(III) in such sandwich compounds is found at approximately 780.0-781.1 eV.[5][6] The spectrum may also show satellite structures characteristic of Co(III) complexes.
Cyclopentadienyl (B1206354) C 1s Signal: The C 1s binding energy for the cyclopentadienyl (Cp) rings in these metallocenes is typically found in the range of 284.3 to 285.0 eV.[4] Small shifts in this binding energy can provide insights into the nature of the metal-ligand bond and the overall electronic environment of the carbon atoms. In the case of the cationic cobaltocenium, a slight shift to higher binding energy for the C 1s peak may be observed due to the overall positive charge of the complex.[7]
By understanding the expected binding energies and spectral features of these metallocenes, and by employing rigorous air-sensitive handling techniques, researchers can obtain high-quality, reliable XPS data for comparative analysis and for the characterization of novel organometallic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Carbon | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. surfacesciencewestern.com [surfacesciencewestern.com]
A Comparative Analysis of Manganocene and Its Indenyl Analogues: Structure, Electronics, and Reactivity
A deep dive into the structural, electronic, and reactive properties of manganocene and its indenyl derivatives reveals significant variations arising from ligand modification. While this compound typically exhibits a high-spin electronic state, its indenyl counterparts, particularly sterically hindered derivatives, can access a low-spin state, profoundly influencing their molecular geometry and reactivity. This guide provides a comparative overview of these fascinating organometallic compounds, supported by experimental data and detailed protocols for their characterization.
This compound (Cp₂Mn), a classic sandwich compound, has long been a subject of interest due to its intriguing electronic structure and reactivity. The replacement of the cyclopentadienyl (B1206354) (Cp) ligands with indenyl or substituted indenyl ligands gives rise to a class of analogues with distinct properties. The indenyl ligand, with its fused benzene (B151609) ring, introduces electronic and steric perturbations that lead to significant differences in bond lengths, magnetic behavior, and electrochemical properties compared to the parent this compound.
Structural Comparison: The Influence of the Indenyl Ligand
The introduction of the indenyl ligand framework leads to notable changes in the coordination sphere of the manganese center. A key difference lies in the metal-ligand bonding, which is reflected in the manganese-carbon (Mn-C) and manganese-to-ring-centroid (Mn-Cpcent) distances.
In high-spin this compound and its simple indenyl analogues, the Mn-C bond lengths are relatively long, indicative of a more ionic interaction between the metal and the ligands. However, in sterically demanding indenyl analogues such as the permethylindenyl complex, (Ind*)₂Mn, a switch to a low-spin state results in significantly shorter Mn-C and Mn-Cpcent distances.[1] This structural contraction is a direct consequence of the altered electronic configuration and increased covalent character of the metal-ligand bond.
Table 1: Comparison of Key Structural Parameters for this compound and Indenyl Analogues
| Compound | Spin State | Avg. Mn-C Distance (Å) | Mn-Cpcent Distance (Å) |
| This compound (Cp₂Mn) | High-Spin (S=5/2) | ~2.42 | ~2.11 |
| [1,3-(SiMe₃)₂C₉H₅]₂Mn | High-Spin (S=5/2) | ~2.41 | ~2.05 |
| [1,3-(i-Pr)₂C₉H₅]₂Mn | High-Spin (S=5/2) | ~2.41 | ~2.05 |
| (Ind*)₂Mn (Permethylindenyl) | Low-Spin (S=1/2) | 2.1272(13)[1] | 1.7400(6)[1] |
Note: Data for Cp₂Mn and other high-spin indenyl analogues are compiled from various sources for comparative purposes.
Electronic Properties: Spin States and Redox Behavior
The electronic ground state of this compound is typically high-spin (S = 5/2), a consequence of the relatively weak ligand field of the cyclopentadienyl ligands.[1] This high-spin configuration is also observed in many of its indenyl analogues.[1] However, the introduction of bulky and electron-donating substituents on the indenyl ligand, as seen in (Ind*)₂Mn, can lead to a crossover to a low-spin (S = 1/2) ground state.[1] This spin-crossover phenomenon is a key differentiator between this compound and some of its indenyl derivatives and has profound implications for their magnetic and reactive properties.
The electronic nature of the indenyl ligand also influences the redox behavior of these complexes. The fused benzene ring can delocalize charge more effectively, and substituents on the indenyl ring can further tune the electron density at the manganese center. For instance, amino-substituted indenyl manganese tricarbonyl complexes exhibit reversible reduction waves at less negative potentials compared to the parent indenyl manganese tricarbonyl, indicating that the amino group acts as an electron-donating group, making the complex easier to reduce.
Table 2: Electrochemical Data for Indenyl Manganese Complexes
| Compound | Redox Process | Potential (V vs. Fc⁺/Fc) |
| Mn(IndPyrr)(CO)₃ | 1st Reduction | -2.34 |
| 2nd Reduction | -2.55 | |
| Mn(IndPip)(CO)₃ | 1st Reduction | -2.27 |
| 2nd Reduction | -2.47 | |
| Mn(Ind)(CO)₃ | 1st Reduction | -2.23 |
| 2nd Reduction | -2.46 |
Data for aminoindenyl manganese tricarbonyl complexes. IndPyrr = pyrrolidinyl-indenyl, IndPip = piperazinyl-indenyl.
The "Indenyl Effect": Enhanced Reactivity
A significant feature of indenyl metallocenes is their enhanced reactivity in ligand substitution reactions compared to their cyclopentadienyl counterparts, a phenomenon known as the "indenyl effect". This is attributed to the ability of the indenyl ligand to undergo haptotropic rearrangement from an η⁵-coordination mode to an η³-coordination mode. This slippage opens up a coordination site on the metal center, facilitating associative substitution pathways that are typically inaccessible for 18-electron cyclopentadienyl complexes. This can lead to substitution rates that are several orders of magnitude faster for indenyl complexes.[1]
Experimental Protocols
Synthesis of Bis(permethylindenyl)manganese ((Ind*)₂Mn)
Materials:
-
Heptamethylindene (Ind*H)
-
n-Butyllithium (n-BuLi) in hexanes
-
Manganese(II) chloride (MnCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane (B18724), anhydrous
-
Schlenk line and glassware
-
Dry, oxygen-free nitrogen or argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve heptamethylindene in anhydrous THF in a Schlenk flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight to ensure complete deprotonation, forming a solution of lithium heptamethylindenide (Ind*Li).
-
In a separate Schlenk flask, prepare a slurry of manganese(II) chloride in anhydrous THF and cool to -78 °C.
-
Slowly add two equivalents of the prepared Ind*Li solution to the MnCl₂ slurry via cannula transfer.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the THF in vacuo.
-
Extract the solid residue with anhydrous pentane and filter to remove lithium chloride.
-
Concentrate the pentane solution and cool to -30 °C to crystallize the product.
-
Isolate the purple crystals of (Ind*)₂Mn by filtration and dry under vacuum.
Cyclic Voltammetry
Equipment:
-
Potentiostat
-
Three-electrode cell (glassy carbon working electrode, platinum wire counter electrode, and a silver wire or Ag/AgCl reference electrode)
-
Glovebox or Schlenk line for measurements under inert atmosphere
-
Anhydrous, deoxygenated solvent (e.g., THF, acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate, [NBu₄][PF₆])
-
Ferrocene (B1249389) (for use as an internal standard)
Procedure:
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M [NBu₄][PF₆]) in the chosen anhydrous, deoxygenated solvent.
-
Assemble the three-electrode cell inside a glovebox or under a constant flow of inert gas.
-
Add the electrolyte solution to the cell.
-
Polish the working electrode with alumina (B75360) slurry, rinse with the solvent, and dry before use.
-
Record a background voltammogram of the electrolyte solution to ensure the absence of impurities.
-
Add a small amount of ferrocene to the cell and record its voltammogram. The Fc⁺/Fc redox couple will be used as an internal reference.
-
Add the sample of the manganese complex to the cell to achieve the desired concentration (typically 1-5 mM).
-
Record the cyclic voltammogram of the sample over the desired potential range and at various scan rates.
-
All potentials should be reported relative to the Fc⁺/Fc couple.
Magnetic Susceptibility Measurement (SQUID Magnetometry)
Equipment:
-
Superconducting Quantum Interference Device (SQUID) magnetometer
-
Gelatin capsules or other suitable sample holders
-
Microbalance
Procedure:
-
Accurately weigh a small amount of the crystalline sample (typically 1-10 mg) and place it in a pre-weighed gelatin capsule.
-
Secure the capsule in the sample holder of the SQUID magnetometer.
-
Cool the sample to the desired starting temperature (e.g., 2 K) in a zero magnetic field (zero-field cooling, ZFC).
-
Apply a small DC magnetic field (e.g., 1000 Oe).
-
Measure the magnetic moment of the sample as the temperature is increased from the starting temperature to room temperature or higher.
-
For field-cooled (FC) measurements, cool the sample in the presence of the applied magnetic field and then measure the magnetic moment upon warming.
-
The raw data (magnetic moment vs. temperature) is then used to calculate the molar magnetic susceptibility (χₘ) and the effective magnetic moment (μeff) using the following equations:
-
χₘ = M / (n * H), where M is the measured magnetic moment, n is the number of moles of the sample, and H is the applied magnetic field.
-
μeff = √(8 * χₘ * T), where T is the temperature in Kelvin.
-
Visualizations
Caption: Generalized structures of this compound and its Indenyl Analogue.
Caption: General workflow for the synthesis and characterization of indenyl manganocenes.
Caption: The Indenyl Effect: η5 to η3 haptotropic slip facilitates ligand substitution.
References
A Comparative Guide to the Electrochemical Validation of Manganocene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical properties of manganocene derivatives against commonly used alternatives, namely ferrocene (B1249389) and cobaltocene (B1669278) derivatives. The information presented herein is supported by experimental data to assist researchers in the selection and validation of these organometallic compounds for various applications, including in drug development and as redox mediators.
Comparative Electrochemical Data
The electrochemical behavior of metallocenes is a critical aspect of their characterization and application. The following table summarizes the key electrochemical parameters for a representative set of this compound, ferrocene, and cobaltocene derivatives, as determined by cyclic voltammetry. The data highlights the differences in redox potentials and the reversibility of the electron transfer processes.
| Compound | Redox Couple | E½ (V vs. Fc/Fc⁺)[1] | ΔEp (mV)[1] | Reversibility[1] |
| [(Cpttt)₂Mn] (1) | Mn²⁺/Mn⁺ | -2.88 (Ep) | 760 | Quasi-reversible |
| [(Cpttt)₂Fe] (2) | Fe²⁺/Fe⁺ | -3.39 | 390 | Quasi-reversible |
| [(Cpttt)₂Co] (3) | Co²⁺/Co⁺ | -2.49 | 270 | Quasi-reversible |
| Decamethylthis compound [(Cp)₂Mn] | Mn²⁺/Mn⁺ | -2.68 | N/A | Reversible |
| Ferrocene (Fc) | Fe³⁺/Fe²⁺ | 0.00 (by definition) | ~60-100 | Reversible |
| Decamethylferrocene [(Cp)₂Fe] | Fe³⁺/Fe²⁺ | ~ -0.5 to -0.6 | ~60-100 | Reversible |
| Cobaltocene (Cc) | Co³⁺/Co²⁺ | ~ -1.33 | ~60-100 | Reversible |
| Decamethylcobaltocene [(Cp*)₂Co] | Co³⁺/Co²⁺ | ~ -1.94 | ~60-100 | Reversible |
Note: Cpttt = {1,2,4-C₅H₂tBu₃}. E½ is the half-wave potential. For the quasi-reversible process of [(Cpttt)₂Mn], the cathodic peak potential (Ep) is reported. ΔEp is the peak-to-peak separation, an indicator of electrochemical reversibility. Data for decamethyl derivatives and parent metallocenes are compiled from various sources for comparative purposes.
Experimental Protocols
Accurate and reproducible electrochemical data are essential for the validation of this compound derivatives. Below is a detailed protocol for a typical cyclic voltammetry experiment for the characterization of these organometallic compounds in a non-aqueous solvent.
Materials and Reagents
-
Working Electrode: Glassy carbon or platinum disk electrode (e.g., 3 mm diameter).
-
Reference Electrode: Silver/silver nitrate (B79036) (Ag/AgNO₃) electrode (e.g., 0.01 M AgNO₃ in the supporting electrolyte solution) or a pseudo-reference electrode (e.g., a silver wire).[1]
-
Counter Electrode: Platinum wire or mesh.
-
Electrochemical Cell: A three-electrode cell suitable for non-aqueous electrochemistry.
-
Potentiostat: A potentiostat capable of performing cyclic voltammetry.
-
Solvent: Anhydrous, deoxygenated aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), or dichloromethane (B109758) (DCM)).
-
Supporting Electrolyte: A high-purity, electrochemically inert salt (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) or tetrabutylammonium tetrafluoroborate (B81430) (TBABF₄)).[1]
-
Analyte: The this compound derivative of interest (typically 1-5 mM).
-
Internal Standard (optional but recommended): Ferrocene or decamethylferrocene for in-situ calibration of the reference electrode.
-
Inert Gas: High-purity argon or nitrogen.
Procedure
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Sonnicate the polished electrode in ethanol (B145695) and then the solvent to be used for the experiment to remove any residual alumina particles.
-
Rinse the electrode thoroughly with the experimental solvent and dry it under a stream of inert gas.
-
-
Electrolyte Solution Preparation:
-
Inside an inert atmosphere glovebox or using Schlenk line techniques, prepare a solution of the supporting electrolyte in the chosen anhydrous solvent.
-
-
Analyte Solution Preparation:
-
Dissolve the this compound derivative in the electrolyte solution to the desired concentration.
-
-
Cell Assembly:
-
Assemble the three-electrode cell with the prepared electrodes and the analyte solution under an inert atmosphere.
-
-
Deoxygenation:
-
Purge the analyte solution with the inert gas for at least 15-20 minutes to remove any dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of inert gas over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Set the potential window to scan over the expected redox event of the this compound derivative.
-
Set the initial scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram.
-
Vary the scan rate (e.g., 50, 100, 200, 500 mV/s) to assess the reversibility of the redox process.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the half-wave potential (E½) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
Calculate the peak-to-peak separation (ΔEp) as |Epa - Epc|. For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
If a pseudo-reference electrode was used, add a small amount of an internal standard (e.g., ferrocene) at the end of the experiment, record its cyclic voltammogram, and reference the potentials of the analyte to the known E½ of the standard.
-
Visualizing the Electrochemical Validation Workflow
The following diagram illustrates the logical workflow for the electrochemical validation of this compound derivatives.
References
Manganocene Catalysts in Polymerization Reactions: A Comparative Benchmark
For Researchers, Scientists, and Drug Development Professionals
The exploration of earth-abundant, inexpensive, and low-toxicity transition metals as catalysts in polymerization reactions is a burgeoning area of research. Among these, manganese presents a compelling case due to its versatile oxidation states and unique reactivity. This guide provides a comparative benchmark of manganocene and related manganese catalysts in two key polymerization reactions: ethylene (B1197577) polymerization and the ring-opening polymerization (ROP) of rac-lactide. The performance of manganese-based catalysts is compared with established alternatives, supported by experimental data.
Ethylene Polymerization: this compound vs. Zirconocene (B1252598)
While data on this compound-catalyzed ethylene polymerization is less prevalent than for Group 4 metallocenes, a comparison with the well-established zirconocene systems provides valuable context for performance evaluation. Zirconocene catalysts, typically activated with methylaluminoxane (B55162) (MAO), are known for their high activity in producing polyethylene (B3416737).
Performance Comparison
Table 1: Performance of Zirconocene Catalyst in Ethylene Polymerization
| Catalyst System | Temperature (°C) | Pressure (bar) | Activity (kg PE / (mol Zr·h·bar)) | Molecular Weight (Mw) ( kg/mol ) | Polydispersity Index (PDI) |
| sMAO-meso-(3-EtInd#)2Zr(CH2Ph)2 | < 70 | - | 657 | 345 (at 50°C) | - |
| sMAO-meso-(3-EtInd#)2ZrCl2 | < 70 | - | 561 | 406 (at 50°C) | - |
| sMAO-meso-(3-EtInd#)2ZrBr2 | < 70 | - | 452 | 503 (at 50°C) | - |
| (CpnBu)2ZrCl2 / sMAO(PFP) | 80 | 2 | - | 149 | 2.7–3.6 |
| Cp2ZrMe2 / MOF-5/MAO | Room Temp. | 10 | 373 | - | - |
Data compiled from multiple sources for illustrative purposes.[1][2] "-" indicates data not available.
Ring-Opening Polymerization of rac-Lactide
The ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer, is another area where manganese catalysts are emerging. Here, we compare the performance of manganese(III) salen-type complexes with other metal catalysts.
Performance Comparison
The following table presents data for manganese(III) methoxide (B1231860) complexes and compares them with other metal complexes in the ring-opening polymerization of rac-lactide.
Table 2: Performance of Metal Catalysts in rac-Lactide Ring-Opening Polymerization
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Pm (isotacticity) |
| Manganese(III) Methoxide Complex 1 | 0.33 - 1.0 | 130 | - | - | moderate | - | atactic |
| Titanium Complex 6 | 1 | 130 | 24 | 73 | - | - | - |
| Zirconium Complex 7 | 1 | 130 | 24 | 94 | 5000 | 1.51 | - |
| Zirconium Complex 8 | 1 | 130 | 24 | 95 | - | - | - |
Data for Manganese(III) complex is descriptive as detailed quantitative data was not available in the cited source.[3] Data for Titanium and Zirconium complexes from a separate study for comparative context.[4] Pm is the probability of meso linkages (a measure of isotacticity). "-" indicates data not available.
Experimental Protocols
Ethylene Polymerization with a Zirconocene Catalyst
This protocol is a generalized procedure based on common practices for ethylene polymerization using a supported zirconocene catalyst.[1][5]
1. Catalyst Preparation (Supporting on sMAO(PFP)):
-
Solid polymethylaluminoxane (sMAO) is modified with 40 wt % pentafluorophenol (B44920) (sMAO(PFP)).
-
The desired zirconocene complex (e.g., Me2SB(Cp,I*)ZrCl2) is then supported on the sMAO(PFP).
2. Polymerization Procedure:
-
A 150 mL glass ampoule is charged with 150 mg of triisobutylaluminum (B85569) (TiBA) as a scavenger.
-
50 mL of hexane (B92381) and 10 mg of the supported precatalyst are added.
-
The reactor is pressurized with ethylene to 2 bar.
-
The reaction is carried out for 30 minutes at a controlled temperature (e.g., 50-90 °C).
-
The polymerization is terminated by venting the ethylene and adding acidified methanol.
-
The resulting polyethylene is filtered, washed, and dried.
Ring-Opening Polymerization of rac-Lactide with a Manganese(III) Complex
The following is a general procedure for the ROP of rac-lactide using a manganese(III) methoxide complex.[3]
1. Catalyst System:
-
A manganese(III) methoxide complex with a diphenolate-diamino (NNOO2-) ligand is used as the catalyst.
2. Polymerization Procedure:
-
The polymerization is conducted with a catalyst loading of 0.33-1.0 mol%.
-
The reaction is carried out at 130 °C.
-
The polymerization can proceed in the presence of protic impurities, although activity may be reduced.
-
The reaction yields atactic polylactic acid.
Visualizing the Workflow
Ethylene Polymerization Workflow
The following diagram illustrates a typical workflow for ethylene polymerization using a supported metallocene catalyst.
Caption: Workflow for ethylene polymerization.
Ring-Opening Polymerization Logical Pathway
This diagram illustrates the logical steps involved in the ring-opening polymerization of rac-lactide catalyzed by a metal complex.
Caption: Ring-opening polymerization pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide [mdpi.com]
- 5. research-portal.uu.nl [research-portal.uu.nl]
A Comparative Guide to the Reactivity of Neutral Manganocene and its Anionic Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of neutral manganocene and its anionic form. The distinct electronic structures of these two species lead to fundamentally different chemical behaviors, which are explored through experimental data and established chemical principles. This document is intended to be a valuable resource for researchers in organometallic chemistry and those utilizing manganese complexes in synthesis and catalysis.
Introduction: Electronic Structure and Stability
Neutral this compound, (C₅H₅)₂Mn or Cp₂Mn, is a 17-valence electron organometallic compound.[1] This open-shell configuration makes it a radical species. In contrast, its one-electron reduction product, the this compound anion [Cp₂Mn]⁻, is an 18-valence electron species.[2] This closed-shell configuration generally imparts greater thermodynamic stability. The difference in electron count is the primary determinant of their contrasting reactivity. For enhanced stability and to allow for isolation and characterization, studies are often conducted on their permethylated analogues, decamethylthis compound (Cp₂Mn) and its anion [Cp₂Mn]⁻.[2][3][4]
Comparative Reactivity Profile
The reactivity of neutral this compound is characterized by its kinetic lability due to the significantly ionic nature of the manganese-cyclopentadienyl bond.[2][3][5] This makes it susceptible to hydrolysis and reactions with Lewis bases.[2] The anionic derivative, on the other hand, behaves as a potent one-electron reducing agent, a consequence of its 18-electron configuration and the relative ease of losing the extra electron to regain the more stable neutral state in the presence of suitable electrophiles.[2]
Reactions with Electrophiles
A significant difference in reactivity is observed in their interactions with electrophiles. While neutral this compound can engage in reactions typical of a 17-electron radical, its anionic counterpart's reactivity is dominated by electron transfer.
Neutral this compound: Due to its instability, especially the unsubstituted Cp₂Mn, it readily decomposes in the presence of air and water.[2][3] It can form adducts with Lewis bases.[2]
Anionic this compound: The decamethylthis compound anion, [Cp₂Mn]⁻, reacts with protic acids and alkyl halides by transferring an electron to yield the neutral decamethylthis compound, Cp₂Mn.[2] There is no evidence of products formed from the nucleophilic addition of the cyclopentadienyl (B1206354) ring to the electrophile.[2] This underscores its primary role as a reductant rather than a nucleophile.
The following diagram illustrates the fundamental difference in their reactivity pathways.
Quantitative Data Summary
Direct quantitative comparative studies on the reactivity of neutral and anionic this compound under identical conditions are scarce in the literature. The high reactivity and instability of the neutral species, particularly unsubstituted this compound, complicate such comparisons. However, a qualitative comparison of their key properties and observed reactivity can be summarized as follows:
| Property | Neutral this compound (Cp₂Mn) | Anionic this compound ([Cp₂Mn]⁻) |
| Valence Electrons | 17 | 18 |
| Spin State | Low-spin (doublet) | Diamagnetic (closed-shell) |
| Reactivity Type | Radical reactions, Lewis acid/base interactions | Strong one-electron reduction |
| Reaction with H⁺/RX | Complex decomposition or adduct formation (for Cp₂Mn) | Electron transfer to form neutral Cp₂Mn |
| Air Stability | Cp₂Mn: Highly unstable[2][3]. Cp₂Mn: More stable but still air-sensitive. | Extremely air-sensitive, pyrophoric[2][6] |
| Redox Potential | Reversible one-electron reduction to the anion is observed.[2] | Acts as a potent reducing agent. |
Experimental Protocols
Synthesis of Decamethylthis compound Anion, Na[(C₅Me₅)₂Mn]
This protocol is based on the synthesis reported in the literature.[2]
Objective: To synthesize the anionic derivative of decamethylthis compound via chemical reduction.
Materials:
-
Decamethylthis compound, (C₅Me₅)₂Mn
-
Sodium naphthalide solution in Tetrahydrofuran (THF)
-
Anhydrous, oxygen-free THF
-
Anhydrous, oxygen-free hexane
-
Standard Schlenk line and glassware
Procedure:
-
All manipulations are to be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
-
In a Schlenk flask, dissolve a known quantity of decamethylthis compound in anhydrous, oxygen-free THF.
-
Cool the solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
To the cooled solution, add one equivalent of a standardized sodium naphthalide solution in THF dropwise with stirring.
-
A color change to a dark red solution indicates the formation of the decamethylthis compound anion.
-
Upon completion of the addition, the solvent can be removed in vacuo to yield a solid product.
-
The crude product can be purified by recrystallization from a THF/hexane solvent system to afford orange, crystalline Na[(C₅Me₅)₂Mn] coordinated with THF.
-
The resulting solid is highly pyrophoric and must be handled with extreme care under an inert atmosphere.[2]
The following diagram outlines the experimental workflow for the synthesis and a subsequent reactivity test of the this compound anion.
Conclusion
The neutral and anionic forms of this compound exhibit markedly different reactivity profiles, primarily dictated by their electron counts. Neutral this compound, a 17-electron radical, is highly reactive and susceptible to reactions with Lewis bases and decomposition. In contrast, the 18-electron anionic this compound is a powerful reducing agent, with its reactivity dominated by electron transfer processes. The use of permethylated cyclopentadienyl ligands has been crucial in stabilizing these species, allowing for their isolation and the study of their fundamental chemical properties. This comparative understanding is essential for the rational design of manganese-based reagents and catalysts for a variety of chemical transformations.
References
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Manganocene Disposal
For Immediate Implementation by Laboratory Personnel
This document provides essential, step-by-step procedures for the safe handling and disposal of manganocene. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This compound, a pyrophoric organometallic compound, demands meticulous attention to detail during its deactivation and disposal to mitigate risks of fire and chemical exposure.
This compound is classified as a flammable solid that can cause skin, eye, and respiratory irritation. It is also harmful if swallowed, inhaled, or in contact with skin.[1] This guide is intended for researchers, scientists, and drug development professionals to establish a robust safety culture and operational excellence in the laboratory.
Core Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all requisite personal protective equipment (PPE) is worn and that all operations are conducted within a certified fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Nitrile gloves worn under neoprene or other chemically resistant gloves. |
| Body Protection | Flame-resistant lab coat (e.g., Nomex), long pants, and closed-toe shoes. Avoid synthetic clothing. |
| Respiratory | A properly fitted respirator may be necessary depending on the scale of the operation and ventilation conditions. Consult your institution's safety officer. |
This compound Deactivation and Disposal Workflow
The following diagram outlines the critical steps for the safe deactivation and disposal of this compound waste.
Caption: this compound Disposal Workflow Diagram.
Quantitative Data for this compound Deactivation
The following table provides recommended quantities and conditions for the deactivation of this compound waste. These values are based on general protocols for pyrophoric compounds and should be adjusted based on the specific quantity of this compound waste.
| Parameter | Recommended Value/Agent | Purpose |
| Inert Solvent | Toluene (B28343), Heptane, or Tetrahydrofuran (THF) | To dilute the pyrophoric material and control the reaction rate. |
| Initial Quenching Agent | Isopropanol | A less reactive alcohol to initiate a controlled quenching of the this compound. |
| Secondary Quenching Agent | Methanol | A more reactive alcohol to ensure the complete destruction of any remaining pyrophoric material. |
| Final Quenching Agent | Water | To hydrolyze any remaining reactive species. |
| Reaction Temperature | -78 °C to 0 °C (Dry ice/acetone or ice bath) | To dissipate heat generated during the exothermic quenching reaction and prevent uncontrolled reactions. |
| Rate of Addition | Dropwise | To maintain control over the reaction rate and temperature. |
Detailed Experimental Protocol for this compound Disposal
This protocol details the step-by-step procedure for the safe deactivation of residual this compound and contaminated materials.
1. Preparation and Setup: 1.1. Don all required PPE as specified in the table above. 1.2. Perform all subsequent steps in a certified chemical fume hood. 1.3. Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen or argon inlet. 1.4. Purge the flask with an inert gas to establish an inert atmosphere. 1.5. Prepare a cooling bath (e.g., dry ice/acetone or an ice-water bath) and place it under the flask.
2. Deactivation Procedure: 2.1. Under the inert atmosphere, transfer the this compound waste or contaminated materials into the flask. If the waste is solid, dissolve it in a minimal amount of an anhydrous inert solvent such as toluene or heptane. 2.2. Cool the flask containing the this compound solution in the prepared cooling bath. 2.3. Slowly add isopropanol dropwise to the cooled solution via the dropping funnel with vigorous stirring. Monitor the reaction for any signs of exotherm or gas evolution. Maintain a slow addition rate to keep the reaction under control. 2.4. Once the addition of isopropanol is complete and the initial reaction has subsided, continue stirring for at least 30 minutes. 2.5. After the isopropanol quench, slowly add methanol dropwise to the reaction mixture. 2.6. Following the methanol addition, cautiously add water dropwise to ensure complete hydrolysis of any remaining reactive species. 2.7. Allow the reaction mixture to slowly warm to room temperature while continuing to stir.
3. Waste Neutralization and Collection: 3.1. Once the mixture has reached room temperature and no further reaction is observed, check the pH of the aqueous layer. If necessary, neutralize the solution with a dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH). 3.2. Transfer the neutralized mixture into a properly labeled hazardous waste container. 3.3. Rinse the reaction flask and any other contaminated labware with a solvent (e.g., acetone), and add the rinsate to the hazardous waste container. 3.4. Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal of the hazardous waste. Do not mix this waste stream with other incompatible wastes.
By strictly adhering to these procedures, laboratory personnel can ensure the safe and effective disposal of this compound, fostering a secure research environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Manganocene
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Manganocene. Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of your experiments.
This compound, an air-sensitive and flammable organomanganese compound, demands meticulous handling and disposal procedures. This guide outlines the necessary personal protective equipment (PPE), step-by-step operational plans, and emergency protocols to mitigate the risks associated with this reactive chemical.
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the hazardous nature of this compound, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for various tasks involving this compound. Always inspect PPE for integrity before use and don a clean set for each handling session.
| Task Category | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (in sealed container) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Not generally required |
| Weighing & Transfer (Solid) | Chemical splash goggles | Double-gloved: Nitrile inner, Neoprene or Butyl outer gloves | Flame-retardant lab coat | NIOSH-approved respirator with particulate filter if outside a fume hood |
| Solution Preparation & Reaction | Chemical splash goggles and face shield | Double-gloved: Nitrile inner, Neoprene or Butyl outer gloves | Flame-retardant lab coat over long-sleeved clothing | Work in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves (Neoprene or Butyl) | Chemical-resistant apron or coveralls | NIOSH-approved respirator with particulate filter |
| Waste Disposal (Quenching) | Chemical splash goggles and face shield | Double-gloved: Nitrile inner, Neoprene or Butyl outer gloves | Flame-retardant lab coat | Work in a certified chemical fume hood |
Note: No specific glove breakthrough time data is available for this compound. The recommendation for double-gloving with nitrile and neoprene or butyl gloves is based on best practices for handling air-sensitive and reactive organometallic compounds.
Experimental Protocols: A Step-by-Step Approach to Safety
The following protocols are designed to minimize exposure and prevent accidental ignition or reaction. A "dry run" of any new procedure with a non-hazardous substance is strongly recommended.
1. Preparation and Inert Atmosphere Handling:
-
Work Area Preparation: All manipulations of this compound must be performed in a certified chemical fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen). The work area should be free of combustible materials, including paper towels and flammable solvents not in use. Ensure that a Class D fire extinguisher (for combustible metals) and powdered lime or dry sand are readily accessible.
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas or in a desiccator before use.
-
Inert Atmosphere Transfer: Due to its rapid degradation in air, this compound should be handled exclusively under an inert atmosphere.[1] A glovebox is the preferred environment. If a glovebox is unavailable, Schlenk line techniques are mandatory for all transfers.
2. Disposal Plan: Quenching and Neutralization:
This compound waste must be neutralized before disposal. Do not dispose of active this compound in standard waste streams.
-
Initial Quenching:
-
In a fume hood, transfer the this compound waste to a flask equipped with a stirrer and an inert gas inlet.
-
Dilute the waste with a high-boiling, non-reactive solvent such as toluene (B28343) or hexane.
-
Cool the flask in an ice bath.
-
Slowly add a less reactive alcohol, such as isopropanol (B130326), dropwise with vigorous stirring. This is a highly exothermic reaction; control the addition rate to prevent overheating.
-
-
Secondary Quenching:
-
Once the initial vigorous reaction has subsided, slowly add a 1:1 mixture of isopropanol and water.
-
After the reaction ceases, slowly add water to ensure all reactive material is consumed.
-
-
Final Neutralization and Disposal:
-
Allow the mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Neutralize the solution with a weak acid, such as citric or acetic acid, while still under an inert atmosphere.
-
The resulting solution can then be disposed of as hazardous waste according to your institution's and local regulations. All disposable materials that have come into contact with this compound must also be quenched before disposal.
-
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing the critical safety checkpoints.
Caption: A flowchart outlining the key stages and safety measures for handling this compound.
Emergency Procedures: Be Prepared
In the event of an emergency, immediate and correct action is crucial.
-
Spills: For a small spill, smother the material with dry sand or powdered lime. Do not use water or a carbon dioxide fire extinguisher. For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
-
Fire: this compound is a flammable solid. In case of fire, use a Class D fire extinguisher. Do not use water, as it can react with this compound.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing contaminated clothing.
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[2]
-
By strictly adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues while ensuring the successful and secure handling of this compound in your research endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
